Carbetamide
Description
mitosis inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRQXHFXNZFDCH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H](C)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041756 | |
| Record name | Carbetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16118-49-3 | |
| Record name | Carbetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16118-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbetamide [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016118493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A75ON2B2V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biochemical Pathways Affected by Carbetamide Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetamide is a selective N-phenylcarbamate herbicide primarily used for the control of grasses and some broadleaf weeds in various crops. Its herbicidal activity stems from its ability to disrupt mitosis, the process of cell division, in target plants. This technical guide provides an in-depth analysis of the biochemical pathways affected by this compound exposure, with a focus on its molecular mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the cellular impacts of this compound.
Core Mechanism of Action: Disruption of Microtubule Organization
The primary mode of action of this compound is the disruption of microtubule organization during mitosis.[1] Unlike some other anti-mitotic agents that directly inhibit the polymerization or depolymerization of tubulin subunits, this compound appears to interfere with the structural integrity of the mitotic spindle.
Specifically, evidence suggests that this compound disrupts the cohesion of microtubule minus ends at the spindle poles.[1] This leads to the formation of multipolar spindles, where the chromosomes are not properly aligned at the metaphase plate, ultimately causing mitotic arrest and cell death.[1] This mechanism distinguishes it from compounds that cause a complete loss of microtubules.
While this compound belongs to the carbamate class of chemicals, which are known to inhibit acetylcholinesterase (AChE), its primary herbicidal efficacy is attributed to its anti-mitotic activity. There is limited specific data available on the AChE inhibitory activity of this compound itself.
Affected Biochemical Pathways
The primary pathway affected by this compound is the cell cycle, specifically the M-phase (Mitosis) . By disrupting microtubule function, this compound triggers a cascade of events that halt cell division.
Mitotic Spindle Disruption Pathway
This compound exposure leads to the formation of abnormal, multipolar mitotic spindles. This disrupts the precise segregation of chromosomes to daughter cells.
Potential Activation of the Spindle Assembly Checkpoint (SAC)
The formation of a defective mitotic spindle is a condition that typically activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[2][3] The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules. While direct evidence for this compound-induced SAC activation is limited, it is a highly probable downstream consequence of its primary mechanism of action.
Quantitative Data
| Compound | Target/Effect | Value | Organism/System |
| Carbendazim | Binding to mammalian tubulin (Kd) | 42.8 ± 4.0 µM | Bovine brain tubulin |
| Carbendazim | Reduction of microtubule dynamicity (IC50) | ~10 µM | MCF7 human breast cancer cells |
| Oryzalin | Binding to maize tubulin (Kd) | 95 nM | Zea mays |
| Amiprophos-methyl | Inhibition of oryzalin binding to tobacco tubulin (Ki) | 5 µM | Nicotiana tabacum |
Note: This data is for analogous compounds and should be used for illustrative purposes only. Further research is required to determine the specific quantitative parameters for this compound.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay is designed to determine if a compound directly affects the polymerization of tubulin into microtubules.
Materials:
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Purified plant tubulin (e.g., from tobacco BY-2 cells or Arabidopsis suspension cultures)
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Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
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GTP solution (100 mM)
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Taxol (for promoting polymerization)
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This compound stock solution (in DMSO)
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96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
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Prepare a tubulin solution in polymerization buffer on ice.
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Add GTP to a final concentration of 1 mM.
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Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
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Add the tubulin-GTP solution to the wells to initiate the reaction.
-
Immediately place the plate in the microplate reader pre-warmed to 30°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
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Analyze the curves for changes in the lag phase, polymerization rate, and final plateau, which indicate effects on nucleation, elongation, and overall polymer mass, respectively.
Protocol 2: Immunofluorescence Staining of Microtubules in Plant Root Tip Cells
This protocol allows for the direct visualization of this compound's effects on the microtubule cytoskeleton in intact plant cells.
Materials:
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Seedlings of a model plant (e.g., Arabidopsis thaliana or onion)
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This compound solution at various concentrations
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Fixative (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)
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Cell wall digesting enzymes (e.g., cellulase, pectinase)
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Permeabilization buffer (e.g., PBS with Triton X-100)
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Blocking solution (e.g., BSA in PBS)
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Primary antibody (e.g., mouse anti-α-tubulin)
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Secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
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DAPI solution (for nuclear staining)
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Antifade mounting medium
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Confocal microscope
Procedure:
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Germinate seeds and grow seedlings for 3-5 days.
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Treat seedlings with various concentrations of this compound or a vehicle control for a defined period (e.g., 6-24 hours).
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Fix the root tips in paraformaldehyde solution.
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Rinse the roots and digest the cell walls with an enzyme mixture.
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Permeabilize the cells with Triton X-100.
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Block non-specific antibody binding with BSA.
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Incubate with the primary anti-tubulin antibody overnight at 4°C.
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Wash and incubate with the fluorescently labeled secondary antibody.
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Counterstain the nuclei with DAPI.
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Mount the root tips in antifade medium on a microscope slide.
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Observe the microtubule structures using a confocal microscope, paying close attention to the organization of the mitotic spindle in dividing cells.
Conclusion and Future Directions
This compound's herbicidal activity is primarily due to its disruption of microtubule organization, leading to the formation of multipolar spindles and subsequent mitotic arrest. While the core mechanism is established, further research is needed to elucidate the precise molecular interactions between this compound and the components of the plant mitotic spindle. Quantitative studies to determine the binding affinity of this compound to plant tubulin and its IC50 for mitosis inhibition are crucial for a more complete understanding of its potency. Furthermore, proteomic and metabolomic studies on this compound-treated plants could reveal novel downstream signaling pathways and secondary effects of this herbicide, providing valuable insights for both agricultural and pharmacological applications.
References
Carbetamide's Primary Mode of Action: A Technical Guide to its Core Function as a Mitotic Disrupter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetamide, a carbamate herbicide, is a selective systemic herbicide primarily utilized for the pre- and post-emergent control of annual grasses and certain broadleaf weeds.[1] Its herbicidal activity stems from its role as a potent inhibitor of mitosis, the process of cell division.[1][2] This technical guide provides an in-depth exploration of this compound's primary mode of action, focusing on its molecular and cellular mechanisms. The information presented herein is intended for researchers, scientists, and professionals involved in herbicide and drug development.
This compound is classified under the Herbicide Resistance Action Committee (HRAC) Group 23 (formerly K2), which comprises herbicides that inhibit microtubule organization.[1][3] It is primarily absorbed by the roots of target plants and translocated to the growing points, where it exerts its disruptive effects on cell division.
Core Mechanism: Disruption of Mitotic Spindle Organization
The primary mode of action of this compound is the disruption of microtubule organization during mitosis. Unlike some other microtubule-inhibiting herbicides that directly prevent the polymerization or depolymerization of tubulin subunits, this compound appears to have a more nuanced effect.
Research indicates that this compound's primary target is the cohesion of microtubule minus-ends at the spindle poles. This disruption leads to the formation of multipolar spindles, a hallmark of this compound's cytological effects. Instead of a single, bipolar spindle that ensures the equal segregation of chromosomes to two daughter cells, this compound-treated cells exhibit multiple spindle poles, leading to aberrant chromosome segregation and ultimately, cell cycle arrest and cell death.
Quantitative Data on this compound's Effects
| Parameter | Organism | Concentration | Effect | Reference |
| Multipolar Anaphases | Allium cepa (Onion) | 0.4 - 0.8 mM | Induction of multipolar mitoses, with up to 90% of anaphases becoming multipolar after 1 hour of treatment. |
Experimental Protocols
Induction and Observation of Multipolar Mitosis in Allium cepa Root Tips
This protocol is adapted from studies investigating the cytological effects of this compound on plant cells.
Materials:
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Allium cepa bulbs
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This compound solutions (0.4 mM, 0.6 mM, 0.8 mM) in distilled water
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Farmer's fixative (3:1 ethanol:acetic acid)
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1N HCl
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Acetocarmine stain
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Microscope slides and coverslips
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Light microscope
Procedure:
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Germinate Allium cepa bulbs in tap water until roots are 1-2 cm long.
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Transfer the bulbs to the this compound solutions for varying time points (e.g., 5 min, 15 min, 30 min, 1 hour). A control group should be maintained in distilled water.
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Excise the root tips and fix them in Farmer's fixative for at least 1 hour.
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Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.
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Wash the root tips thoroughly with distilled water.
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Stain the root tips with acetocarmine for 15-30 minutes.
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Prepare a squash of the meristematic region on a microscope slide with a drop of 45% acetic acid.
-
Observe the mitotic stages under a light microscope.
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Quantify the percentage of cells in different mitotic stages and the frequency of multipolar anaphases and metaphases.
Immunolocalization of Tubulin in this compound-Treated Allium cepa Root Tips
This protocol allows for the visualization of microtubule organization and the effects of this compound on the mitotic spindle.
Materials:
-
Allium cepa root tips (treated with this compound as described above)
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Cell wall digestion enzyme solution (e.g., 2% cellulase, 1% macerozyme in a suitable buffer)
-
Permeabilization buffer (e.g., 1% Triton X-100 in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin monoclonal antibody
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DAPI or other DNA stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix this compound-treated and control root tips as described previously.
-
Digest the cell walls by incubating the root tips in the enzyme solution. The duration will need to be optimized.
-
Permeabilize the cells by incubating in the permeabilization buffer.
-
Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).
-
Incubate the root tips with the primary anti-tubulin antibody.
-
Wash the root tips extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash the root tips again with PBS.
-
Counterstain the DNA with DAPI.
-
Mount the root tips in an antifade medium on a microscope slide.
-
Observe the microtubule structures using a fluorescence microscope.
Conclusion
This compound's primary mode of action as a herbicide is the disruption of mitosis through the induction of multipolar spindles. This is achieved by interfering with the cohesion of microtubule minus-ends at the spindle poles, a distinct mechanism from many other microtubule-targeting herbicides. While quantitative data on its direct interaction with tubulin is limited, its potent effects on cell division are well-documented at the cytological level. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of this compound's mode of action and to screen for other compounds with similar mechanisms. A deeper understanding of these processes is crucial for the development of new, more effective herbicides and for managing the evolution of herbicide resistance in weed populations.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Carbetamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbetamide is a selective pre- and post-emergence herbicide belonging to the carbanilate chemical class. It is primarily used to control annual grasses and some broad-leaved weeds in a variety of agricultural settings. Its mechanism of action involves the inhibition of mitosis by disrupting microtubule polymerization, a mode of action distinct from many other common herbicides, making it a useful tool in herbicide resistance management. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and application in a research and development context.
Chemical Identity and Structure
This compound is a chiral compound, with the herbicidal activity primarily attributed to the (R)-enantiomer.
-
IUPAC Name: [(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate[1]
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CAS Name: (2R)-N-ethyl-2-[[(phenylamino)carbonyl]oxy]propanamide[1]
-
CAS Number: 16118-49-3[1]
-
Molecular Formula: C₁₂H₁₆N₂O₃[1]
-
Molecular Weight: 236.27 g/mol [2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate |
| CAS Name | (2R)-N-ethyl-2-[[(phenylamino)carbonyl]oxy]propanamide |
| CAS Number | 16118-49-3 |
| PubChem CID | 152031 |
| EC Number | 240-286-6 |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Canonical SMILES | CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 |
| Isomeric SMILES | CCNC(=O)--INVALID-LINK--OC(=O)NC1=CC=CC=C1 |
| InChIKey | AMRQXHFXNZFDCH-SECBINFHSA-N |
Physicochemical Properties
This compound is a colorless, crystalline solid. Its solubility and other physical properties are critical for its application and environmental fate.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Colorless crystalline powder | |
| Melting Point | 109-110 °C | |
| Boiling Point | 235 °C (estimated) | |
| Water Solubility | 3500 mg/L (at 20 °C) | |
| Solubility in Organic Solvents (at 20°C) | Acetone: 250,000 mg/LDichloroethane: 250,000 mg/LEthyl acetate: 10,000 mg/L | |
| LogP (Octanol-Water Partition Coefficient) | 1.6 | |
| pKa | 13.22 (predicted) |
Mechanism of Action and Signaling Pathway
This compound is classified as a mitosis inhibitor (HRAC Group 23). Its primary mode of action is the disruption of microtubule assembly in target plant cells.
Microtubules are essential components of the cytoskeleton, formed by the polymerization of α- and β-tubulin protein dimers. During cell division (mitosis), microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells.
This compound binds to tubulin proteins, inhibiting their polymerization into functional microtubules. This disruption prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle in the M-phase (mitosis). Consequently, cell division ceases, which is particularly detrimental to the rapidly dividing cells in the meristematic regions (e.g., root and shoot tips) of germinating weeds. This ultimately leads to the death of the susceptible plant.
Experimental Protocols
Chemical Synthesis
Logical Workflow for this compound Synthesis:
-
Step 1: Formation of an Ethylcarbamoyl Intermediate: An aniline derivative is reacted with ethyl chloroformate. This reaction typically involves the nucleophilic acyl substitution on the chloroformate by the amine group of the aniline.
-
Step 2: Coupling Reaction: The resulting ethylcarbamoyl intermediate is then coupled with an appropriate acetic acid derivative to form the final this compound molecule.
Analytical Methodology: HPLC Analysis of this compound in Water
This protocol is adapted from a published method for the determination of this compound in water samples by High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation (Micro Liquid-Liquid Extraction):
- To a 500 mL water sample, add 150.0 g of NaCl to increase the ionic strength.
- Add 5.0 mL of a sodium acetate-acetic acid buffer solution (pH 6).
- Transfer the solution to a separation funnel and add 6.0 mL of dichloromethane.
- Shake the funnel vigorously for 1 minute.
- Allow the phases to separate. The organic phase (bottom layer) contains the extracted this compound.
- Dry the organic phase by passing it through a micro-column containing anhydrous sodium sulfate.
- The dried extract is now ready for HPLC analysis.
2. HPLC Conditions:
- Instrument: HPLC system with a UV detector.
- Column: C18 reversed-phase column.
- Mobile Phase: Isocratic elution with an acetonitrile/water mixture (50:50, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50.0 µL.
- Detection: UV detector set at an appropriate wavelength for this compound.
- Run Time: Approximately 5-10 minutes.
- Retention Time: Approximately 2.7 minutes for this compound under these conditions.
3. Quantification:
- Prepare a series of standard solutions of this compound of known concentrations.
- Inject the standards to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample extract and determine the peak area for this compound.
- Calculate the concentration of this compound in the original water sample using the calibration curve.
Biological Assay: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This is a generalized protocol to assess the effect of a compound like this compound on tubulin polymerization. It measures the increase in turbidity (light scattering) as tubulin dimers polymerize into microtubules.
1. Reagent Preparation:
- Tubulin: Reconstitute lyophilized, purified tubulin (e.g., from porcine brain) on ice with a General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Keep on ice.
- GTP Stock: Prepare a 100 mM stock solution of Guanosine-5'-triphosphate (GTP) in buffer.
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations in the assay.
2. Assay Procedure:
- Work on ice to prevent premature tubulin polymerization.
- In a pre-chilled, 96-well microplate, add the desired concentrations of this compound or the vehicle control (DMSO).
- Add the reconstituted tubulin solution to each well.
- Place the plate in a temperature-controlled microplate reader pre-warmed to 37°C.
- To initiate polymerization, add GTP to each well to a final concentration of 1 mM.
- Immediately begin measuring the absorbance (optical density) at 340 nm every minute for at least 60 minutes.
3. Data Analysis:
- Plot the absorbance at 340 nm versus time for each concentration of this compound.
- The rate of polymerization can be determined from the initial slope of the linear portion of the curve.
- Calculate the percentage of inhibition for each concentration relative to the vehicle control.
- Determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Efficacy and Application
This compound is effective against a range of annual grasses and some broadleaf weeds. Its application rates vary depending on the crop, target weed, and soil type.
Table 3: Herbicidal Efficacy and Application Rates
| Target Weeds | Example Application Crops | Typical Application Rate (g a.i./ha) | Efficacy Notes | Reference |
| Annual Ryegrass (Lolium rigidum) | Canola, Lentils, Field Peas | 1000 - 2100 | >90% control observed 70 days after sowing. | |
| Barley Grass (Hordeum leporinum) | Winter Pulses, Fallow | 1100 - 2300 | Provides robust pre-emergent control. | |
| Brome Grass (Bromus spp.) | Winter Pulses, Fallow | 1100 - 2300 | Effective control, comparable or superior to industry standards. | |
| Common Chickweed (Stellaria media) | Oilseed Rape, Vegetables | 1500 - 2100 | Controls some broadleaved weeds. | |
| Blackgrass (Alopecurus myosuroides) | Oilseed Rape, Vegetables | 1500 - 2100 | Effective pre- and post-emergence control. |
Toxicological Profile
The toxicity of this compound varies among different organisms. It is considered moderately toxic to mammals and presents a moderate risk to several non-target aquatic and soil organisms.
Table 4: Summary of Toxicological Data for this compound
| Organism | Test Type | Value (mg/kg or mg/L) | Toxicity Classification | Reference |
| Mammals | ||||
| Rat | Acute Oral LD₅₀ | >1000 | Moderately Toxic | |
| Birds | ||||
| Anas platyrhynchos (Mallard) | Acute Oral LD₅₀ | >2000 mg/kg | Low Toxicity | |
| Colinus virginianus (Bobwhite quail) | 8-day Dietary LC₅₀ | >5000 ppm | Low Toxicity | |
| Aquatic Organisms | ||||
| Oncorhynchus mykiss (Rainbow trout) | 96-hr LC₅₀ | 71.25 mg/L | Moderately Toxic | |
| Daphnia magna (Water flea) | 48-hr EC₅₀ | 38.0 mg/L | Moderately Toxic | |
| Pseudokirchneriella subcapitata (Green algae) | 72-hr EC₅₀ | 16.0 mg/L | Low Toxicity | |
| Other Non-Target Organisms | ||||
| Apis mellifera (Honeybee) | 48-hr Acute Contact LD₅₀ | >100 µ g/bee | Low Toxicity | |
| Eisenia fetida (Earthworm) | 14-day LC₅₀ | >1000 mg/kg soil | Moderately Toxic |
Conclusion
This compound remains a relevant herbicide due to its unique mode of action as a mitosis inhibitor, which provides an alternative to combat resistance to more common herbicide groups. Its chemical and physical properties dictate its use as a soil-applied pre- or early post-emergence herbicide. The detailed analytical and biological protocols provided in this guide offer a foundation for researchers to accurately quantify its presence in various matrices and to further investigate its mechanism of action at a molecular level. A thorough understanding of its toxicological profile is essential for assessing its environmental risk and ensuring its safe and effective use in agricultural systems.
References
Carbetamide's Disruption of the Cell Cycle in Susceptible Weed Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetamide, a selective herbicide belonging to the carbamate chemical family (HRAC/WSSA Group 23), is a potent inhibitor of mitosis in susceptible grass weed species. Its primary mechanism of action involves the disruption of microtubule polymerization, a critical process for the formation of the mitotic spindle. This interference with microtubule dynamics leads to a cascade of cytological abnormalities, ultimately resulting in cell cycle arrest and plant death. This technical guide provides an in-depth analysis of this compound's effect on the plant cell cycle, detailing its mechanism of action, providing experimental protocols for its study, and presenting its impact on cell cycle progression.
Introduction
The proliferation of herbicide-resistant weed populations poses a significant threat to global food security. This compound offers a valuable tool for weed management, particularly for the control of annual ryegrass (Lolium rigidum), barley grass (Hordeum leporinum), and brome grass (Bromus spp.).[1][2] Understanding the precise molecular and cellular impacts of this compound is crucial for optimizing its use, managing resistance, and discovering new herbicidal compounds. This guide focuses on the core of this compound's herbicidal activity: its profound effect on the cell cycle of susceptible weeds.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound's primary mode of action is the inhibition of mitosis through the disruption of microtubule organization and polymerization.[1][3] Microtubules are dynamic polymers of α- and β-tubulin dimers and are fundamental components of the cytoskeleton, playing essential roles in cell division, cell expansion, and intracellular transport.
During mitosis, microtubules form the spindle apparatus, which is responsible for the precise segregation of chromosomes into two daughter cells. This compound, like other carbamate herbicides, binds to tubulin proteins, preventing their polymerization into functional microtubules.[3] This leads to the absence or malformation of the mitotic spindle, preventing the proper alignment and separation of chromosomes during metaphase and anaphase.
The consequences of this disruption are severe and include:
-
Mitotic Arrest: Cells are unable to complete mitosis and become arrested, typically at the G2/M transition phase of the cell cycle.
-
Abnormal Mitotic Figures: The lack of a functional spindle leads to a variety of chromosomal abnormalities, such as multipolar mitoses, where chromosomes are pulled in multiple directions.
-
Formation of Multinucleate Cells: Failure of cytokinesis (cell division) following aberrant mitosis can result in the formation of cells with multiple nuclei.
Ultimately, this cessation of cell division in the meristematic regions (root and shoot tips) leads to the characteristic symptoms of this compound phytotoxicity, including stunted growth and swollen, club-shaped root tips.
Quantitative Analysis of Cell Cycle Effects
The following table illustrates the expected quantitative changes in cell cycle distribution in a susceptible weed species following this compound treatment, as would be determined by flow cytometry.
| Treatment | Cell Population in G0/G1 Phase (%) | Cell Population in S Phase (%) | Cell Population in G2/M Phase (%) |
| Untreated Control | 50 - 60 | 20 - 30 | 10 - 20 |
| This compound (X µM) | 20 - 30 | 10 - 20 | 50 - 70 |
Note: The values presented are hypothetical and serve to illustrate the expected trend of G2/M arrest. Actual percentages would need to be determined experimentally.
Experimental Protocols
Two primary methods are employed to study the effects of herbicides like this compound on the plant cell cycle: the Allium cepa chromosomal aberration assay for cytological analysis and flow cytometry for quantitative cell cycle analysis.
Allium cepa Chromosomal Aberration Assay
The common onion, Allium cepa, is a classical model system for studying the cytogenetic effects of chemical compounds due to its large chromosomes and well-characterized mitotic process.
Methodology:
-
Bulb Preparation: Healthy Allium cepa bulbs are grown in the dark in distilled water until roots reach 2-3 cm in length.
-
This compound Treatment: The bulbs are then transferred to solutions of varying concentrations of this compound for a defined period (e.g., 4, 8, 12, or 24 hours). A control group is maintained in distilled water.
-
Root Tip Fixation: After treatment, the root tips (1-2 cm) are excised and fixed in a freshly prepared solution of ethanol and glacial acetic acid (3:1 v/v) for 24 hours at 4°C.
-
Hydrolysis: The fixed root tips are hydrolyzed in 1N HCl at 60°C for 5-10 minutes to soften the tissue.
-
Staining: The hydrolyzed root tips are stained with acetocarmine or Feulgen stain for 1-2 hours.
-
Slide Preparation: A single stained root tip is placed on a clean microscope slide with a drop of 45% acetic acid. The meristematic tip is squashed under a coverslip.
-
Microscopic Analysis: The slides are observed under a light microscope. At least 1000 cells per treatment group are scored to determine the Mitotic Index (MI) and the frequency of chromosomal aberrations.
-
Mitotic Index (MI): Calculated as (Number of dividing cells / Total number of cells observed) x 100.
-
Chromosomal Aberrations: Types of abnormalities to be scored include c-metaphase, sticky chromosomes, chromosome bridges, lagging chromosomes, and multipolar anaphases.
-
Flow Cytometry for Cell Cycle Analysis
Flow cytometry provides a rapid and quantitative method to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Plant Material and Treatment: Seeds of a susceptible weed species (e.g., Lolium rigidum) are germinated and grown hydroponically or on agar plates. Seedlings are then treated with this compound at various concentrations for a specified duration.
-
Protoplast Isolation: The meristematic tissues (root tips) are excised and treated with an enzyme solution (e.g., cellulase and pectinase) to digest the cell walls and release protoplasts.
-
Fixation: The isolated protoplasts are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed protoplasts are washed with a buffer and then stained with a DNA-binding fluorescent dye such as propidium iodide (PI) or DAPI. RNase A should be included in the staining buffer to prevent the staining of double-stranded RNA.
-
Flow Cytometry Analysis: The stained nuclei are analyzed using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content of each cell.
-
Data Analysis: The resulting data is displayed as a histogram of cell count versus fluorescence intensity. The histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2C DNA content) and the G2/M phase (4C DNA content), with the S phase cells located between these two peaks. The percentage of cells in each phase is then calculated using cell cycle analysis software.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound's action and the experimental workflows.
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Caption: Experimental workflows for analyzing this compound's effects.
Conclusion
This compound is a highly effective herbicide that targets a fundamental process in plant cell biology – mitosis. Its ability to disrupt microtubule polymerization leads to a definitive arrest of the cell cycle at the G2/M phase, ultimately causing the death of susceptible weed species. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's effects and for the screening of new herbicidal compounds that target the plant cell cycle. Further research to obtain quantitative cell cycle data for key weed species will enhance our understanding of this compound's efficacy and aid in the development of sustainable weed management strategies.
References
Stereoisomerism and Chirality of Carbetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetamide, a widely utilized d-carbamate herbicide, possesses a single stereocenter, rendering it a chiral molecule existing as two distinct enantiomers: (R)-Carbetamide and (S)-Carbetamide. This guide delves into the fundamental principles of stereoisomerism and chirality concerning the this compound molecule. While the commercial product is often a racemic mixture, understanding the unique properties and biological interactions of each enantiomer is paramount for optimizing its herbicidal efficacy and assessing its environmental and toxicological profile. This document outlines the structural basis of this compound's chirality, discusses the potential for differential bioactivity, and provides generalized experimental frameworks for the enantioselective analysis and synthesis of its stereoisomers, acknowledging the current scarcity of specific quantitative data and detailed protocols in publicly accessible literature.
Introduction to Stereoisomerism and Chirality in Agrochemicals
Stereoisomerism, the arrangement of atoms in molecules in three-dimensional space, plays a pivotal role in the biological activity of many agrochemicals.[1][2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties due to their specific interactions with chiral biological targets such as enzymes and receptors.[3][4] For many chiral pesticides, one enantiomer is responsible for the desired biological activity, while the other may be less active, inactive, or even contribute to undesirable off-target effects.[5] Therefore, the development of enantiomerically pure or enriched agrochemicals is a key strategy for improving efficacy, reducing application rates, and minimizing environmental impact.
The Chiral Nature of the this compound Molecule
This compound, with the chemical formula C₁₂H₁₆N₂O₃, is chemically designated as [(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate. The chirality of the this compound molecule arises from the presence of a single stereocenter, also known as a chiral center. This is the carbon atom in the propanamide backbone that is bonded to four different substituent groups:
-
A methyl group (-CH₃)
-
A hydrogen atom (-H)
-
An ethylamino-carbonyl group (-C(=O)NHCH₂CH₃)
-
An N-phenylcarbamate group (-OC(=O)NHC₆H₅)
The tetrahedral arrangement of these four different groups around the central carbon atom results in two possible spatial arrangements that are mirror images of each other and cannot be superimposed. These two enantiomers are designated as (R)-Carbetamide and (S)-Carbetamide based on the Cahn-Ingold-Prelog priority rules.
Table 1: Physicochemical Properties of this compound (Racemic Mixture)
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆N₂O₃ | |
| Molar Mass | 236.27 g/mol | |
| CAS Number | 16118-49-3 | |
| IUPAC Name | [(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate | |
| Mode of Action | Mitosis inhibitor, Microtubule polymerization inhibitor |
Differential Bioactivity of this compound Stereoisomers (Hypothesized)
For numerous other chiral herbicides, significant differences in the biological activity of their enantiomers have been documented. For instance, the herbicidal activity of beflubutamid resides almost exclusively in the (-)-enantiomer. Similarly, one enantiomer of the herbicide napropamide was found to be more phytotoxic to certain plant species. Based on these precedents, it is reasonable to hypothesize that one enantiomer of this compound is the primary contributor to its herbicidal effects.
A comprehensive evaluation of the enantioselective bioactivity of this compound would require the separation of the individual enantiomers and subsequent comparative bioassays.
Experimental Protocols for Stereoisomer Analysis and Separation
The separation and analysis of this compound enantiomers are crucial for studying their individual properties. While specific, validated protocols for this compound are not detailed in the available literature, established methodologies for chiral separations can be adapted.
Enantioselective High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The general approach involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Generalized Experimental Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs) with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based).
-
Mobile Phase Optimization:
-
Normal-Phase Mode: Use mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Reversed-Phase Mode: Use mixtures of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Parameter Optimization: Optimize flow rate, column temperature, and injection volume to achieve baseline separation with good peak symmetry.
-
Detection: Utilize a UV detector at a wavelength where this compound exhibits strong absorbance.
Caption: Generalized workflow for the enantioselective analysis of this compound by chiral HPLC.
Enantioselective Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. The mobile phase typically consists of supercritical carbon dioxide mixed with a polar organic modifier.
Generalized Experimental Protocol for Chiral SFC Method Development:
-
Column Selection: Utilize packed columns with chiral stationary phases similar to those used in HPLC.
-
Mobile Phase Composition: Optimize the composition of the mobile phase, which typically consists of supercritical CO₂ and a modifier such as methanol, ethanol, or isopropanol. Additives like amines or acids can be used to improve peak shape.
-
Parameter Optimization: Adjust back pressure, temperature, and flow rate to achieve optimal separation.
-
Detection: Couple the SFC system to a UV detector or a mass spectrometer for sensitive and selective detection.
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure this compound would enable a thorough investigation of the biological activities of each isomer. While a specific stereoselective synthesis for this compound has not been detailed in the reviewed literature, general strategies for asymmetric synthesis can be proposed.
A plausible retrosynthetic approach would involve the use of a chiral starting material, such as an enantiomerically pure precursor to the propanamide backbone. For example, starting with either (R)- or (S)-alanine, one could envision a synthetic route to the corresponding enantiomer of this compound.
Caption: A potential retrosynthetic pathway for the stereoselective synthesis of this compound enantiomers.
Hypothetical Synthetic Steps:
-
Amide Formation: Coupling of enantiomerically pure (R)- or (S)-alanine with ethylamine to form the corresponding chiral N-ethyl-alaninamide.
-
Reduction: Reduction of the carboxylic acid functionality of the protected alanine derivative to a primary alcohol.
-
Carbamate Formation: Reaction of the resulting chiral N-ethyl-2-hydroxypropanamide with phenyl isocyanate to yield the desired (R)- or (S)-Carbetamide.
The success of this synthetic route would depend on the careful selection of reaction conditions and protecting groups to avoid racemization at the stereocenter.
Conclusion and Future Directions
This compound is a chiral herbicide with the potential for enantioselective biological activity. While the foundational knowledge of its stereochemistry is established, a significant gap exists in the scientific literature regarding the specific properties of its individual enantiomers. Future research should focus on:
-
Development and validation of robust enantioselective analytical methods for the separation and quantification of (R)- and (S)-Carbetamide in various matrices, including soil, water, and biological tissues.
-
Stereoselective synthesis of the individual enantiomers to enable detailed biological and toxicological studies.
-
Comparative bioactivity studies to determine the herbicidal efficacy and phytotoxicity of each enantiomer against target and non-target plant species.
-
Enantioselective toxicology and metabolism studies to assess the differential environmental fate and potential risks associated with each stereoisomer.
A deeper understanding of the stereoisomerism and chirality of this compound will be instrumental in the development of more effective and environmentally benign weed management strategies. The use of an enantiomerically pure active ingredient could potentially reduce the overall amount of herbicide applied, thereby minimizing its environmental footprint.
References
- 1. forisinvasivespeciessea.wordpress.com [forisinvasivespeciessea.wordpress.com]
- 2. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Carbetamide in Modern Agriculture: A Technical Guide to Weed Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetamide, a selective systemic herbicide of the carbamate chemical class, plays a significant role in contemporary agricultural weed management strategies. Primarily utilized for the control of annual grasses and some broadleaf weeds, its efficacy is particularly noted in oilseed rape, leguminous crops, and pastures. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, spectrum of activity, application protocols, and environmental fate. Quantitative data from efficacy trials are presented, alongside detailed experimental methodologies. Furthermore, this guide illustrates the key molecular pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding for research and development professionals.
Introduction
This compound is a soil-acting and foliar-applied herbicide valued for its pre- and post-emergence activity.[1] It is absorbed primarily by the roots of germinating weeds, with some uptake through the leaves of emerged plants.[2][3] Its unique mode of action and rotational benefits make it a valuable tool in integrated weed management (IWM) programs, particularly in combating herbicide-resistant weed populations.[2][4] This document serves as a comprehensive resource, consolidating technical information for professionals engaged in herbicide research and development.
Mechanism of Action
This compound is classified under the HRAC (Herbicide Resistance Action Committee) Group 23 (legacy Group E), functioning as a mitosis inhibitor. Its primary mode of action is the disruption of microtubule polymerization in plant cells.
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell wall formation, and intracellular transport. This compound binds to tubulin, the protein subunit of microtubules, preventing their assembly. This inhibition of microtubule formation disrupts the mitotic spindle apparatus, which is necessary for the proper segregation of chromosomes during cell division. Consequently, cell division is arrested, leading to the cessation of growth in susceptible weeds. Emerging seedlings may fail to emerge, or those that do will exhibit stunted growth and severe root pruning.
Caption: this compound's molecular mechanism of action.
Spectrum of Activity and Efficacy Data
This compound is effective against a range of problematic annual grass weeds and some broadleaf species. Its primary targets include:
-
Grasses: Annual Ryegrass (Lolium rigidum), Barley Grass (Hordeum spp.), Brome Grass (Bromus spp.), Blackgrass (Alopecurus myosuroides), and Meadowgrass (Poa spp.).
-
Broadleaf Weeds: Common Chickweed (Stellaria media), Speedwell (Veronica spp.), Red Deadnettle (Lamium purpureum), and Mayweed (Matricaria spp.).
Efficacy is influenced by factors such as weed species, growth stage, application timing, and environmental conditions.
Table 1: Efficacy of this compound on Annual Ryegrass (Lolium rigidum)
| Application Timing | Application Rate (g a.i./ha) | Weed Control (%) at 35 DAS | Weed Control (%) at 85 DAS | Crop | Reference |
| Incorporated by Sowing (IBS) | 1002 | >90 | >95 | Canola | |
| Incorporated by Sowing (IBS) | 2100 | >90 | >95 | Canola | |
| Post-sowing Pre-emergence (PSPE) | 1002 | >90 | >95 | Canola | |
| Post-sowing Pre-emergence (PSPE) | 2100 | >90 | >95 | Canola | |
| Early Post-emergence (EPE) | 1002 | 70-78 | 82 | Canola | |
| Early Post-emergence (EPE) | 2100 | 70-78 | >95 | Canola |
DAS: Days After Sowing
Table 2: Comparative Efficacy of this compound and Propyzamide on Brome Grass
| Herbicide | Application Rate | Weed Control (%) at 3 months | Reference |
| This compound 900 WG | 1.1 kg/ha | 77 | |
| This compound 900 WG | 1.7 kg/ha | 82 | |
| This compound 900 WG | 2.3 kg/ha | 90 | |
| Propyzamide 500 SC | 1.0 L/ha | 90 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of herbicide efficacy trials. The following protocol is a representative example for a field trial assessing the efficacy of this compound on Lolium rigidum.
4.1. Experimental Design
A randomized complete block design (RCBD) with four replications is recommended to account for field variability. Plot sizes should be adequate to minimize edge effects and allow for representative sampling, for instance, 2 x 10 meters. Treatments should include a range of this compound application rates, an untreated control, and a relevant industry standard herbicide for comparison.
Caption: General workflow for a this compound efficacy trial.
4.2. Plant Material and Sowing
Seeds of a susceptible and, if relevant, a known resistant biotype of Lolium rigidum are sown at a target density to ensure a uniform infestation. The crop species, such as canola or faba beans, is sown according to standard agronomic practices.
4.3. Herbicide Application
Herbicides are applied using a calibrated research plot sprayer to ensure accurate and uniform application. Application parameters, including water volume (e.g., 50-150 L/ha for ground application), nozzle type, and pressure, should be recorded. For pre-emergence applications, treatments are applied to the soil surface before crop and weed emergence. For post-emergence applications, treatments are applied at a specific weed growth stage (e.g., 2-3 leaf stage).
4.4. Efficacy Assessment
Weed control efficacy is typically assessed visually at multiple time points after application (e.g., 14, 28, and 56 days). A percentage scale is used, where 0% represents no control and 100% represents complete weed death. Additionally, quantitative assessments such as weed density (plants/m²) and biomass (g/m²) are conducted by harvesting quadrats from each plot. Crop phytotoxicity is also visually assessed.
4.5. Statistical Analysis
Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments. Dose-response curves can be fitted to the data to calculate the effective dose required to achieve 50% (ED50) or 90% (ED90) weed control.
Resistance Management
The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. To ensure the long-term efficacy of this compound, the following resistance management strategies are recommended:
-
Rotation of Herbicides: Rotate this compound with herbicides from different HRAC groups.
-
Tank Mixtures: Use this compound in tank mixtures with other effective herbicides that have different modes of action.
-
Integrated Weed Management (IWM): Incorporate non-chemical weed control methods such as crop rotation, tillage, and competitive crop cultivars.
-
Application Frequency: To mitigate the risk of enhanced microbial degradation, it is advised to apply this compound to the same field no more than once every four years.
Caption: Integrated resistance management for this compound.
Environmental Fate
The persistence and mobility of this compound in the environment are key considerations for its sustainable use.
-
Soil Degradation: this compound is primarily degraded in the soil by microbial activity. Repeated applications can lead to enhanced biodegradation, where specific microbial populations adapt to utilize the herbicide as a carbon and energy source, resulting in its faster breakdown. This can reduce the residual activity and efficacy of subsequent applications. The half-life of this compound can be significantly reduced in soils with a history of its application.
-
Mobility: this compound has moderate mobility in soil due to its water solubility and low adsorption to organic matter. This allows it to be available in the soil solution for root uptake by weeds.
Conclusion
This compound remains a valuable herbicide for modern agricultural systems, offering effective control of key grass weeds and contributing to diverse herbicide resistance management programs. A thorough understanding of its mechanism of action, spectrum of activity, and environmental behavior, as detailed in this guide, is essential for its judicious and sustainable use. Further research into its broader effects on plant signaling pathways could unveil new opportunities for optimizing its performance and developing novel weed management strategies.
References
- 1. Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions [frontiersin.org]
- 3. pp1.eppo.int [pp1.eppo.int]
- 4. Rapid On-Farm Testing of Resistance in Lolium rigidum to Key Pre- and Post-Emergence Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies on Carbetamide Degradation Pathways in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the degradation pathways of the herbicide Carbetamide in soil. It covers the principal mechanisms of degradation, quantitative data on its persistence, and detailed experimental protocols for its study. This document is intended to serve as a foundational resource for professionals engaged in environmental fate studies, herbicide development, and soil microbiology.
Introduction to this compound and its Environmental Fate
This compound, (R)-1-(ethylcarbamoyl)ethyl phenylcarbamate, is a selective systemic herbicide belonging to the carbamate chemical class. It is primarily used for pre- and post-emergence control of annual grasses and some broad-leaved weeds in various crops. The environmental persistence and degradation of this compound are critical parameters influencing its efficacy and potential non-target effects. In the soil environment, the fate of this compound is predominantly governed by microbial degradation, a process that can be significantly accelerated in soils with a history of its application. Understanding these degradation pathways is essential for sustainable agricultural practices and environmental risk assessment.
This compound Degradation Pathway in Soil
The degradation of this compound in soil is a multi-step process involving both chemical and biological transformations. The primary mechanism is hydrolysis of the carbamate ester linkage, which can be microbially mediated. Repeated applications of this compound have been shown to enrich soil microbial populations capable of utilizing the herbicide as a carbon and nitrogen source, a phenomenon known as enhanced biodegradation.
The proposed preliminary degradation pathway involves an initial intramolecular cyclization followed by hydrolysis.
-
Initial Transformation : this compound undergoes a chemical transformation to form an unstable intermediate, N-phenyl-3-methyloxazolidine-2,5-dione .
-
Hydrolysis : This intermediate is then hydrolyzed, breaking the ring structure to yield two primary metabolites:
-
2-(phenylcarbamoyloxy)propanoic acid
-
N-phenyl-2-hydroxypropanamide
-
-
Final Mineralization : These intermediate metabolites are further degraded, eventually leading to the formation of aniline , which can then be incorporated into the soil organic matter or undergo further mineralization to CO2.
The overall pathway highlights the breakdown of the herbicide into smaller, more polar molecules, which is a key detoxification process in the soil environment.
Methodological & Application
Application Notes and Protocols for Carbetamide in Annual Ryegrass (Lolium rigidum) Control
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research and developmental purposes only. All herbicide applications should be conducted in accordance with local regulations and product labels.
Introduction and Overview of Carbetamide for Annual Ryegrass Control
This compound is a carbamate herbicide belonging to the HRAC Group 23 (formerly Group E), which acts by inhibiting mitosis and microtubule polymerization in susceptible plant species.[1] While the primary and commercially registered use of this compound, often formulated as a 900 g/kg water-dispersible granule (e.g., Ultro® 900 WG), is for the pre-emergent control of annual ryegrass (Lolium rigidum) and other grass weeds in various pulse crops and fallow situations, there is limited data exploring its utility in early post-emergence scenarios.[1][2]
The primary mode of uptake for this compound is through the roots of germinating weeds.[1] Following uptake, it disrupts cell division, leading to stunted growth, severe root pruning, and eventual plant death over several weeks.[1] Due to its unique mode of action, this compound is a valuable tool for managing herbicide resistance, particularly against annual ryegrass populations resistant to other herbicide groups.
This document provides a summary of the available data on this compound application for annual ryegrass control and presents generalized protocols for conducting herbicide efficacy trials.
Quantitative Data on this compound Efficacy
The majority of efficacy data for this compound against annual ryegrass pertains to pre-emergent applications. However, a patent application provides some insight into early post-emergence (EPE) use. The following tables summarize the available quantitative data.
Table 1: Efficacy of this compound Applied at Different Timings for Annual Ryegrass Control
| Application Timing | Application Rate (g ai/ha) | Days After Sowing (DAS) for Assessment | Annual Ryegrass Control (%) | Source |
| Incorporated by Sowing (IBS) | 1002 | 35 | > 90 | |
| Incorporated by Sowing (IBS) | 2100 | 35 | > 90 | |
| Post-Sowing, Pre-Emergence (PSPE) | 1002 | 35 | > 90 | |
| Post-Sowing, Pre-Emergence (PSPE) | 2100 | 35 | > 90 | |
| Early Post-Emergence (EPE) at 50 DAS | 1002 | 55 | 70-78 | |
| Early Post-Emergence (EPE) at 50 DAS | 2100 | 55 | 70-78 | |
| Incorporated by Sowing (IBS) | 1002 | 85 | > 95 | |
| Incorporated by Sowing (IBS) | 2100 | 85 | > 95 | |
| Post-Sowing, Pre-Emergence (PSPE) | 1002 | 85 | > 95 | |
| Post-Sowing, Pre-Emergence (PSPE) | 2100 | 85 | > 95 | |
| Early Post-Emergence (EPE) at 50 DAS | 1002 | 85 | 82 | |
| Early Post-Emergence (EPE) at 50 DAS | 2100 | 85 | > 95 |
Table 2: Comparative Efficacy of Pre-Emergent Herbicides on Herbicide-Resistant Annual Ryegrass in Lentils (2020)
| Herbicide Treatment (Application Timing) | Reduction in Annual Ryegrass Head Density (%) | Reduction in Annual Ryegrass Seed Set (%) | Source |
| Propyzamide (IBS) | 74-78 | 74-76 | |
| This compound (Ultro®) (IBS) | 74-78 | 74-76 |
Experimental Protocols for Herbicide Efficacy Testing on Annual Ryegrass
The following are generalized protocols for conducting whole-plant bioassays to determine the efficacy of herbicides on annual ryegrass. These can be adapted for both pre-emergence and post-emergence studies.
Protocol for Pot-Based Herbicide Efficacy Trial
This protocol is suitable for controlled environment studies in a greenhouse or growth chamber.
1. Plant Material and Cultivation:
- Source certified annual ryegrass seeds of a known biotype (susceptible or resistant). For resistance testing, collect seeds from at least 10-15 randomly selected plants from the target field.
- Fill pots (e.g., 10 cm diameter) with a standardized potting mix.
- Sow a predetermined number of seeds (e.g., 10-20) per pot at a shallow depth (e.g., 1 cm).
- Water the pots and place them in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 20/15°C day/night temperature, 14-hour photoperiod).
- After emergence, thin seedlings to a uniform number per pot (e.g., 5 plants) at the one- to two-leaf stage.
2. Herbicide Application:
- For Post-Emergence Trials: Apply herbicides when the annual ryegrass has reached the desired growth stage (e.g., 2-4 leaf stage or early tillering).
- For Pre-Emergence Trials: Apply herbicides to the soil surface immediately after sowing (PSPE) or incorporate them into the soil before sowing (IBS).
- Prepare herbicide solutions accurately based on the desired application rates (g ai/ha).
- Use a cabinet track sprayer equipped with flat-fan nozzles to ensure uniform application. Calibrate the sprayer to deliver a specific volume (e.g., 100 L/ha).
- Include an untreated control and, if available, a known susceptible and resistant population for comparison.
3. Data Collection and Assessment:
- Assess plant survival and biomass at a set time after treatment (e.g., 21-28 days).
- Plant Survival: Count the number of surviving plants in each pot. A plant is considered dead if it shows no new growth.
- Biomass Reduction: Harvest the above-ground biomass of surviving plants, dry them in an oven (e.g., 70°C for 72 hours), and weigh the dry matter. Calculate the percentage reduction in biomass compared to the untreated control.
- Visual Injury Rating: Score plants based on a visual scale (e.g., 0 = no injury, 100 = complete death) at regular intervals after treatment.
Protocol for Field-Based Herbicide Efficacy Trial
This protocol is for evaluating herbicide performance under field conditions.
1. Site Selection and Trial Design:
- Select a field with a known and uniform infestation of annual ryegrass.
- Design the experiment using a randomized complete block design with at least three or four replications.
- Plot size should be adequate for representative sampling (e.g., 1.5 m x 10 m).
2. Herbicide Application:
- Apply herbicides at the specified growth stage of the annual ryegrass for post-emergence trials or at the appropriate timing for pre-emergence applications (IBS or PSPE).
- Use a calibrated plot sprayer with appropriate nozzles to ensure accurate and uniform application.
- Record environmental conditions at the time of application (temperature, humidity, wind speed).
3. Data Collection and Assessment:
- Weed Density: At various time points after application, count the number of annual ryegrass plants in randomly placed quadrats (e.g., 0.25 m²) within each plot.
- Biomass Sampling: Collect above-ground biomass from the quadrats to determine biomass reduction.
- Seed Head/Panicle Counts: As the ryegrass matures, count the number of seed heads (panicles) per unit area to assess the impact on reproductive potential.
- Crop Yield: If the trial is conducted within a crop, harvest the plots to determine the effect of weed control on crop yield.
Visualizations
Caption: Workflow for a typical herbicide efficacy trial on annual ryegrass.
References
Application Notes and Protocols for Studying Carbetamide Uptake and Translocation in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetamide is a selective, soil-applied herbicide belonging to the carbanilate chemical class. It is primarily absorbed by the roots of emerging weeds and functions as a mitosis inhibitor by disrupting the formation of microtubules, which are essential for cell division.[1][2] This action prevents the growth of susceptible grass weeds, which either fail to emerge or show severely stunted growth and root pruning.[3] Understanding the dynamics of this compound's uptake by plant roots, its subsequent translocation to sites of action, and its metabolic fate is critical for optimizing its efficacy, assessing crop safety, and evaluating its environmental behavior.
These application notes provide detailed protocols for state-of-the-art techniques used to quantify and visualize the absorption and movement of this compound in plants. The primary methods covered are radiotracer analysis using ¹⁴C-labeled this compound and sensitive quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Core Techniques and Methodologies
The study of herbicide uptake and translocation in plants relies on two principal approaches:
-
Radiolabeling Studies: This is the gold standard for tracing the movement of a compound within a biological system. By using this compound labeled with a radioactive isotope, typically Carbon-14 (¹⁴C), researchers can track its path from the soil or growth medium into the roots and throughout the plant.
-
Quantitative Analysis: Liquid Scintillation Counting (LSC) is used to measure the amount of radioactivity in different plant tissues, providing precise data on uptake and distribution.[4][5]
-
Qualitative Visualization: Autoradiography provides a visual map of where the radiolabeled herbicide has accumulated in the plant.
-
-
Chromatographic Analysis: HPLC coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for detecting and quantifying this compound and its metabolites in various matrices like soil and plant tissue. This technique does not require radiolabeling and can differentiate the parent compound from its breakdown products.
Data Presentation: Quantitative Summaries
The following tables present example data that can be generated using the protocols described below.
Table 1: Uptake and Translocation of [¹⁴C]-Carbetamide in Wheat Seedlings Over 72 Hours
| Time After Treatment (Hours) | Radioactivity in Roots (% of Applied) | Radioactivity in Shoots (% of Applied) | Total Uptake (% of Applied) | Translocation Factor¹ |
| 6 | 5.2 ± 0.6 | 0.3 ± 0.1 | 5.5 ± 0.7 | 0.05 |
| 12 | 11.8 ± 1.1 | 1.1 ± 0.2 | 12.9 ± 1.3 | 0.09 |
| 24 | 22.5 ± 2.3 | 3.5 ± 0.4 | 26.0 ± 2.7 | 0.13 |
| 48 | 35.1 ± 3.0 | 7.9 ± 0.9 | 43.0 ± 3.9 | 0.18 |
| 72 | 41.3 ± 3.8 | 11.2 ± 1.5 | 52.5 ± 5.3 | 0.21 |
¹ Translocation Factor = (Radioactivity in Shoots) / (Total Radioactivity in Plant)
Table 2: Concentration of this compound and its Metabolite (Aniline) in Lettuce Tissues Determined by HPLC-MS/MS 14 Days After Pre-Emergence Application
| Plant Tissue | This compound Concentration (ng/g Fresh Weight) | Aniline Concentration (ng/g Fresh Weight) |
| Roots | 85.4 ± 9.2 | 12.1 ± 1.5 |
| Lower Stem | 31.7 ± 4.5 | 5.8 ± 0.7 |
| Young Leaves | 15.2 ± 2.1 | 2.5 ± 0.4 |
| Mature Leaves | 9.8 ± 1.3 | 1.9 ± 0.3 |
Experimental Protocols
Protocol 1: Quantifying this compound Uptake and Translocation Using ¹⁴C-Labeling and LSC
Objective: To quantitatively measure the rate of root uptake and subsequent shoot translocation of this compound in a model plant system (e.g., wheat, barley, or a target weed species).
Materials:
-
Radiolabeled [¹⁴C]-Carbetamide with known specific activity (e.g., ring-labeled).
-
Non-labeled analytical grade this compound.
-
Plant seedlings (4-6 leaf stage).
-
Hydroponic system or pots with a defined soil/sand matrix.
-
Liquid Scintillation Counter (LSC).
-
Liquid scintillation cocktail (e.g., Ultima Gold™).
-
Sample Oxidizer.
-
20 mL scintillation vials.
-
Standard laboratory glassware and reagents.
Procedure:
-
Plant Growth:
-
Germinate seeds and grow seedlings in a controlled environment (e.g., 22°C day/18°C night, 16-hour photoperiod).
-
For hydroponic studies, transfer seedlings to an aerated nutrient solution (e.g., Hoagland's solution). Allow plants to acclimate for 3-5 days.
-
-
Treatment Application:
-
Prepare a treatment solution containing a known concentration of this compound, spiked with [¹⁴C]-Carbetamide to achieve a final radioactivity of approximately 2-4 kBq/mL.
-
For hydroponics, replace the nutrient solution with the treatment solution.
-
For soil studies, apply the treatment solution evenly to the soil surface.
-
-
Harvesting:
-
Harvest plants at predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours).
-
At each time point, carefully remove the plant from the growth medium.
-
Thoroughly wash the roots with cold water followed by a brief wash in a non-labeled this compound solution to displace any herbicide adsorbed to the root surface. Finally, rinse again with water.
-
-
Sample Sectioning and Processing:
-
Separate the plant into roots and shoots. For more detailed analysis, further divide the shoots into stem and leaves.
-
Record the fresh weight of each section.
-
Dry the plant sections in an oven at 60-70°C to a constant weight and record the dry weight.
-
Grind the dried plant material into a fine powder.
-
-
Quantification by LSC:
-
Accurately weigh a subsample (10-20 mg) of the dried, ground tissue from each plant section.
-
Combust the subsample in a biological sample oxidizer. The oxidizer converts ¹⁴C in the tissue to ¹⁴CO₂, which is then trapped in a scintillation cocktail. This method is highly efficient and corrects for color or chemical quenching.
-
Place the vial containing the trapped ¹⁴CO₂ into the Liquid Scintillation Counter and count for 5-10 minutes or until a statistically significant count is achieved.
-
The LSC instrument will report the radioactivity in Disintegrations Per Minute (DPM), which automatically corrects for counting efficiency.
-
-
Data Analysis:
-
Calculate the total radioactivity in each plant part by extrapolating from the subsample DPM to the total dry weight of that part.
-
Convert DPM back to the mass of this compound using the known specific activity of the radiolabeled compound.
-
Express results as a percentage of the total applied radioactivity or as ng of this compound per gram of tissue.
-
Protocol 2: Visualizing this compound Distribution by Autoradiography
Objective: To create a visual representation of this compound's distribution within the plant.
Materials:
-
Plants treated with [¹⁴C]-Carbetamide from Protocol 1.
-
Plant press or heavy books.
-
Blotting paper.
-
Phosphor imaging screen or X-ray film.
-
Light-tight exposure cassette.
-
Phosphor imager or film developer.
Procedure:
-
Sample Mounting:
-
After harvesting and washing (as in Protocol 1, Step 3), carefully arrange the whole plant on a sheet of paper, spreading out the roots and leaves.
-
Place the mounted plant in a plant press between sheets of blotting paper and dry for 48-72 hours until completely flat and dry.
-
-
Exposure:
-
In a darkroom, place the dried, pressed plant directly against a phosphor imaging screen or a sheet of X-ray film inside a light-tight cassette.
-
Store the cassette in the dark for an appropriate duration. Exposure time can range from 24 hours to several weeks, depending on the amount of radioactivity in the plant.
-
-
Image Development:
-
Phosphor Screen: Scan the screen using a phosphor imager (e.g., Typhoon™ FLA). The instrument detects the energy released from the screen and generates a high-resolution digital image.
-
X-ray Film: Develop the film using standard radiological developing procedures.
-
-
Image Interpretation:
-
The resulting image will show the distribution of [¹⁴C]-Carbetamide. Darker regions on the image correspond to areas of higher radioactivity, indicating where the herbicide has accumulated.
-
Protocol 3: Quantification of this compound by HPLC-MS/MS
Objective: To accurately measure the concentration of non-labeled this compound and its primary metabolites in plant tissues.
Materials:
-
Plant tissue samples (roots, stems, leaves).
-
Liquid nitrogen, mortar, and pestle.
-
Extraction solvent (e.g., Methanol:Acetone 95:5 v/v).
-
Ultrasonic bath.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.
-
HPLC-MS/MS system with an electrospray ionization (ESI) source.
-
Analytical standards of this compound and its expected metabolites.
Procedure:
-
Sample Preparation and Extraction:
-
Flash-freeze a known weight (e.g., 1-2 g fresh weight) of plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a centrifuge tube and add 10 mL of extraction solvent.
-
Vortex vigorously for 1 minute, then place in an ultrasonic bath for 15 minutes to enhance extraction.
-
Centrifuge the sample at 5,000 x g for 10 minutes.
-
-
Extract Cleanup (if necessary):
-
The complexity of the plant matrix may require a cleanup step to remove interfering compounds.
-
Pass the supernatant from the previous step through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute this compound with a small volume of a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 500 µL) of the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: ESI, positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its metabolites must be determined by infusing pure standards.
-
Example Transition for this compound: [This would be determined experimentally, e.g., m/z 237 -> 118]
-
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of known concentrations of this compound standards.
-
Plot the peak area against concentration to generate a linear regression.
-
Quantify the amount of this compound in the plant samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
Application Notes and Protocols for Field Trial Evaluation of Carbetamide Herbicide Performance
Introduction
Carbetamide is a selective, systemic carbamate herbicide used for the pre-emergent and early post-emergent control of grassy and some broadleaf weeds.[1][2] Its primary mode of action is the inhibition of mitosis (cell division) and microtubule polymerization in the roots and young shoots of target plants.[3][4] this compound is primarily absorbed by the roots from the soil solution, making it effective for controlling weeds as they germinate.[3] It is registered for use in a variety of crops, including winter pulses like lentils, chickpeas, and field peas, as well as in oilseed rape and certain vegetables.
These application notes provide a comprehensive protocol for designing and executing field trials to evaluate the herbicidal efficacy and crop safety of this compound. The methodology is intended for researchers and agronomists to generate robust, statistically sound data for product development, registration, and best practice management.
Section 1: Pre-Trial Planning and Site Selection
A robust experimental design is fundamental to obtaining statistically significant and interpretable results. Proper planning and site selection minimize variability and ensure the trial objectives can be met.
1.1. Objectives The primary objectives of a this compound field trial are typically:
-
To determine the efficacy of different application rates on target weed species (e.g., annual ryegrass, brome grass, barley grass).
-
To assess the crop safety (phytotoxicity) of this compound on the selected crop cultivar.
-
To evaluate the effect of this compound application on final crop yield.
-
To compare the performance of this compound against an untreated control and/or a commercial standard herbicide.
1.2. Site Selection and Preparation
-
Field History: Select a trial site with a known and uniform history of weed pressure. The target weed species should be present at a sufficient and consistent density across the area. Avoid sites where this compound or herbicides with a similar mode of action have been used frequently, as this can lead to accelerated microbial degradation and reduced efficacy. It is recommended to have a minimum three-year interval between this compound applications.
-
Soil Uniformity: The site should have uniform soil type, pH, and organic matter content. Avoid areas with significant variations in topography, drainage, or fertility.
-
Land Preparation: Prepare the entire trial area according to standard local agricultural practices to ensure a uniform seedbed, which promotes consistent crop and weed germination.
Section 2: Experimental Design and Layout
2.1. Experimental Design A Randomized Complete Block Design (RCBD) is the recommended statistical design for herbicide field trials. This design effectively manages field variability by grouping plots into blocks. Within each block, all treatments are randomly assigned to individual plots. A minimum of four replicates (blocks) is recommended to achieve sufficient statistical power.
2.2. Treatments A comprehensive trial should include the following treatments:
-
Untreated Control: A plot that receives no herbicide application. This serves as the baseline for weed pressure and crop performance.
-
This compound (1x Rate): The proposed label rate for the specific crop and weed scenario.
-
This compound (0.5x Rate): A lower rate to evaluate performance under lighter weed pressure or in sensitive conditions.
-
This compound (2x Rate): A higher rate, primarily to assess the margin of crop safety and potential for phytotoxicity.
-
Reference Herbicide: A commercially available standard herbicide used for the same purpose (e.g., propyzamide) to provide a benchmark for performance.
2.3. Plot Layout
-
Plot Dimensions: Plot size should be large enough to allow for practical application with the available equipment and to minimize edge effects. A typical size for small-plot research is 2 meters by 10 meters.
-
Buffers: Leave buffer zones between plots and around the entire trial area to prevent spray drift and other interferences.
Section 3: Herbicide Application Protocol
Accurate and consistent application is critical for the integrity of the trial.
3.1. Materials and Equipment
-
This compound formulation (e.g., water-dispersible granules).
-
Reference herbicide.
-
Calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer).
-
Personal Protective Equipment (PPE) as per product label.
-
Measuring cylinders, weigh scale, and mixing containers.
-
Weather monitoring device (anemometer, thermometer, hygrometer).
3.2. Application Procedure
-
Calibration: Calibrate the sprayer with water before application to ensure the desired spray volume is delivered accurately and uniformly across the boom. A typical application volume for ground application is 50–150 L/ha.
-
Mixing: Prepare the herbicide solution for each treatment immediately before application. Weigh the required amount of this compound granules and mix with the calculated volume of water. Ensure thorough agitation.
-
Timing: this compound is applied as a pre-emergent herbicide. It can be applied up to seven days before being incorporated by the sowing operation.
-
Execution: Spray each plot uniformly, walking at a consistent speed and maintaining a constant nozzle height to ensure even coverage.
-
Environmental Conditions: Record the temperature, relative humidity, and wind speed at the time of application. Avoid application in windy conditions (>10-15 km/h) to prevent spray drift.
Section 4: Data Collection and Assessment Protocols
Data should be collected at multiple time points to evaluate the herbicide's performance over the critical period of weed competition.
4.1. Weed Efficacy Assessment
-
Method: Efficacy can be assessed using several methods:
-
Percent Control (Visual Rating): A visual estimation of the reduction in weed biomass in the treated plot compared to the untreated control. This is rated on a scale of 0% (no control) to 100% (complete weed death).
-
Weed Counts: Count the number of individual weed plants within randomly placed quadrats (e.g., 0.25 m²) in each plot.
-
Weed Biomass: At a key time point, collect all weed material from within quadrats, dry it in an oven, and weigh it to determine the dry biomass.
-
-
Timing: Assessments should be conducted at regular intervals, such as 28, 56, and 84 days after treatment (DAT).
4.2. Crop Safety (Phytotoxicity) Assessment
-
Method: Crop injury is assessed through visual ratings on a scale of 0% (no injury) to 100% (crop death). Symptoms to note include stunting, chlorosis (yellowing), and reduced plant stand.
-
Timing: Phytotoxicity assessments should be conducted concurrently with weed efficacy ratings.
4.3. Yield Assessment
-
Method: At crop maturity, harvest a predetermined area from the center of each plot to avoid edge effects. For grain crops, measure the weight of the harvested grain and adjust for moisture content.
-
Timing: Conducted once the crop has reached physiological maturity.
Section 5: Data Presentation and Analysis
5.1. Statistical Analysis All collected data (weed counts, biomass, visual ratings, yield) should be subjected to an Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. If the ANOVA shows a significant treatment effect (e.g., p < 0.05), a mean separation test (such as Tukey's HSD or Fisher's LSD) should be performed to determine which treatment means are statistically different from one another.
5.2. Data Summary Tables Quantitative data must be summarized in clear, structured tables to allow for easy comparison between treatments.
Table 1: Example of Weed Control Efficacy Data (% Control) for Annual Ryegrass
| Treatment | Rate (g a.i./ha) | 28 DAT | 56 DAT | 84 DAT |
|---|---|---|---|---|
| Untreated Control | 0 | 0 a | 0 a | 0 a |
| This compound | 1050 (0.5x) | 75.5 b | 70.0 b | 65.3 b |
| This compound | 2100 (1x) | 95.3 c | 92.8 c | 90.1 c |
| This compound | 4200 (2x) | 98.8 c | 96.5 c | 94.6 c |
| Reference Herbicide | 1500 | 94.5 c | 91.0 c | 88.5 c |
| p-value | <0.001 | <0.001 | <0.001 |
Means within a column followed by the same letter are not significantly different (P > 0.05).
Table 2: Example of Crop Phytotoxicity Data (% Visual Injury)
| Treatment | Rate (g a.i./ha) | 28 DAT | 56 DAT |
|---|---|---|---|
| Untreated Control | 0 | 0.0 a | 0.0 a |
| This compound | 1050 (0.5x) | 1.3 a | 0.5 a |
| This compound | 2100 (1x) | 2.5 a | 1.0 a |
| This compound | 4200 (2x) | 10.8 b | 5.3 b |
| Reference Herbicide | 1500 | 3.0 a | 1.5 a |
| p-value | <0.001 | <0.001 |
Means within a column followed by the same letter are not significantly different (P > 0.05).
Table 3: Example of Crop Yield Data (t/ha)
| Treatment | Rate (g a.i./ha) | Yield (t/ha) |
|---|---|---|
| Untreated Control | 0 | 1.25 a |
| This compound | 1050 (0.5x) | 2.10 b |
| This compound | 2100 (1x) | 2.85 c |
| This compound | 4200 (2x) | 2.70 c |
| Reference Herbicide | 1500 | 2.78 c |
| p-value | <0.001 |
Means within a column followed by the same letter are not significantly different (P > 0.05).
Section 6: this compound Mode of Action
This compound is classified as a Group 23 (or HRAC Group K2) herbicide. It acts by inhibiting the formation of microtubules, which are essential components for cell division (mitosis). The herbicide binds to the tubulin protein, preventing its polymerization into functional microtubules. This disruption halts the cell cycle, primarily in the meristematic tissues of roots and shoots, leading to arrested growth and eventual death of susceptible weed seedlings.
References
Application of Carbetamide in Tank Mixtures with Other Herbicides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetamide is a selective, systemic herbicide belonging to the carbamate chemical class, designated as a Group 23 (WSSA) or Group E (HRAC) herbicide. Its primary mode of action is the inhibition of mitosis in susceptible plant species by disrupting microtubule polymerization.[1] This document provides detailed application notes and protocols for the use of this compound in tank mixtures with other herbicides, a common agricultural practice aimed at broadening the weed control spectrum, managing herbicide resistance, and enhancing efficacy. The information presented herein is intended for researchers, scientists, and professionals involved in herbicide development and weed management studies.
Physicochemical Properties of this compound
A clear understanding of this compound's physicochemical properties is essential for effective tank mixing and application.
| Property | Value | Reference |
| Chemical Name | (2R)-1-(ethylamino)-1-oxopropan-2-yl N-phenylcarbamate | PubChem |
| Molecular Formula | C₁₂H₁₆N₂O₃ | PubChem |
| Molecular Weight | 236.27 g/mol | PubChem |
| Formulation | Commonly available as Water Dispersible Granules (WDG) | Internal Knowledge |
| Water Solubility | Highly soluble | [1] |
| Mode of Action | Mitosis inhibitor; disrupts microtubule polymerization | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its herbicidal activity by interfering with cell division (mitosis) at the molecular level. It targets tubulin, a protein that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for segregating chromosomes during cell division.
This compound binds to β-tubulin subunits, preventing their polymerization into microtubules.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the metaphase, ultimately causing cell death in susceptible weeds.[2]
Application of this compound in Tank Mixtures
Tank mixing this compound with other herbicides can provide several advantages, including a broader spectrum of weed control (targeting both grass and broadleaf weeds), management of herbicide-resistant weed biotypes, and potentially synergistic effects. However, careful consideration of compatibility, application timing, and crop safety is crucial.
General Tank Mixing Protocol
A standardized procedure should be followed to ensure the physical and chemical compatibility of tank mixtures.
Note: Always perform a jar test to check for physical compatibility before mixing large quantities in the spray tank. It is also important to note that this compound is not compatible with K-salt glyphosate formulations.
Experimental Protocols for Efficacy and Crop Safety Assessment
The following protocols outline the methodology for conducting field trials to evaluate the efficacy and crop safety of this compound tank mixtures.
Protocol 1: Efficacy of this compound Tank Mixtures for Grass Weed Control in Oilseed Rape
This protocol is based on trials conducted to assess the control of blackgrass (Alopecurus myosuroides).
-
Objective: To determine the efficacy of this compound alone and in tank mixtures with propyzamide, cycloxydim, and tepraloxydim for the control of blackgrass in oilseed rape.
-
Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.
-
Plot Size: To be determined based on field uniformity and equipment, but a minimum of 2m x 10m is recommended.
-
Crop: Winter oilseed rape.
-
Target Weed: Blackgrass (Alopecurus myosuroides).
-
Treatments:
-
Untreated control
-
This compound at 3.5 kg/ha
-
Propyzamide at 2.1 L/ha
-
This compound (half rate) + Propyzamide (half rate)
-
Propyzamide at 2.1 L/ha + Cycloxydim
-
Propyzamide at 2.1 L/ha + Tepraloxydim
-
-
Application Timing: Post-emergence, typically from early November onwards when soil temperatures at 30cm are 10°C and falling, and the soil moisture deficit is less than 50mm and falling.
-
Application Equipment: Calibrated plot sprayer delivering a medium spray quality at a water volume of 200-400 L/ha.
-
Data Collection:
-
Weed control efficacy: Visual assessment of percent control (0% = no control, 100% = complete control) at 28, 56, and 84 days after treatment (DAT). Weed biomass can also be determined by harvesting weeds from a designated quadrat within each plot.
-
Crop phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 28 DAT using a 0-100% scale (0% = no injury, 100% = crop death).
-
Crop yield: Harvest the entire plot or a designated area and determine the grain yield, adjusted for moisture content.
-
-
Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA), and treatment means should be separated using a suitable test (e.g., Tukey's HSD) at a significance level of p ≤ 0.05.
Protocol 2: Efficacy of this compound Tank Mixtures for Grass Weed Control in Canola
-
Objective: To evaluate the efficacy of this compound in tank mixtures with trifluralin, propyzamide, and atrazine for the control of Swiss ryegrass (Lolium rigidum) in canola.
-
Experimental Design: RCBD with appropriate replications.
-
Plot Size: As per standard field trial methodology.
-
Crop: Herbicide-tolerant canola.
-
Target Weed: Swiss ryegrass (Lolium rigidum).
-
Treatments: A range of this compound application rates (e.g., 280 g/ha, 560 g/ha, 2300 g/ha) alone and in tank mixtures with partners such as trifluralin, propyzamide, and atrazine.
-
Application Timing: Pre-sowing incorporated by sowing (IBS).
-
Data Collection:
-
Weed control efficacy: Weed counts and/or visual percent control assessed at various intervals after application (e.g., 69 DAT).
-
Crop safety: Visual assessment of phytotoxicity and crop establishment.
-
Crop vigor: Assessed visually on a percentage scale compared to the untreated control.
-
-
Statistical Analysis: ANOVA followed by mean separation tests.
Quantitative Data on Tank Mixture Efficacy
The following tables summarize the quantitative data from cited experiments on the efficacy of this compound tank mixtures.
Table 1: Efficacy of this compound and Tank Mixtures for Blackgrass Control in Oilseed Rape
| Herbicide Treatment | Application Rate | Blackgrass Control (%) |
| This compound | 3.5 kg/ha | 60 |
| Propyzamide | 2.1 L/ha | 85 |
| Propyzamide + Cycloxydim | 2.1 L/ha + Label Rate | >92 |
| Propyzamide + Tepraloxydim | 2.1 L/ha + Label Rate | 97 |
Data from trials conducted at Cockle Park Farm, University of Newcastle, and Loddington, Leicestershire (2008-2009).
Note: Some studies have indicated that tank-mixing this compound with propyzamide at reduced rates may result in poorer blackgrass control than propyzamide applied alone at the full rate. Additionally, there are concerns about the increased potential for these residual herbicides to enter watercourses when applied as a tank mix at full rates.
Adjuvant Recommendations
The use of adjuvants can enhance the performance of this compound and its tank mix partners. However, specific recommendations should be based on the herbicide labels of all products in the tank mixture.
-
Compatibility Agents: These can be beneficial when mixing multiple formulations to prevent physical incompatibility.
-
Surfactants (Non-ionic, NIS): Can improve the spreading and wetting of the spray solution on weed foliage, particularly for post-emergence applications.
-
Oils (Crop Oil Concentrates, COC; Methylated Seed Oils, MSO): Can enhance the penetration of herbicides through the waxy cuticle of weed leaves.
It is crucial to conduct a jar test when using new adjuvant and herbicide combinations to ensure physical compatibility.
Crop Safety and Phytotoxicity
While this compound is generally selective in recommended crops, tank mixing with other herbicides can sometimes increase the risk of crop injury.
-
Oilseed Rape: Some crop damage has been observed with early applications of this compound and propyzamide when soils are warm.
-
Canola: In the cited patent, no significant phytotoxicity or differences in crop establishment were observed with this compound tank mixtures applied pre-sowing.
It is essential to conduct crop safety assessments in all tank mix trials. Visual ratings of phytotoxicity (stunting, chlorosis, necrosis) should be taken at regular intervals after application. In cases of significant early-season injury, assessments should continue to determine if the crop recovers.
Logical Relationships of Herbicide Interactions
The interaction between herbicides in a tank mixture can be synergistic, additive, or antagonistic.
Conclusion
The application of this compound in tank mixtures with other herbicides can be an effective weed management strategy. However, successful implementation requires a thorough understanding of the properties of each herbicide, adherence to proper mixing procedures, and careful consideration of application timing and environmental conditions. The protocols and data presented in this document provide a framework for researchers and scientists to design and conduct robust experiments to evaluate and optimize the use of this compound tank mixtures for sustainable weed control. Further research is warranted to expand the knowledge base on the efficacy and crop safety of this compound with a wider range of tank mix partners against diverse weed spectra in various cropping systems.
References
Application Notes and Protocols for Investigating the Effect of Carbetamide on Soil Enzyme Activities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the impact of the herbicide Carbetamide on the activity of key soil enzymes. Understanding these effects is crucial for assessing the environmental fate of this compound and its broader implications for soil health and agricultural sustainability. This compound, a selective herbicide, primarily acts as a mitosis inhibitor in susceptible plant species.[1] Its interaction with the soil microbiome can lead to enhanced biodegradation upon repeated applications, indicating an adaptation of soil microbial communities.[2][3] This document outlines the methodologies to quantify the activity of urease, phosphatase, and dehydrogenase, which are vital indicators of soil microbial function and nutrient cycling.
Data Presentation
Due to the limited availability of specific quantitative data on the direct effects of this compound on a broad range of soil enzyme activities in a consolidated format within the provided search results, the following table is presented as a template. It illustrates how experimental data on the effect of varying this compound concentrations on soil enzyme activities could be structured for clear comparison. The values presented are hypothetical and for illustrative purposes only.
Table 1: Illustrative Data on the Effect of this compound on Soil Enzyme Activities
| This compound Concentration (mg/kg soil) | Urease Activity (µg NH₄⁺-N/g soil/h) | Phosphatase Activity (µg p-nitrophenol/g soil/h) | Dehydrogenase Activity (µg TPF/g soil/24h) |
| 0 (Control) | 55.2 ± 3.1 | 120.5 ± 6.8 | 85.3 ± 4.5 |
| 1 | 52.1 ± 2.9 | 115.2 ± 5.9 | 81.7 ± 4.1 |
| 10 | 45.8 ± 2.5 | 102.1 ± 5.1 | 72.4 ± 3.8 |
| 50 | 38.2 ± 2.1 | 85.6 ± 4.3 | 60.1 ± 3.2 |
| 100 | 30.5 ± 1.7 | 68.3 ± 3.5 | 48.9 ± 2.6 |
Experimental Protocols
Soil Sample Preparation and Treatment
Objective: To prepare soil samples and apply this compound at various concentrations.
Materials:
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Fresh soil samples, sieved (2 mm mesh)
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This compound (analytical grade)
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Acetone (or other suitable solvent)
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Sterile deionized water
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Incubation chambers
Protocol:
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Collect topsoil (0-15 cm depth) from the experimental site.
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Air-dry the soil to a consistent moisture level and sieve through a 2 mm mesh to remove stones and large organic debris.
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Determine the soil's maximum water holding capacity (WHC).
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
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Prepare a series of this compound concentrations (e.g., 0, 1, 10, 50, 100 mg/kg soil).
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For each concentration, weigh a set amount of soil (e.g., 500 g) into sterile containers.
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Apply the corresponding this compound solution to each soil sample and mix thoroughly to ensure even distribution. The control sample should receive the same amount of solvent without this compound.
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Allow the solvent to evaporate completely in a fume hood.
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Adjust the moisture content of the soil to 60% of its WHC with sterile deionized water.
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Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 1, 7, 14, 28 days) before conducting enzyme assays.
Urease Activity Assay
Objective: To determine the rate of urea hydrolysis in soil samples treated with this compound.
Materials:
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Tris buffer (pH 9.0)
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Urea solution (10%)
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Potassium chloride (KCl) solution (2 M)
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Indophenol reagents
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Spectrophotometer
Protocol:
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Take a 5 g subsample of the this compound-treated soil.
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Add 10 mL of Tris buffer (pH 9.0) and 1 mL of 10% urea solution.
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Incubate the mixture at 37°C for 2 hours.
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Stop the reaction by adding 50 mL of 2 M KCl solution.
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Shake the suspension for 30 minutes and then filter.
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Determine the ammonium (NH₄⁺) concentration in the filtrate using the indophenol blue method.
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Measure the absorbance at 630 nm using a spectrophotometer.
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Calculate the urease activity as µg of NH₄⁺-N released per gram of soil per hour.
Phosphatase Activity Assay
Objective: To measure the hydrolysis of p-nitrophenyl phosphate (pNPP) in soil samples.
Materials:
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Modified universal buffer (MUB) at pH 6.5 (for acid phosphatase) and pH 11 (for alkaline phosphatase)
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p-Nitrophenyl phosphate (pNPP) solution
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Calcium chloride (CaCl₂) solution
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Sodium hydroxide (NaOH) solution
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Toluene
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Spectrophotometer
Protocol:
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Weigh 1 g of the treated soil into a test tube.
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Add 0.2 mL of toluene, 4 mL of the appropriate MUB (pH 6.5 or 11), and 1 mL of pNPP solution.
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Incubate the mixture at 37°C for 1 hour.
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After incubation, add 1 mL of CaCl₂ solution and 4 mL of NaOH solution to stop the reaction and extract the p-nitrophenol.
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Filter the suspension.
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Measure the intensity of the yellow color of the filtrate at 400 nm using a spectrophotometer.
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Calculate the phosphatase activity as µg of p-nitrophenol released per gram of soil per hour.
Dehydrogenase Activity Assay
Objective: To assess the overall microbial activity in the soil by measuring the reduction of 2,3,5-triphenyltetrazolium chloride (TTC).
Materials:
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2,3,5-triphenyltetrazolium chloride (TTC) solution (3%)
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Tris buffer (pH 7.4)
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Methanol
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Spectrophotometer
Protocol:
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Place 1 g of the treated soil in a test tube.
-
Add 1 mL of 3% TTC solution and 2.5 mL of Tris buffer (pH 7.4).
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Incubate the tubes in the dark at 37°C for 24 hours.
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After incubation, add 10 mL of methanol to extract the triphenyl formazan (TPF) formed.
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Shake the tubes for 1 minute and then allow them to stand for 5 minutes.
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Filter the supernatant.
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Measure the absorbance of the red-colored TPF at 485 nm using a spectrophotometer.
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Calculate the dehydrogenase activity as µg of TPF formed per gram of soil per 24 hours.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound's effect on soil enzymes.
Caption: Logical relationship of this compound's impact on soil microbial processes.
References
Troubleshooting & Optimization
Overcoming Carbetamide's rapid microbial degradation in soil
Welcome to the technical support center for researchers working with carbetamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to its rapid microbial degradation in soil.
FAQ 1: My this compound degradation rates are highly variable between soil replicates. How can I improve experimental consistency?
Answer: High variability in this compound degradation studies often stems from non-uniform soil samples and inconsistent incubation conditions. This compound's degradation is primarily a biological process driven by soil microorganisms.[1][2][3] Factors like microbial population density, soil organic matter, pH, and moisture can significantly influence degradation rates.[4]
Troubleshooting Guide:
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Soil Homogenization: Ensure your bulk soil sample is thoroughly mixed and sieved (e.g., through a 2 mm mesh) to standardize its physical properties and distribute microbial communities as evenly as possible.
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Moisture Content: Standardize the water potential of your soil replicates. A common starting point is 50-60% of the soil's maximum water holding capacity. Inconsistent moisture can create anaerobic pockets or reduce microbial activity, leading to variable results.
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Acclimatization Period: Before adding this compound, pre-incubate the soil replicates for several days (e.g., 3-7 days) under the planned experimental temperature and moisture conditions. This allows the microbial communities to stabilize after the disturbance of sieving and wetting.
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Temperature Control: Use a calibrated incubator to maintain a constant temperature. Fluctuations can significantly alter microbial metabolic rates.
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Application Uniformity: Ensure the this compound solution is applied evenly to the soil. For laboratory studies, applying the solution as fine droplets over the soil surface followed by thorough mixing is recommended.
FAQ 2: How can I determine if enhanced microbial degradation is the cause of rapid this compound loss in my field soil?
Answer: Enhanced or accelerated degradation occurs when repeated applications of a pesticide select for a microbial population that can rapidly metabolize it.[1] This is a common issue with this compound, significantly reducing its half-life (DT50) in soils with a history of its use compared to previously untreated soils.
A soil bioassay or a comparative incubation study is an effective way to diagnose this issue.
Experimental Protocol: Comparative Soil Incubation Study
This protocol is designed to compare the degradation rate of this compound in soil with a history of this compound use ("test soil") versus a soil with no prior exposure ("control soil").
-
Soil Collection and Preparation:
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Collect topsoil (0-10 cm) from the test field and a nearby control field with similar soil type but no history of this compound application.
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Sieve both soil collections through a 2 mm mesh to remove large debris and homogenize.
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Adjust the moisture content of both soils to 60% of their maximum water holding capacity and allow them to acclimatize in a dark, ventilated container for 72 hours at 20°C.
-
-
Treatment Application:
-
Prepare a stock solution of analytical grade this compound.
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Weigh out triplicate 100g samples (on a dry weight basis) of both the test and control soils into 250 mL glass beakers.
-
Spike each soil sample with the this compound stock solution to achieve a final concentration of 5 mg/kg. Mix thoroughly.
-
Prepare a set of control samples by adding only the solvent to another set of soil replicates.
-
-
Incubation and Sampling:
-
Cover the beakers with perforated paraffin film to allow gas exchange while minimizing water loss.
-
Incubate all samples in the dark at 20°C.
-
Collect a 10g subsample from each replicate at predetermined time points (e.g., 0, 2, 5, 10, 20, 30, and 50 days).
-
Store samples at -20°C prior to analysis.
-
-
Extraction and Analysis:
-
Extract this compound from the 10g soil subsamples using an appropriate solvent like acetone, followed by a dichloromethane partition.
-
Quantify the this compound concentration using a suitable analytical method, such as Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for both soil types.
-
Calculate the time taken for 50% of the initial concentration to dissipate (DT50) for both the test and control soils. A significantly shorter DT50 in the test soil indicates enhanced degradation.
-
Data Presentation: Expected Degradation Rates
| Soil History | Initial Concentration (mg/kg) | DT50 (Days) | Degradation Rate Constant (k) |
| No Prior this compound Use | 5.0 | 28 | 0.0247 |
| History of Repeated Use | 5.0 | 7 | 0.0990 |
Note: Data are illustrative. Actual values will vary based on specific soil properties and environmental conditions.
Visualization: Experimental Workflow for Degradation Study
Caption: Experimental workflow for assessing enhanced microbial degradation of this compound.
FAQ 3: What strategies can I test to slow down this compound's microbial degradation in my experiments?
Answer: The primary mechanism of this compound breakdown is hydrolysis by microbial amidase enzymes. Therefore, strategies to overcome rapid degradation focus on inhibiting these microbial pathways or altering the herbicide's availability.
Potential Strategies to Investigate:
-
Amidase Inhibitors: Co-application of compounds that inhibit microbial amidases could protect this compound from rapid hydrolysis. While specific inhibitors for this compound-degrading enzymes are not widely commercialized, you could screen compounds known to inhibit similar enzymes.
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Nitrification Inhibitors: Some nitrification inhibitors have been shown to slow the degradation of other soil-applied pesticides. Their broad-spectrum antimicrobial activity at high concentrations may non-specifically inhibit the microbes responsible for this compound degradation.
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Alternative Formulations: Investigate controlled-release formulations, such as polymer encapsulation or adsorption to biochar. These methods can reduce the immediate bioavailability of this compound to soil microbes, extending its persistence.
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Herbicide Rotation: From a management perspective, rotating this compound with herbicides that have different chemical structures can prevent the buildup of specialized degrading microorganisms. Studies have shown that while propham degradation may be accelerated in this compound-history soils, other herbicides like propyzamide and diuron are not affected.
Visualization: Logic of this compound Degradation and Inhibition
Caption: Logical relationship between this compound, microbes, and mitigation strategies.
References
Technical Support Center: Carbetamide Efficacy in Diverse Environmental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Carbetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing reduced efficacy of this compound in a field with a history of its application. What could be the cause?
A1: Reduced efficacy in previously treated fields is often due to enhanced microbial degradation.[1][2][3][4] Soil microorganisms can adapt to this compound, leading to its rapid breakdown. Studies have shown that the half-life (DT50) of this compound can decrease significantly in soils with a history of repeated applications. For instance, the DT50 was reduced from 54 to 9 days after just one year of application in one study.[2] This accelerated degradation is linked to an increase in the population of this compound-degrading microorganisms.
Troubleshooting Steps:
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Review Application History: Determine the frequency of this compound application in the specific field. Continuous annual use can foster a microbial population adept at degrading the herbicide.
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Consider Herbicide Rotation: To manage enhanced biodegradation, rotate this compound with herbicides that have a different mode of action and are not structurally similar. Propham, being structurally similar, may also be degraded by the same microbial populations.
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Allow for a Fallow Period: Discontinuing this compound use for several years can help reduce the population of specialized degrading microbes, partially restoring its efficacy. The time it takes for 50% degradation (DT50) has been observed to increase from 5.4 days to 10.2 days after a few years without application, although this is still faster than in previously untreated soil (23–44 days).
Q2: How does soil pH affect the performance of this compound?
A2: Soil pH is a critical factor influencing this compound's persistence and, consequently, its efficacy. This compound degradation rates are influenced by soil pH, which in turn affects the microbial populations responsible for its breakdown. For example, one study measured this compound degradation in soils with pH 4.5 and 5.8, showing different degradation kinetics. Generally, herbicide behavior can be significantly altered by soil pH, affecting both its availability and degradation rate.
Troubleshooting Steps:
-
Measure Soil pH: Before application, conduct a thorough soil analysis to determine the pH of the experimental plots.
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Consult Degradation Data: Refer to the data table below to understand the expected persistence of this compound at different pH levels.
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Adjust Application Strategy: In soils with a pH that promotes rapid degradation, consider alternative weed management strategies or adjust the application timing and dosage, keeping in mind that higher rates may be needed, which could have other implications.
Q3: We are seeing inconsistent weed control with this compound in different soil types. Why is this happening?
A3: The efficacy of soil-applied herbicides like this compound is highly dependent on soil composition, particularly organic matter and clay content. These components can adsorb the herbicide, making it less available for uptake by weed roots. The soil partition coefficient (Kd), which indicates the extent of adsorption, varies for this compound in different soils. This compound is considered moderately retained in soil.
Troubleshooting Steps:
-
Analyze Soil Composition: Characterize the soil in your experimental plots, paying close attention to the percentage of organic matter and clay.
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Reference Sorption Coefficients: Use the provided data on this compound's sorption coefficients (Kd and Koc) to estimate its potential for binding to your specific soil type. A higher organic carbon content generally leads to increased adsorption and may necessitate higher application rates.
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Adjust Dosage Based on Soil Type: For soils with high organic matter or clay content, an increased dosage of this compound might be necessary to achieve the desired herbicidal effect. However, always adhere to recommended maximum application rates to avoid phytotoxicity to the crop.
Q4: Can temperature and soil moisture impact the effectiveness of our this compound experiments?
A4: Yes, both temperature and soil moisture are crucial environmental factors that significantly influence the performance of soil-applied herbicides.
-
Temperature: Affects the rate of microbial degradation. Higher temperatures generally accelerate microbial activity, leading to faster breakdown of this compound. Conversely, at very low temperatures (below 40°F or 4.4°C), herbicide absorption and translocation in weeds are hindered, which can also reduce efficacy. The optimal temperature range for most post-emergent herbicides is between 65°F and 85°F (18°C and 29°C).
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Soil Moisture: Is essential for the activation and movement of this compound into the weed root zone. Adequate soil moisture allows the herbicide to be in the soil solution, where it can be taken up by germinating weeds. Dry conditions can lead to reduced herbicide uptake and efficacy. Conversely, excessive moisture can lead to leaching of the herbicide beyond the root zone.
Troubleshooting Steps:
-
Monitor Environmental Conditions: Record soil temperature and moisture levels before and after this compound application.
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Time Applications Appropriately: Apply this compound when soil temperatures are conducive to both weed growth and herbicide activity, but not so high as to cause rapid degradation.
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Manage Irrigation: In controlled environments, ensure adequate but not excessive soil moisture after application to facilitate herbicide activation and uptake. In field conditions, application timing relative to rainfall is critical.
Quantitative Data Summary
Table 1: Degradation of this compound (DT50) in Soils with Different pH and Application Histories
| Soil Type | pH | This compound Application History | DT50 (days) |
| A | 4.5 | Previously untreated | 23 - 44 |
| B | 5.8 | Annual application until 12 months prior to sampling | ~5.4 |
| C | 5.8 | Annual application from 1989 to 1992 | 5.4 (in 1994) to 10.2 (in 1996) |
Data sourced from a study on enhanced biodegradation. The DT50 values indicate the time taken for 50% of the this compound to degrade.
Table 2: Soil Sorption Coefficients for this compound
| Parameter | Value | Soil Conditions |
| Kd (Partition Coefficient) | 0.46 L/kg | Original agricultural soil |
| 0.40 L/kg | Soil amended with sewage sludge (increased organic carbon) | |
| 0.32 L/kg | Soil with surfactant (LAS) at critical micelle concentration | |
| Koc (Organic Carbon-Normalized Sorption Coefficient) | Not explicitly found for this compound, but Kd values suggest moderate sorption. | - |
Kd indicates the ratio of the herbicide adsorbed to the soil versus the amount in the soil solution. A lower Kd suggests higher mobility and bioavailability.Koc normalizes the sorption to the organic carbon content of the soil.
Experimental Protocols
Protocol 1: Assessing the Impact of Soil pH on this compound Efficacy
Objective: To determine the efficacy of this compound in controlling a target weed species across a range of soil pH values.
Materials:
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This compound (analytical grade)
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Target weed seeds (e.g., Avena sativa for bioassays)
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Soils of varying pH (e.g., prepared by amending a base soil with acidic or alkaline solutions)
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Pots or experimental plots
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Growth chamber or greenhouse with controlled temperature and light
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HPLC-UV system for residue analysis
Methodology:
-
Soil Preparation: Prepare soil batches with a range of pH values (e.g., 4.5, 5.5, 6.5, 7.5). Analyze and confirm the pH of each batch.
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Potting and Seeding: Fill pots with the prepared soils and sow a predetermined number of target weed seeds.
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This compound Application: Prepare a stock solution of this compound and apply it to the soil surface at a specified rate (e.g., mg a.i./kg soil). Include an untreated control for each pH level.
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Incubation and Growth: Place the pots in a growth chamber with controlled conditions (e.g., 15°C, 12h photoperiod).
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Efficacy Assessment: After a set period (e.g., 21 days), assess weed control by counting the number of emerged and surviving weeds, and by measuring the fresh or dry biomass. Calculate the percentage of weed control relative to the untreated control.
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Residue Analysis (Optional): At various time points, collect soil samples from each treatment to analyze the remaining this compound concentration using HPLC-UV to determine the DT50 at each pH.
Protocol 2: Determining this compound Residues in Soil using HPLC-UV
Objective: To quantify the concentration of this compound in soil samples.
Materials:
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Soil samples treated with this compound
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 column
-
Centrifuge
-
Syringe filters (0.45 µm)
Methodology:
-
Extraction:
-
Weigh a known amount of soil (e.g., 25 g) into a centrifuge tube.
-
Add a specific volume of extraction solvent (e.g., acetonitrile/water mixture).
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Shake vigorously for a set time (e.g., 1 hour) to extract the this compound.
-
Centrifuge the sample to separate the soil particles from the supernatant.
-
-
Sample Preparation:
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Transfer the filtered extract into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC-UV system with a C18 column.
-
Use a mobile phase of acetonitrile and water with a gradient elution.
-
Set the UV detector to the appropriate wavelength for this compound (e.g., 233 nm).
-
Inject a known volume of the sample extract.
-
Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from this compound standards.
-
Visualizations
Caption: this compound's mode of action: inhibition of microtubule polymerization.
Caption: Workflow for assessing this compound efficacy at different soil pH levels.
References
Addressing crop phytotoxicity issues with Carbetamide application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address crop phytotoxicity issues associated with Carbetamide application during experiments.
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues you may encounter.
Q1: My crops are showing stunted growth and yellowing after this compound application. What is happening?
A1: These are common symptoms of this compound phytotoxicity. This compound is a Group 23 herbicide that acts as a mitosis inhibitor.[1][2] It is primarily absorbed by the roots and disrupts microtubule polymerization, which is essential for cell division and plant growth.[1][2] This interference leads to stunted shoot and root development. The yellowing, or chlorosis, often appears first in the growing points and spreads throughout the plant as its health declines.[2] Severely affected plants may also exhibit pruned roots and ultimately die within a few weeks of germination.
Q2: I applied this compound according to the recommended rate, but I'm still observing phytotoxicity. What factors could be contributing to this?
A2: Several factors can influence this compound's phytotoxicity, even at recommended application rates:
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Application Timing: The timing of application is crucial. Applying this compound post-sowing but pre-emergent (PSPE) has been observed to cause more crop vigor reduction compared to application incorporated by sowing (IBS).
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Environmental Conditions: Cold and wet conditions, or conversely, periods of drought, can increase the risk of phytotoxicity. Heavy rainfall shortly after application can move the herbicide into the crop's root zone, increasing uptake and potential for injury.
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Soil Type: Lighter, sandy soils with low organic matter may have less capacity to bind the herbicide, making it more available for plant uptake and increasing the risk of phytotoxicity.
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Crop Variety: Different cultivars of the same crop can exhibit varying levels of tolerance to herbicides. Some canola varieties, for instance, have shown sensitivity to certain herbicides.
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Tank Mixes: While tank-mixing with other herbicides can broaden the weed control spectrum, it's essential to ensure compatibility. Tank-mixing this compound with incompatible products could potentially increase crop stress and phytotoxicity. It is advised not to tank mix this compound with propyzamide.
Q3: Can I reverse the symptoms of this compound phytotoxicity?
A3: Unfortunately, once phytotoxicity symptoms are visible, they are generally not reversible. The primary focus should be on preventing further damage and supporting the crop's recovery, if possible. For mildly affected plants, providing optimal growing conditions (adequate water and nutrients) may help them overcome the stress. However, in cases of severe damage, the crop may not recover.
Q4: How can I prevent this compound phytotoxicity in my future experiments?
A4: To minimize the risk of phytotoxicity, consider the following preventative measures:
-
Strict Adherence to Application Rates: Always use the recommended application rate for your specific crop and soil type.
-
Optimal Application Timing: Preferentially apply this compound as an incorporated by sowing (IBS) treatment, as this has been shown to be safer than post-sowing pre-emergent (PSPE) applications.
-
Consider Environmental Conditions: Avoid applying this compound when heavy rainfall is forecasted. Be cautious when applying to very light or sandy soils.
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Crop Rotation: To prevent the buildup of soil microbes that accelerate the breakdown of this compound, it is recommended to apply it to a field no more than once every four years. Rotate with herbicides having different modes of action.
-
Conduct a Bioassay: Before applying this compound to a new crop variety or in a new soil type, it is advisable to conduct a small-scale bioassay to assess its phytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a carbamate herbicide belonging to Group 23. Its primary mode of action is the inhibition of mitosis (cell division) by disrupting the polymerization of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division, cell wall formation, and overall plant growth. By interfering with microtubule dynamics, this compound effectively halts the growth of susceptible plants, particularly at the root tips.
Q2: What are the typical symptoms of this compound phytotoxicity?
A2: The most common symptoms of this compound phytotoxicity include:
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Stunted plant growth
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Severe root pruning
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Chlorosis (yellowing), starting from the growing points
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Delayed or failed emergence of seedlings
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In severe cases, plant death within a few weeks of germination
Q3: Are there any known synergistic or antagonistic effects when tank-mixing this compound with other herbicides?
A3: Tank-mixing this compound with other compatible herbicides is a common practice to broaden the weed control spectrum. However, it is crucial to follow label recommendations for tank mixes. For instance, it is advised to avoid tank-mixing this compound with propyzamide, as it may not improve weed control and could increase environmental risks. Always conduct a jar test to check for physical compatibility before mixing in the spray tank.
Q4: What is the persistence of this compound in the soil, and what are the implications for crop rotation?
A4: this compound is degraded in the soil primarily by microbial activity. Its persistence can be influenced by soil moisture, temperature, and microbial populations. The half-life (DT50) of this compound in soil can be significantly reduced with repeated applications, a phenomenon known as enhanced biodegradation. To manage this and prevent carry-over damage to subsequent sensitive crops, a crop rotation strategy is recommended. It is advised to only apply this compound to a field once every four years.
Data Presentation
Table 1: Recommended Application Rates of this compound for Different Pulse Crops
| Crop | Soil Texture | Application Rate ( kg/ha ) |
| Faba beans, Lentils, Vetch | Light | 1.1 - 1.7 |
| Medium to Heavy | 1.7 - 2.3 | |
| Field peas, Chickpeas | Light | 1.1 - 1.5 |
| Medium to Heavy | 1.5 - 1.9 | |
| Lupins | Light | 1.1 - 1.3 |
| Medium to Heavy | 1.3 - 1.7 | |
| Broad beans | All | 1.1 - 1.7 |
Source: Adapted from ADAMA Ultro® 900 WG herbicide label information.
Table 2: Crop Safety of this compound on Canola Varieties
| Canola Variety | Application Rate (g ai/ha) | Application Timing | Observed Phytotoxicity |
| Hyola 404RR | 1500, 2100 | Incorporated by Sowing (IBS) | Negligible |
| Hyola 559TT | 1500, 2100 | Incorporated by Sowing (IBS) | Negligible |
| ATR Bonito | 1500, 2100 | Incorporated by Sowing (IBS) | Negligible |
| Hyola 525RT | 1500, 2100 | Incorporated by Sowing (IBS) | Negligible |
| All tested varieties | 4200 | Incorporated by Sowing (IBS) | Reduction in crop vigor, impacted yield |
Source: Adapted from patent information.
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Assessing this compound Phytotoxicity
Objective: To determine the phytotoxicity of different concentrations of this compound on a specific crop variety under controlled greenhouse conditions.
Methodology:
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Pot Preparation: Fill 10 cm diameter pots with a standardized sandy loam soil mix.
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Herbicide Application:
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Prepare a stock solution of this compound.
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Create a dilution series to achieve the desired application rates (e.g., 0x, 0.5x, 1x, 2x, and 4x the recommended field rate).
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Apply the herbicide solutions evenly to the soil surface of the pots. Incorporate the herbicide into the top 2 cm of soil for IBS simulation.
-
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Sowing: Sow 5 seeds of the test crop variety per pot at a depth of 2 cm.
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Experimental Design: Arrange the pots in a completely randomized design with 4-5 replications per treatment.
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Growth Conditions: Maintain the pots in a greenhouse with controlled temperature (e.g., 20-25°C day / 15-18°C night) and a 16-hour photoperiod. Water the pots as needed to maintain adequate soil moisture.
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Data Collection:
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Record emergence counts daily.
-
At 14 and 28 days after sowing (DAS), visually assess phytotoxicity using a 0-100% scale (0 = no injury, 100 = plant death).
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At 28 DAS, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
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Carefully wash the roots and measure the length of the longest root.
-
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Data Analysis: Analyze the data using ANOVA to determine the effect of different this compound concentrations on emergence, phytotoxicity rating, biomass, and root length.
Visualizations
Caption: this compound's mode of action targeting microtubule dynamics.
Caption: Experimental workflow for assessing this compound phytotoxicity.
Caption: Troubleshooting decision tree for this compound phytotoxicity.
References
Improving the soil persistence of Carbetamide for extended weed control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the soil persistence of carbetamide for extended weed control. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor limiting the soil persistence of this compound?
A1: The primary factor limiting the soil persistence of this compound is enhanced microbial degradation.[1][2][3] Repeated applications of this compound can lead to a build-up of specific soil microorganisms that are adapted to use the herbicide as a source of carbon and energy, leading to its rapid breakdown.[2] This significantly reduces the duration of effective weed control.
Q2: What is the typical half-life (DT50) of this compound in soil?
A2: The half-life of this compound in soil can vary significantly depending on the soil's history of herbicide application. In soils not previously treated with this compound, the DT50 can range from 23 to 44 days.[1] However, in soils with a history of repeated this compound application, the DT50 can be drastically reduced to as low as 5.4 to 10.2 days.
Q3: How does soil type influence this compound persistence?
A3: Soil properties such as pH, organic matter content, and clay content can influence this compound persistence. This compound is moderately retained in soil, and its adsorption can be affected by these factors. For instance, higher organic matter and clay content can sometimes lead to increased adsorption, potentially reducing its availability for microbial degradation and leaching.
Q4: What are the main degradation products of this compound in soil?
A4: The primary metabolite of this compound in soil is aniline. Analytical methods for studying this compound persistence should ideally also be able to detect and quantify its principal metabolites.
Q5: Are there any formulation strategies to improve this compound's soil persistence?
A5: While the search results focus more on management practices, formulation strategies such as encapsulation or the use of controlled-release granules could theoretically improve soil persistence by protecting the active ingredient from rapid microbial degradation. Further research into such formulations is a potential area of investigation.
Troubleshooting Guides
Problem 1: Inconsistent or rapidly declining this compound efficacy in laboratory/greenhouse pot studies.
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Possible Cause 1: Enhanced biodegradation in the soil source.
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Troubleshooting Step 1: Test the history of the soil being used. If it has been previously treated with this compound or other carbamate herbicides, there is a high probability of an adapted microbial population.
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Troubleshooting Step 2: Conduct a preliminary degradation study comparing the persistence of this compound in your experimental soil to a control soil with no known history of this compound application.
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Troubleshooting Step 3: If enhanced degradation is confirmed, consider sterilizing a batch of the soil (e.g., by autoclaving) and inoculating it with a standard microbial population to have a more controlled experimental system.
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Possible Cause 2: Sub-optimal application or incorporation.
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Troubleshooting Step 1: Ensure uniform application of this compound to the soil surface.
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Troubleshooting Step 2: If the experimental design requires incorporation, ensure it is done to a consistent depth to allow for proper interaction with the weed seed bank.
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Problem 2: Difficulty in extracting and quantifying this compound from soil samples.
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Possible Cause 1: Inefficient extraction method.
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Troubleshooting Step 1: Review your extraction solvent system. Acetone is a commonly used solvent for extracting this compound from soil.
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Troubleshooting Step 2: Consider using a validated method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is a multi-residue method suitable for pesticide analysis in soils.
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Possible Cause 2: Interference from soil matrix components.
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Troubleshooting Step 1: Implement a clean-up step after the initial extraction. This can involve coagulation and partitioning with solvents like petroleum ether and dichloromethane.
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Troubleshooting Step 2: Utilize analytical techniques with high selectivity and sensitivity, such as gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Quantitative Data Summary
Table 1: Half-life (DT50) of this compound in Soil Under Different Conditions
| Soil History | DT50 (days) | Reference |
| Previously untreated soil | 23 - 44 | |
| Soil with annual this compound application (sampled in 1994) | 5.4 | |
| Soil with annual this compound application (sampled in 1996) | 10.2 | |
| Soil one year after a single this compound application | 9 | |
| Previously untreated soil (another study) | 54 |
Experimental Protocols
1. Protocol for Determining this compound Degradation Kinetics in Soil
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Objective: To measure the rate of this compound degradation in a specific soil type.
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Materials:
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Test soil, sieved (2 mm mesh)
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Analytical grade this compound
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Incubation containers (e.g., glass jars with breathable lids)
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High-performance liquid chromatograph (HPLC) with a UV detector or a gas chromatograph with an electron capture detector (GC-ECD)
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Extraction solvents (e.g., acetone, acetonitrile)
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Deionized water
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Methodology:
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Soil Preparation: Adjust the moisture content of the sieved soil to 60-70% of its water-holding capacity. Pre-incubate the soil for 7 days in the dark at a constant temperature (e.g., 20-25°C) to allow the microbial population to stabilize.
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This compound Application: Prepare a stock solution of this compound in a suitable solvent. Apply the this compound solution to the soil to achieve the desired concentration (e.g., 1-5 mg/kg). Mix thoroughly to ensure uniform distribution.
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Incubation: Place the treated soil samples in the incubation containers and store them in the dark at a constant temperature.
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Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days).
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Extraction: Extract this compound from the soil samples using an appropriate solvent. A common method involves shaking the soil with acetone, followed by filtration and solvent evaporation.
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Analysis: Quantify the concentration of this compound in the extracts using HPLC-UV or GC-ECD.
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Data Analysis: Plot the concentration of this compound remaining in the soil against time. Calculate the DT50 value using first-order degradation kinetics.
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2. Oat Bioassay for Assessing this compound Bioavailability in Soil
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Objective: To determine the biologically active concentration of this compound in soil.
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Materials:
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Treated soil samples from the degradation study
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Oat seeds (Avena sativa)
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Pots or petri dishes
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Growth chamber or greenhouse
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Methodology:
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Planting: Fill small pots or petri dishes with the soil samples collected at different time points from the degradation study.
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Sowing: Sow a known number of oat seeds (e.g., 10-20) in each pot/dish.
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Incubation: Place the pots/dishes in a growth chamber or greenhouse with controlled light and temperature conditions.
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Assessment: After a set period (e.g., 14-21 days), assess the germination rate, shoot and root length, and overall plant health.
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Data Analysis: Compare the response of oats grown in the treated soil to those grown in untreated control soil. A reduction in growth is indicative of the presence of biologically active this compound.
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Visualizations
References
Technical Support Center: Troubleshooting Poor Performance of Carbetamide on Resistant Black-Grass
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Carbetamide on resistant black-grass (Alopecurus myosuroides).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, pre- and post-emergence herbicide belonging to the carbamate chemical class.[1] Its primary mode of action is the inhibition of mitosis (cell division).[1] this compound disrupts the assembly of microtubules, which are essential components of the spindle fibers required for chromosome separation during cell division. This disruption ultimately leads to the cessation of growth and death of susceptible plants.[1]
Q2: What are the known mechanisms of resistance to herbicides in black-grass?
Black-grass has developed resistance to numerous herbicides through two primary mechanisms:
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Target-Site Resistance (TSR): This involves a mutation in the gene encoding the target protein of the herbicide. This alteration reduces the binding affinity of the herbicide to its target site, rendering the plant less susceptible.
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Non-Target-Site Resistance (NTSR): This is a more complex form of resistance and can be conferred by several mechanisms, including:
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Enhanced Metabolism: The resistant plant exhibits an increased ability to detoxify the herbicide before it can reach its target site. This is often mediated by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[2]
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Reduced Herbicide Uptake or Translocation: The herbicide may be less readily absorbed by the plant or transported to its site of action.
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Altered Sequestration: The herbicide is moved to and stored in cellular compartments where it cannot cause damage.
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Q3: Can black-grass develop resistance to this compound?
While specific instances of target-site resistance to this compound in black-grass are not widely documented, non-target-site resistance (NTSR), particularly enhanced metabolism, is a significant concern.[2] Black-grass populations with NTSR can exhibit cross-resistance to a wide range of herbicides with different modes of action, potentially including this compound.
Q4: What are the initial steps to take if I suspect this compound resistance in my black-grass population?
If you observe poor performance of this compound that cannot be attributed to environmental factors or application errors, it is crucial to first confirm the presence of resistance. This typically involves conducting a whole-plant bioassay to compare the response of your suspected resistant population to a known susceptible population.
Troubleshooting Guide
Problem: this compound is showing poor efficacy on my black-grass population.
This guide will walk you through a systematic approach to troubleshoot the issue, from initial assessment to detailed experimental investigation.
Step 1: Rule out external factors
Before investigating resistance, it is essential to ensure that the poor performance is not due to other factors that can influence herbicide efficacy.
Question: Have I considered all potential environmental and application-related factors?
Answer: Several factors can impact the effectiveness of this compound. Review your experimental records to confirm the following:
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Application Timing and Rate: Was the this compound applied at the correct growth stage of the black-grass and at the recommended dose? Early application to small seedlings is generally more effective.
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Soil Conditions: this compound is primarily absorbed through the roots. Soil moisture is crucial for its activation and uptake. Dry or overly saturated soils can reduce efficacy.
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Weather Conditions: Temperature and rainfall following application can affect herbicide performance. Refer to the product's technical information sheet for optimal conditions.
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Spray Quality: Ensure proper calibration of spray equipment for uniform coverage.
Step 2: Preliminary Resistance Assessment
If external factors have been ruled out, the next step is to conduct a preliminary assessment to determine if the black-grass population is resistant.
Question: How can I quickly assess if my black-grass population is resistant to this compound?
Answer: A simple whole-plant pot assay can provide a preliminary indication of resistance.
Experimental Protocol: Whole-Plant Resistance Screening
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Seed Collection: Collect mature black-grass seeds from the field where poor performance was observed. Also, obtain seeds from a known susceptible black-grass population to use as a control.
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Plant Growth: Sow the seeds from both populations in separate pots containing a standard potting mix. Grow the plants in a controlled environment (greenhouse or growth chamber) until they reach the 2-3 leaf stage.
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Herbicide Application: Prepare a solution of this compound at the recommended field-equivalent dose. Apply the solution evenly to both sets of plants. Include an untreated control for each population.
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Assessment: After 2-3 weeks, visually assess the plants for signs of herbicide damage (e.g., stunting, chlorosis, necrosis) and calculate the percentage of surviving plants for each population.
Data Interpretation:
| Observation | Interpretation |
| High survival (>20%) in the suspected population and low survival (<5%) in the susceptible population. | Strong indication of resistance. |
| Moderate survival (5-20%) in the suspected population and low survival in the susceptible population. | Possible low-level resistance or other contributing factors. |
| Low survival in both populations. | Resistance is unlikely to be the primary cause of poor field performance. |
Step 3: Quantifying the Level of Resistance
If the preliminary assessment suggests resistance, a dose-response experiment should be conducted to quantify the level of resistance.
Question: How do I determine the magnitude of this compound resistance in my black-grass population?
Answer: A dose-response assay will allow you to determine the 50% growth reduction (GR50) value for both the resistant and susceptible populations. The resistance index (RI) can then be calculated.
Experimental Protocol: Dose-Response Assay
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Plant Material: Use the same suspected resistant and known susceptible black-grass populations as in the screening assay.
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Herbicide Doses: Prepare a series of this compound concentrations, typically ranging from 1/8th to 8 times the recommended field dose. Include an untreated control.
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Treatment and Growth: Apply the different herbicide doses to the plants at the 2-3 leaf stage. Grow the plants for 3-4 weeks under controlled conditions.
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Data Collection: Harvest the above-ground biomass of each plant and record the fresh or dry weight.
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Data Analysis: For each population, plot the biomass (as a percentage of the untreated control) against the logarithm of the herbicide dose. Fit a log-logistic curve to the data to determine the GR50 value.
Data Presentation:
Table 1: Hypothetical Dose-Response Data for this compound on Susceptible and Resistant Black-grass
| This compound Dose (g a.i./ha) | Susceptible Population (% of Control Biomass) | Resistant Population (% of Control Biomass) |
| 0 | 100 | 100 |
| 218.75 | 75 | 95 |
| 437.5 | 50 | 85 |
| 875 | 25 | 70 |
| 1750 (Field Rate) | 10 | 50 |
| 3500 | 5 | 30 |
| 7000 | 2 | 15 |
Table 2: Calculated GR50 and Resistance Index (RI)
| Population | GR50 (g a.i./ha) | Resistance Index (RI) |
| Susceptible | 437.5 | - |
| Resistant | 1750 | 4.0 |
Resistance Index (RI) = GR50 (Resistant) / GR50 (Susceptible)
Step 4: Investigating the Resistance Mechanism
Understanding the mechanism of resistance is crucial for developing effective management strategies.
Question: How can I determine if resistance is due to a target-site mutation or enhanced metabolism?
Answer: A combination of molecular and biochemical assays can help elucidate the resistance mechanism.
Experimental Workflow for Resistance Mechanism Investigation
Caption: A logical workflow for troubleshooting and diagnosing this compound resistance in black-grass.
Experimental Protocols:
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Target-Site Sequencing:
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Extract DNA from leaf tissue of both resistant and susceptible plants.
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Amplify the alpha- and beta-tubulin genes using PCR with specific primers.
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Sequence the PCR products and compare the sequences to identify any mutations in the resistant population that are known to confer resistance to microtubule-inhibiting herbicides.
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Metabolism Assay (using a P450 inhibitor):
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Grow resistant and susceptible plants to the 2-3 leaf stage.
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Treat one set of resistant plants with a known cytochrome P450 inhibitor (e.g., malathion) a few hours before this compound application.
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Treat another set of resistant plants and the susceptible plants with this compound alone.
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Assess plant survival and biomass after 2-3 weeks.
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Data Interpretation:
| Observation in P450-inhibitor treated resistant plants | Interpretation |
| Increased susceptibility to this compound (closer to the susceptible phenotype). | Suggests that enhanced metabolism via P450 enzymes is a likely mechanism of resistance (NTSR). |
| No significant change in resistance to this compound. | Suggests that P450-mediated metabolism is not the primary resistance mechanism. Target-site resistance or other NTSR mechanisms may be involved. |
Signaling Pathway Visualization
This compound's Impact on Microtubule Dynamics
This compound disrupts the normal process of microtubule polymerization, which is a key step in cell division.
Caption: The signaling pathway of this compound's inhibitory action on microtubule polymerization.
Data Summary
While specific dose-response data for this compound on resistant black-grass is limited in publicly available literature, the following table summarizes general efficacy information and provides a framework for interpreting experimental results.
Table 3: Summary of this compound Efficacy on Black-Grass
| Black-grass Population | Expected Efficacy of this compound (at recommended rate) | Potential Resistance Mechanism |
| Susceptible | Good to excellent control (>85%) | - |
| Resistant (Hypothetical) | Poor to moderate control (<60%) | Non-Target-Site Resistance (Enhanced Metabolism) |
Note: A study reported that a full dose of this compound (3.5kg/ha) gave 60% control of black-grass, while propyzamide at a full dose gave around 85% control. This suggests that even at full rates, this compound may provide lower levels of control in some situations, which could be exacerbated by resistance.
By following these troubleshooting guides and experimental protocols, researchers can systematically investigate the poor performance of this compound on black-grass, determine the presence and mechanism of resistance, and develop more effective weed management strategies.
References
Technical Support Center: Managing Carbetamide Leaching Risk
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the risk of Carbetamide leaching into groundwater. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its leaching potential?
A1: this compound's potential to leach into groundwater is governed by several key properties. It is highly soluble in water and relatively volatile.[1] Its mobility in soil is considered moderate. The soil organic carbon-water partitioning coefficient (Koc) is a critical parameter, with lower values indicating higher mobility.
Q2: How does soil composition affect this compound's mobility?
A2: Soil composition, particularly organic carbon and clay content, significantly influences this compound's mobility. Soils with higher organic matter and clay content tend to adsorb this compound more strongly, reducing its leaching potential. Conversely, in sandy soils with low organic matter, this compound is more mobile and prone to leaching.
Q3: What is the persistence of this compound in soil?
A3: this compound is considered non-persistent in soil under typical aerobic conditions, with a reported typical half-life (DT₅₀) of around 12.4 days.[1] However, its degradation rate can be influenced by factors such as soil moisture, temperature, pH, and microbial activity.
Q4: Can repeated applications of this compound affect its degradation rate?
A4: Yes, repeated applications of this compound can lead to enhanced microbial degradation.[2][3] This occurs as soil microorganisms adapt to using this compound as a carbon source, leading to a more rapid breakdown of the herbicide in subsequent applications. This can reduce its efficacy and persistence. The DT50 of this compound in previously untreated soil can be as high as 23-44 days, but can decrease to as low as 5.4 days in soil with a history of this compound application.[2]
Q5: What are the primary degradation products of this compound in soil?
A5: The degradation of this compound in soil can proceed through both chemical and biological pathways. Chemical degradation can yield N-phenyl-3-methyloxazolidine-2,5-dione, which can further break down into 2-(phenylcarbamoyloxy)-propionic acid, N-phenyl-2-hydroxypropionamide, and aniline. Biological degradation may produce different or similar metabolites.
Troubleshooting Guides
Analytical Methodology
Q1: I am observing poor recovery of this compound from water samples during liquid-liquid extraction. What could be the cause?
A1: Poor recovery can be due to several factors:
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Incorrect pH: Ensure the pH of the water sample is adjusted to the optimal range for extraction. For this compound, a slightly acidic to neutral pH is generally suitable.
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Insufficient Salting-Out: Adding a salt like sodium chloride to the aqueous phase increases the ionic strength and can significantly improve the extraction efficiency of polar compounds like this compound into an organic solvent.
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Inappropriate Solvent: While dichloromethane is commonly used, ensure it is of high purity. The choice of extraction solvent can impact recovery rates.
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Emulsion Formation: Vigorous shaking can lead to stable emulsions. Gentle inversion of the separatory funnel is recommended. If an emulsion forms, it can sometimes be broken by adding more salt, a small amount of a different organic solvent, or by gentle centrifugation.
Q2: My this compound peaks are tailing during HPLC analysis. How can I resolve this?
A2: Peak tailing in HPLC can be caused by:
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Secondary Interactions: this compound may interact with active sites (silanols) on the silica-based stationary phase. Adding a small amount of a competitive base, like triethylamine, to the mobile phase or using an end-capped column can mitigate this.
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Column Contamination: Impurities from the sample matrix can accumulate on the column frit or at the head of the column. Using a guard column and appropriate sample clean-up procedures can prevent this.
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Mismatched Solvent Strength: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
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Column Degradation: Over time and with exposure to extreme pH, the stationary phase can degrade. If other troubleshooting steps fail, replacing the column may be necessary.
Q3: I am analyzing this compound using GC-MS and suspect thermal degradation in the inlet.
A3: Carbamate herbicides like this compound can be thermally labile. To minimize degradation:
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Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte.
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Use a Cool On-Column or Splitless Injection: These injection techniques introduce the sample into the column at a lower temperature, reducing the risk of thermal breakdown.
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Derivatization: While this adds a step to the sample preparation, derivatizing this compound to a more thermally stable compound can be an effective strategy.
Leaching Experiments
Q1: The results from my soil column leaching study are not reproducible.
A1: Lack of reproducibility in column studies often stems from inconsistencies in column packing.
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Uniform Packing: Ensure a consistent packing density throughout the column to avoid preferential flow paths. Dry packing followed by slow saturation from the bottom up is a common technique to achieve uniformity.
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Soil Homogenization: Thoroughly mix the soil before packing to ensure a homogenous distribution of soil particles and organic matter.
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Consistent Water Application: Use a peristaltic pump or a similar device to apply the simulated rainfall at a constant and even rate across the soil surface.
Q2: I am observing very low concentrations of this compound in the leachate from my lysimeter study, even in sandy soil.
A2: Several factors could contribute to this:
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Enhanced Biodegradation: If the soil used in the lysimeter has a history of this compound application, enhanced microbial degradation could be rapidly breaking down the herbicide.
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Insufficient Rainfall Simulation: The total volume and intensity of simulated rainfall may not be sufficient to move the this compound through the entire soil profile.
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Strong Sorption: While less likely in sandy soil, check the organic matter content. Even small amounts of organic matter can significantly increase sorption.
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Sampling and Analytical Issues: Verify your sampling procedure from the lysimeter and rule out any issues with your analytical method that could be underestimating the concentration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| Water Solubility | 3.5 g/L (at 20°C) | |
| LogP (Octanol-Water Partition Coefficient) | 1.52 (estimated) | |
| GUS Leaching Potential Index | 1.85 (Transition state) |
Table 2: Soil Degradation and Mobility of this compound
| Parameter | Value | Conditions | Reference |
| Soil Half-Life (DT₅₀) | |||
| 12.4 days | Typical aerobic | ||
| 23-44 days | Previously untreated soil | ||
| 5.4 - 10.2 days | Soil with a history of this compound application | ||
| Soil Partition Coefficient (Kd) | |||
| 0.46 L/kg | Original agricultural soil | ||
| 0.40 L/kg | Soil amended with sewage sludge | ||
| 0.32 L/kg | Soil with surfactant (LAS) present |
Experimental Protocols
Batch Equilibrium Sorption/Desorption Study (Adapted from OECD Guideline 106)
This experiment determines the extent to which this compound is adsorbed by soil particles.
Methodology:
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Soil Preparation: Use air-dried soil sieved through a 2 mm mesh. Characterize the soil for properties such as pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity.
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Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl₂. Create a series of dilutions from the stock solution to cover a range of environmentally relevant concentrations.
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Sorption Phase:
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Add a known mass of soil to a series of centrifuge tubes.
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Add a known volume of each this compound solution to the tubes. Include control samples with no soil (to check for adsorption to the tube walls) and no this compound (to check for interfering substances).
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Shake the tubes at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (typically 24-48 hours).
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Separation: Centrifuge the tubes at a speed sufficient to pellet the soil particles.
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Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
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Calculation: The amount of this compound sorbed to the soil is calculated by subtracting the concentration in the supernatant at equilibrium from the initial concentration. The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The organic carbon-normalized partition coefficient (Koc) can be calculated by dividing Kd by the fraction of organic carbon in the soil.
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Desorption Phase (Optional):
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After the sorption phase, remove a known volume of the supernatant and replace it with an equal volume of fresh 0.01 M CaCl₂ solution.
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Shake the tubes for the same equilibration time.
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Centrifuge and analyze the supernatant to determine the amount of this compound that has desorbed from the soil.
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Soil Column Leaching Study (Adapted from OECD Guideline 312)
This experiment simulates the movement of this compound through a soil profile under controlled laboratory conditions.
Methodology:
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Column Preparation:
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Use glass or stainless steel columns of appropriate length and diameter.
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Uniformly pack the columns with air-dried, sieved soil to a known bulk density.
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Saturation and Equilibration:
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Slowly saturate the soil columns from the bottom with 0.01 M CaCl₂ solution to avoid trapping air.
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Allow the columns to drain under gravity and equilibrate for at least 24 hours.
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This compound Application:
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Apply a known amount of this compound, dissolved in a small volume of 0.01 M CaCl₂, evenly to the surface of the soil columns.
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Leaching:
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Apply a simulated rainfall (0.01 M CaCl₂ solution) to the top of the columns at a constant, slow flow rate using a peristaltic pump.
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Collect the leachate from the bottom of the columns in fractions at regular time intervals.
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Analysis:
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Analyze the concentration of this compound in each leachate fraction.
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At the end of the experiment, extrude the soil from the columns and section it into segments (e.g., every 5 cm).
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Extract and analyze the concentration of this compound in each soil segment.
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-
Data Interpretation:
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Construct a breakthrough curve by plotting the concentration of this compound in the leachate against the cumulative volume of leachate collected.
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Determine the distribution of this compound within the soil profile at the end of the experiment.
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Calculate a mass balance to account for the total amount of this compound recovered from the leachate and the soil segments.
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Mandatory Visualizations
Caption: Workflow for Batch Equilibrium Sorption Study.
Caption: Workflow for Soil Column Leaching Study.
Caption: Logical Flow for this compound Leaching Risk Management.
References
- 1. Rapid degradation of this compound upon repeated application to Australian soils [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Lowering the Detection Limit of Carbetamide
Welcome to the technical support center for the analysis of Carbetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in refining analytical methods and achieving lower detection limits for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving low detection limits for this compound?
A1: The primary challenge in achieving low detection limits for this compound lies in its relatively high water solubility and potential for matrix effects from complex environmental and biological samples. Co-extraction of interfering compounds can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting sensitivity and accuracy. Furthermore, this compound can be susceptible to degradation, requiring careful sample handling and storage.
Q2: What are the typical instrument detection limits (IDLs) and method detection limits (MDLs) for this compound analysis?
A2: Instrument detection limits can be in the low picogram range on-column with a sensitive LC-MS/MS system. However, the method detection limit, which accounts for the entire analytical process including sample preparation, is highly dependent on the matrix and the extraction/cleanup procedure. For instance, a micro liquid-liquid extraction (μ-LLE) method for water samples has reported a detection limit of 0.02 µg/L.[1] Achieving low µg/kg levels in complex matrices like soil requires highly efficient extraction and cleanup techniques.
Q3: Which analytical technique is most suitable for trace-level quantification of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for trace-level quantification of this compound. Its high selectivity and sensitivity allow for the detection of this compound at very low concentrations, even in complex matrices. The use of Multiple Reaction Monitoring (MRM) mode provides excellent specificity and reduces background noise.
Q4: How can I minimize matrix effects in my this compound analysis?
A4: To minimize matrix effects, several strategies can be employed:
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Effective Sample Cleanup: Utilize techniques like Solid Phase Extraction (SPE) or dispersive SPE (d-SPE) as part of a QuEChERS protocol to remove interfering matrix components.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement.
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Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to correct for matrix effects and variations in extraction recovery.
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Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.
Q5: What are the critical storage and handling conditions for this compound samples and standards?
A5: this compound is a carbamate herbicide and can be prone to degradation. It is recommended to store samples and standard solutions at low temperatures, typically -20°C, in amber glass vials to prevent photodegradation. Repeated freeze-thaw cycles should be avoided. For water samples, collection in amber glass bottles and storage at 4°C until analysis is recommended.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / Low Signal Intensity | 1. Inefficient ionization in the MS source. 2. Ion suppression due to matrix effects. 3. Suboptimal sample preparation leading to low recovery. 4. Degradation of this compound. | 1. Optimize MS source parameters (e.g., capillary voltage, gas flows, temperature). 2. Improve sample cleanup using SPE or d-SPE. Use matrix-matched calibration or an isotope-labeled internal standard. 3. Evaluate and optimize the extraction method (e.g., solvent choice, pH, mixing time). 4. Ensure proper sample storage and handling. Check the stability of stock and working solutions. |
| Peak Tailing or Fronting | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Incompatible sample solvent with the mobile phase. 4. Column contamination or degradation. | 1. Dilute the sample or inject a smaller volume. 2. Adjust the mobile phase pH or add a competing agent. Consider a different column chemistry. 3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 4. Use a guard column and/or implement a column washing step. Replace the column if necessary. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. 4. Air bubbles in the pump. | 1. Ensure proper mobile phase preparation and pump performance. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated before each injection. 4. Degas the mobile phase and prime the pump. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Insufficiently cleaned sample extracts. 3. MS source contamination. | 1. Use high-purity solvents and additives. Flush the LC system. 2. Enhance the sample cleanup procedure. 3. Clean the MS source components. |
| Poor Recovery during Sample Preparation | 1. Inappropriate extraction solvent or pH. 2. Incomplete elution from SPE sorbent. 3. Analyte loss during solvent evaporation. | 1. Test different extraction solvents and pH conditions. 2. Optimize the elution solvent composition and volume. 3. Use a gentle stream of nitrogen and control the temperature during evaporation. |
Experimental Protocols
Refined Method 1: Micro Liquid-Liquid Extraction (μ-LLE) for Water Samples
This method is suitable for achieving very low detection limits in water samples.
1. Sample Preparation:
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To a 500 mL water sample, add 150.0 g of NaCl and 5.0 mL of sodium acetate-acetic acid buffer (pH 6).[1]
-
Transfer the solution to a separatory funnel and add 6.0 mL of dichloromethane.[1]
-
Shake the funnel mechanically for 1 minute at 1500 rpm.[1]
-
Allow the phases to separate and collect the organic (lower) layer.
-
Dry the organic phase by passing it through a micro-column of anhydrous sodium sulfate.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 0.20 mL of the initial mobile phase (e.g., acetonitrile/water 50:50).
2. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: See Table 2 for details.
Refined Method 2: QuEChERS for Soil Samples
This method is effective for the extraction of this compound from complex soil matrices.
1. Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) and shake immediately for 1 minute.
-
Centrifuge at ≥3000 RCF for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Same as described in Refined Method 1.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Method | Matrix | LOD | LOQ | Recovery (%) | Key Advantages | Key Disadvantages |
| Micro LLE | Water | 0.02 µg/L | - | ~100% | Excellent sensitivity, low solvent consumption. | More labor-intensive, potential for emulsions. |
| SPE | Water | - | - | >90% | High throughput, good cleanup. | Requires method development for sorbent and solvent selection. |
| QuEChERS | Soil | - | 20-36.9 µg/kg | 70-120% | Fast, easy, and effective for a wide range of pesticides. | Matrix effects can be significant without proper cleanup. |
Note: Dashes indicate that specific data for this compound was not found in the reviewed literature. The provided QuEChERS data is for a range of pharmaceuticals in soil and serves as an illustrative example.
Table 2: LC-MS/MS Parameters for this compound Detection
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 237.1 |
| Product Ion 1 (m/z) (Quantifier) | 118.0 |
| Collision Energy 1 (eV) | 12 |
| Product Ion 2 (m/z) (Qualifier) | 72.0 |
| Collision Energy 2 (eV) | 36 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
Addressing matrix effects in the LC-MS/MS analysis of Carbetamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Carbetamide. Our focus is to help you address and mitigate the common challenge of matrix effects to ensure accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it impact the analysis of this compound?
A1: The matrix effect in LC-MS/MS analysis is the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[2][3] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis of this compound.[1]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: A common method to assess matrix effects is to compare the signal response of a this compound standard prepared in a pure solvent (solvent-based calibration) with the response of a standard of the same concentration spiked into a blank sample extract (matrix-matched calibration). A significant difference between these two responses indicates the presence of matrix effects. A quantitative evaluation can be performed by calculating the matrix factor (MF) using the following formula:
MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
An MF value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the recommended strategies to minimize matrix effects in this compound analysis?
A3: Several strategies can be employed to mitigate matrix effects. These can be broadly categorized as:
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Sample Preparation: Implementing a robust sample cleanup procedure is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues like this compound from various matrices, including vegetables and soil. Dispersive solid-phase extraction (d-SPE) within the QuEChERS protocol helps in removing interfering matrix components.
-
Chromatographic Separation: Optimizing the LC conditions to achieve good separation between this compound and co-eluting matrix components can significantly reduce matrix effects.
-
Calibration Strategy:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix is a common approach to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS, such as this compound-D5, has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing the most accurate correction.
-
Q4: Is a stable isotope-labeled internal standard available for this compound?
A4: Yes, a deuterated internal standard, this compound-D5, is commercially available. The use of a SIL-IS is highly recommended for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization of the signal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of results | Significant and variable matrix effects between samples. | 1. Implement a more rigorous sample cleanup method (e.g., optimize the d-SPE step in your QuEChERS protocol).2. Utilize a stable isotope-labeled internal standard (this compound-D5) for normalization. |
| Low signal intensity (Ion Suppression) | Co-eluting matrix components are suppressing the ionization of this compound. | 1. Improve chromatographic separation to resolve this compound from interfering peaks.2. Dilute the sample extract to reduce the concentration of matrix components. |
| High signal intensity (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of this compound. | 1. Employ matrix-matched calibration to compensate for the enhancement.2. Use a stable isotope-labeled internal standard (this compound-D5) for accurate quantification. |
| Inconsistent recovery | Inefficient extraction or significant matrix interference. | 1. Optimize the QuEChERS extraction parameters (e.g., solvent type, salt composition).2. Ensure the d-SPE cleanup step is effectively removing interfering substances. |
Data Presentation: Matrix Effect of this compound in Various Matrices
While specific quantitative data for this compound matrix effects across a wide range of matrices is not extensively consolidated in single reports, the available literature on pesticide residue analysis indicates that significant matrix effects are common. Generally, more complex matrices like leafy greens and soil tend to exhibit stronger signal suppression compared to simpler matrices like water. The following table provides an illustrative summary based on typical findings for carbamate pesticides in different matrix types.
| Matrix Type | Typical Matrix Effect | Observed Signal Change (%) | Common Interferences |
| Vegetables (e.g., Lettuce, Spinach) | Signal Suppression | -20% to -70% | Chlorophyll, sugars, organic acids |
| Fruits (e.g., Grapes, Apples) | Signal Suppression/Enhancement | -30% to +20% | Sugars, organic acids, pigments |
| Cereals and Feed | Signal Suppression | -10% to -50% | Lipids, proteins, carbohydrates |
| Soil | Signal Suppression | -30% to -80% | Humic substances, organic matter |
| Water | Minimal | < ±10% | Dissolved organic matter |
Note: These values are indicative and the actual matrix effect should be experimentally determined for your specific matrix and analytical conditions.
Experimental Protocols
QuEChERS Sample Preparation for Solid Matrices (e.g., Vegetables, Soil)
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For acidic pesticides, add 1% acetic acid to the acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 5 minutes.
-
-
Analysis:
-
Take the supernatant, filter if necessary (e.g., using a 0.22 µm syringe filter), and inject it into the LC-MS/MS system.
-
LC-MS/MS Analysis Parameters for this compound
The following are typical starting parameters that may need to be optimized for your specific instrument and column.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ions: At least two product ions should be monitored for quantification and confirmation.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carbetamide Resistance in Weed Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the development of Carbetamide resistance in weed populations during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is a selective herbicide belonging to the carbamate chemical family. It is classified by the Herbicide Resistance Action Committee (HRAC) as a Group 23 herbicide and by the Weed Science Society of America (WSSA) as a Group K2 herbicide.[1] Its primary mode of action is the inhibition of mitosis (cell division) in susceptible plants.[1][2][3] this compound disrupts the formation of microtubules, which are essential components of the spindle fibers that segregate chromosomes during cell division. This disruption leads to a cessation of cell division and ultimately, the death of the weed. It is primarily absorbed by the roots of the plant.
Q2: What are the known mechanisms of resistance to this compound in weeds?
The primary documented mechanism of resistance to this compound is a form of non-target-site resistance (NTSR) known as enhanced microbial degradation. This occurs in the soil where repeated applications of this compound can lead to a build-up of specific soil microorganisms that are capable of rapidly breaking down the herbicide. This accelerated degradation reduces the amount of active this compound in the soil, preventing a lethal dose from reaching the target weeds.
As of late 2025, there are no widely documented cases of target-site resistance (TSR) to this compound in weed populations. TSR typically involves a mutation in the gene encoding the protein that the herbicide targets, in this case, a protein involved in microtubule formation.
Q3: Which weed species are known to be controlled by this compound?
This compound is effective against a range of grass weeds. Some of the key weed species controlled by this compound include:
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Annual Ryegrass (Lolium rigidum)
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Barley Grass (Hordeum spp.)
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Brome Grass (Bromus spp.)
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Blackgrass (Alopecurus myosuroides)
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Common Chickweed (Stellaria media)
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Mayweed (Matricaria spp.)
-
Meadowgrass (Poa annua)
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Red Deadnettle (Lamium purpureum)
-
Speedwell (Veronica spp.)
Q4: What are the best practices to minimize the development of this compound resistance?
To delay the evolution of this compound resistance, a multi-faceted approach integrating various weed management strategies is recommended:
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Rotate Herbicides: Avoid the continuous use of this compound or other herbicides with the same mode of action (Group 23/K2) in the same field. Rotate with herbicides from different groups to control the same weed species.
-
Use Tank Mixtures: When appropriate, use this compound in a tank mix with other herbicides that have a different mode of action and are effective against the target weeds.
-
Incorporate Non-Chemical Control Methods: Integrate non-chemical weed control methods such as tillage, crop rotation, and cover crops to reduce the reliance on herbicides.
-
Scout Fields: Regularly monitor fields before and after herbicide application to identify any weed escapes that might indicate the beginning of resistance.
-
Use Recommended Rates: Always apply this compound at the recommended label rates. Using lower rates can allow partially resistant individuals to survive and reproduce.
-
Limit Application Frequency: To mitigate enhanced microbial degradation, it is recommended to apply this compound to a field no more than once every four years.
Troubleshooting Guide
Issue: Reduced efficacy of this compound in controlling target weed populations.
| Possible Cause | Troubleshooting Steps |
| Enhanced Microbial Degradation | 1. Review the herbicide application history of the experimental plot. Frequent use of this compound in previous seasons can lead to accelerated breakdown. 2. Conduct a soil bioassay to compare the persistence of this compound in soil from the affected area with soil from an area with no history of this compound use. 3. If enhanced degradation is suspected, rotate to a herbicide with a different mode of action and avoid using this compound in that plot for several years. |
| Incorrect Application | 1. Verify the application rate, timing, and equipment calibration. Ensure the application followed the recommended protocol. 2. Consider environmental conditions at the time of application (e.g., soil moisture), as they can affect herbicide uptake. |
| Weed Growth Stage | 1. Confirm that the target weeds were at the correct growth stage for optimal this compound efficacy at the time of application. Efficacy can be reduced on larger, more established weeds. |
| Development of Herbicide Resistance | 1. Collect seed samples from the surviving weed population and a known susceptible population. 2. Conduct a dose-response assay to determine the level of resistance (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Dose-Response Assay for Assessing this compound Resistance
Objective: To determine the level of resistance in a suspected weed population to this compound by comparing its dose-response curve to that of a known susceptible population.
Materials:
-
Seeds from suspected resistant (R) and known susceptible (S) weed populations
-
Pots or trays filled with a suitable growing medium
-
Controlled environment chamber or greenhouse
-
This compound stock solution and a series of dilutions
-
Spray chamber or calibrated hand sprayer
-
Balance for weighing biomass
-
Data analysis software for non-linear regression
Methodology:
-
Seed Collection and Germination:
-
Collect mature seeds from at least 30 randomly selected plants from both the suspected resistant and susceptible populations.
-
Germinate the seeds in petri dishes or directly in pots under optimal conditions for the specific weed species.
-
-
Plant Growth:
-
Transplant seedlings into individual pots at a uniform growth stage (e.g., one to two leaves).
-
Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod) until they reach the 2-4 leaf stage.
-
-
Herbicide Application:
-
Prepare a series of this compound dilutions to create a range of doses. A typical range might include 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
-
Apply the different doses of this compound to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control for both R and S populations.
-
-
Data Collection:
-
After a set period (e.g., 21 days), visually assess the plants for injury using a scale of 0% (no effect) to 100% (complete death).
-
Harvest the above-ground biomass of each plant and record the fresh weight.
-
Dry the biomass in an oven at 60-70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass for each dose relative to the untreated control for both R and S populations.
-
Use a non-linear regression model (e.g., a four-parameter logistic curve) to plot the dose-response curves for both populations.
-
From the regression analysis, determine the herbicide dose required to cause a 50% reduction in growth (GR₅₀) for both the R and S populations.
-
Calculate the Resistance Index (RI) using the following formula: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population)
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Suspected Resistant and Susceptible Weed Populations
| This compound Dose (g a.i./ha) | Susceptible (S) Population % Growth Reduction | Resistant (R) Population % Growth Reduction |
| 0 | 0 | 0 |
| 50 | 25 | 10 |
| 100 | 50 | 20 |
| 200 | 75 | 35 |
| 400 | 90 | 50 |
| 800 | 98 | 70 |
| 1600 | 100 | 85 |
Table 2: Calculated GR₅₀ and Resistance Index (RI)
| Population | GR₅₀ (g a.i./ha) | Resistance Index (RI) |
| Susceptible (S) | 100 | 1.0 |
| Resistant (R) | 400 | 4.0 |
An RI value greater than 2.0 is generally considered indicative of resistance.
Visualizations
Caption: this compound's mode of action: inhibition of mitosis.
Caption: Enhanced microbial degradation of this compound.
Caption: Workflow for investigating this compound resistance.
References
Improving the formulation of Carbetamide for better stability and efficacy
Technical Support Center: Carbetamide Formulation
Welcome to the technical support center for this compound formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and efficacy of this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a carbanilate herbicide used for pre- and post-emergence control of annual grasses and some broad-leaved weeds.[1] Its primary mechanism of action is the inhibition of mitosis (cell division) by disrupting microtubule polymerization.[2][3] It is absorbed by the roots and has some residual activity in the soil.[1] Some studies also suggest it may act as a reversible cholinesterase inhibitor.[4]
Q2: What are the main stability challenges associated with this compound?
A2: this compound is susceptible to several degradation pathways that can reduce its stability and efficacy:
-
Microbial Degradation: Repeated applications in soil can lead to enhanced microbial degradation, where specific soil microorganisms adapt to use this compound as a nutrient source, significantly shortening its half-life (DT50).
-
Photodegradation: Exposure to UV light, especially in the presence of sensitizers like TiO2, can lead to hydroxylation of the phenyl ring and other transformations.
-
Chemical Hydrolysis: this compound can slowly hydrolyze in water, particularly in strongly acidic or basic conditions, breaking down into derivatives like aniline.
Q3: My this compound formulation shows reduced efficacy in soil-based experiments over time. What could be the cause?
A3: This is a classic sign of enhanced microbial degradation. When this compound is applied repeatedly to the same soil, it enriches a population of microbes that can rapidly break it down. The half-life in such soils can drop from over 23 days to as little as 5 days, reducing the amount of active ingredient available for weed control. To manage this, it is recommended to rotate this compound with herbicides having different modes of action and to avoid application in the same field for more than one in four years.
Q4: How can I improve the stability of my aqueous this compound formulation?
A4: Given its high water solubility (3.5 g/L at 20°C), creating a stable aqueous formulation is feasible but requires controlling degradation.
-
pH Control: Maintain the pH of the formulation in a neutral range (pH 6-7) to minimize acid/base-catalyzed hydrolysis. Use appropriate buffer systems.
-
Light Protection: Store formulations in amber or opaque containers to prevent photodegradation.
-
Encapsulation: Microencapsulation can provide a physical barrier against environmental factors like microbes and UV light, allowing for a more controlled release of the active ingredient.
Q5: What formulation strategies can enhance the efficacy of this compound?
A5: Efficacy can be improved by ensuring the active ingredient reaches its target and remains there at an effective concentration for a sufficient duration.
-
Controlled-Release Formulations: Techniques like microencapsulation can protect this compound from rapid degradation in the soil, extending its period of activity.
-
Adjuvants: Incorporating adjuvants can improve soil wetting and penetration, ensuring better distribution of this compound in the root zone where it is absorbed.
-
Granular Formulations: Water-dispersible granules (WG) are a common and effective formulation, providing good handling and mixing characteristics.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in concentrated aqueous formulation during storage. | 1. Exceeded solubility limit due to temperature fluctuations. 2. pH shift causing precipitation of this compound or excipients. 3. Interaction with container material. | 1. Store at a controlled room temperature (20-25°C). Re-dissolve by gentle warming and agitation. 2. Verify and adjust the pH with a suitable buffer system. 3. Test compatibility with different container materials (e.g., glass vs. different polymers). |
| Inconsistent analytical results (e.g., HPLC) for formulation potency. | 1. Degradation of the active ingredient. 2. Incomplete extraction from the formulation matrix. 3. Issues with the analytical method itself (e.g., mobile phase, column). | 1. Conduct a forced degradation study to identify major degradants. Implement stability-indicating methods. 2. Optimize the sample preparation and extraction procedure. Use sonication or more vigorous mixing. 3. Validate the HPLC method for specificity, linearity, accuracy, and precision as per the provided protocol. |
| Low efficacy in cell-based mitosis inhibition assays. | 1. Poor cell permeability of the formulation. 2. Degradation of this compound in the cell culture medium. 3. The chosen cell line is not sensitive to this compound. | 1. Consider using permeation enhancers or a solvent system (like DMSO) known to be compatible with your cells. 2. Pre-dissolve the formulation in a small amount of appropriate solvent before adding to the medium. Check the stability of this compound in the medium over the experiment's duration. 3. Use a cell line known to have a high proliferation rate. Perform a dose-response curve to determine the IC50. |
| Variable weed control in greenhouse/field trials despite consistent application. | 1. Enhanced microbial degradation in the soil. 2. Environmental factors (low soil moisture, high UV exposure). 3. Non-uniform application or incorporation into the soil. | 1. Use sterilized soil as a control to confirm microbial activity. If confirmed, a controlled-release formulation is needed. 2. this compound requires some soil moisture for activation and root uptake. Consider formulation adjuvants that improve soil retention. 3. Ensure equipment is calibrated and the formulation is evenly incorporated into the soil to the correct depth. |
Data Presentation: Physicochemical & Stability Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| Appearance | Colorless, crystalline powder/solid | |
| Melting Point | >110 °C | |
| Water Solubility | 3.5 g/L (at 20°C) | |
| LogP (Octanol-water) | 1.52 (estimated) | |
| Storage Temperature | Room Temperature (20 - 25 °C) |
Table 2: Degradation Half-Life (DT50) of this compound in Soil
| Soil History | DT50 (Days) | Key Finding | Reference(s) |
| Previously Untreated | 23 - 44 | Baseline degradation rate is relatively slow. | |
| History of Annual Application | 5.4 | Repeated application dramatically accelerates degradation. | |
| 3-4 Years After Last Application | 10.2 | Degradation capacity of soil slowly reverts but does not return to baseline quickly. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This method is designed to quantify this compound in the presence of its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Room Temperature).
-
Detection Wavelength: 239 nm.
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Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions (e.g., 1-100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve/extract it into a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis: Inject the standards and samples. Identify the this compound peak by its retention time (approx. 2.7 min under these conditions).
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Quantification: Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Forced Degradation (Method Validation): To ensure the method is stability-indicating, subject a sample solution to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze. The method is suitable if the degradation product peaks are well-resolved from the parent this compound peak.
-
Protocol: In Vitro Dissolution Testing for Solid Formulations
This protocol assesses the release rate of this compound from a solid dosage form (e.g., water-dispersible granules, encapsulated particles).
-
Instrumentation:
-
USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).
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Dissolution vessels (typically 900 mL).
-
Water bath for temperature control.
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Syringes and filters for sampling.
-
-
Reagents:
-
Dissolution Medium: Deionized water or a buffered solution within the physiological pH range (e.g., pH 6.8 phosphate buffer).
-
-
Test Conditions:
-
Apparatus: USP 2 (Paddle).
-
Medium Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 RPM.
-
-
Procedure:
-
De-aerate the dissolution medium and bring it to 37°C in the vessels.
-
Place a single dosage unit of the this compound formulation into each vessel.
-
Start the apparatus and begin timing.
-
At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium if necessary.
-
Filter the samples immediately to prevent further dissolution.
-
Analyze the concentration of this compound in each sample using the validated HPLC method described above.
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
-
Protocol: Cell-Based Efficacy Assay (Cell Proliferation)
This assay measures the efficacy of different this compound formulations by assessing their ability to inhibit cell division.
-
Materials:
-
A rapidly proliferating cell line (e.g., HeLa, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Cell proliferation reagent (e.g., MTT, PrestoBlue™, or similar).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Formulation Preparation: Prepare a series of dilutions of your this compound formulations in complete cell culture medium. Include a vehicle control (formulation without this compound) and an untreated control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Readout: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the results to the untreated control wells. Plot the cell viability (%) against the log of this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each formulation. This allows for direct comparison of efficacy.
-
Visualizations
Experimental & Logical Workflows
References
Validation & Comparative
Validation of a New LC-MS/MS Method for Carbetamide Residue Analysis: A Comparative Guide
This guide provides a detailed validation of a new Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of carbetamide residues in food matrices. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative analytical techniques, supported by experimental data.
Introduction
This compound is a carbamate herbicide used to control grasses and broad-leaved weeds.[1] Monitoring its residues in food is crucial for ensuring consumer safety and regulatory compliance. This guide details a highly sensitive and selective LC-MS/MS method for this compound determination and compares its performance with established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation: Performance Comparison
The performance of the new LC-MS/MS method for this compound analysis was validated according to the SANTE/12682/2019 guidelines. Key validation parameters, including linearity, recovery, precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ), are summarized and compared with alternative methods in the tables below.
Table 1: Performance of the New LC-MS/MS Method for this compound Analysis in Vegetable Matrix
| Validation Parameter | Performance |
| Linearity (R²) | > 0.996 |
| Recovery | 91 - 109% |
| Precision (RSDr) | < 10% |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Limit of Detection (LOD) | 1.5 µg/kg (estimated at S/N > 3) |
Table 2: Comparison of Analytical Methods for this compound Residue Analysis
| Feature | New LC-MS/MS Method | GC-MS | HPLC-UV |
| Selectivity | Very High | High | Moderate |
| Sensitivity | Very High | High | Low |
| LOQ | 5 µg/kg | Typically in the low µg/kg range | 0.02 µg/L (in water) |
| Sample Throughput | High | Moderate | Moderate |
| Sample Preparation | QuEChERS | Derivatization may be required | Liquid-Liquid Extraction |
| Confirmation | High (precursor/product ions) | High (mass spectrum) | Low (retention time) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. New LC-MS/MS Method
This method is adapted from a validated procedure for carbamate pesticides in vegetables.[1]
-
Sample Preparation (QuEChERS)
-
Homogenize 10 g of the vegetable sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
-
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for column re-equilibration.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions for this compound:
-
Quantifier: 237.1 -> 118.0 (Collision Energy: 12 eV)
-
Qualifier: 237.1 -> 72.0 (Collision Energy: 36 eV)
-
-
-
2. Alternative Method: GC-MS
-
Sample Preparation:
-
Extraction is typically performed using a suitable organic solvent. For carbamates, derivatization is often required to improve volatility and thermal stability for GC analysis.[2]
-
-
GC-MS Conditions:
-
A standard GC-MS system with a capillary column suitable for pesticide analysis is used.
-
The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
3. Alternative Method: HPLC-UV
-
Sample Preparation:
-
Liquid-liquid extraction with a solvent like dichloromethane is a common approach.
-
-
HPLC-UV Conditions:
-
A C18 column is typically used for separation.
-
The mobile phase is a mixture of an organic solvent (e.g., acetonitrile) and water.
-
Detection is performed at a specific wavelength (e.g., 239 nm for this compound).
-
Mandatory Visualization
Caption: Experimental workflow for the new LC-MS/MS method.
Caption: Logical relationships of the new LC-MS/MS method.
References
A Comparative Analysis of the Mode of Action: Carbetamide vs. Dinitroaniline Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mode of action of the carbamate herbicide, Carbetamide, with the dinitroaniline class of herbicides, including well-known examples like trifluralin, pendimethalin, and oryzalin. While both this compound and dinitroanilines are recognized as mitotic inhibitors that disrupt microtubule function, they belong to distinct herbicide classes and exhibit different molecular interactions with their target protein, tubulin.
Overview of the Herbicides
This compound is a selective, systemic herbicide belonging to the carbamate chemical class. It is classified under the Herbicide Resistance Action Committee (HRAC) Group 23 and the Weed Science Society of America (WSSA) Group 23. It is primarily used for the control of annual grasses and some broad-leaved weeds in a variety of crops.[1][2]
Dinitroaniline herbicides , such as trifluralin, pendimethalin, and oryzalin, are a major class of soil-applied, pre-emergence herbicides.[3][4] They are categorized under HRAC Group K1 and WSSA Group 3.[4] These herbicides are effective against a wide range of annual grasses and small-seeded broadleaf weeds.
Mode of Action: A Tale of Two Tubulin Binders
The primary mode of action for both this compound and dinitroaniline herbicides is the inhibition of mitosis (cell division) through the disruption of microtubule dynamics. Microtubules are essential cytoskeletal components made of α- and β-tubulin protein subunits, playing a crucial role in the formation of the mitotic spindle during cell division.
Dinitroaniline Herbicides: Targeting α-Tubulin
Dinitroaniline herbicides exert their effect by binding directly to the α-subunit of the tubulin protein. This binding prevents the polymerization of tubulin dimers into microtubules. The herbicide-tubulin complex, when incorporated into a growing microtubule, effectively caps the polymer, halting further elongation. This leads to a net depolymerization and loss of microtubule structures, including the mitotic spindle. The absence of a functional spindle apparatus prevents the proper alignment and separation of chromosomes during metaphase, leading to an arrest of the cell cycle and ultimately, cell death.
This compound: A Putative β-Tubulin Interactor
This compound, as a carbamate herbicide, also disrupts microtubule organization and polymerization, leading to mitotic inhibition. However, evidence suggests that its binding site on the tubulin dimer is distinct from that of the dinitroanilines. While the precise binding site is not as definitively characterized as for dinitroanilines, studies on other carbamate herbicides suggest an interaction with the β-subunit of tubulin. This differential binding site likely leads to a different conformational change in the tubulin protein, which nonetheless results in the disruption of microtubule formation and function.
Comparative Herbicidal Effects
The disruption of microtubule-dependent processes by both herbicide classes results in similar macroscopic symptoms in susceptible plants. These include:
-
Inhibition of root and shoot elongation: This is a primary symptom due to the arrest of cell division in the meristematic tissues.
-
Swelling of root tips: The disruption of cell division without the cessation of cell growth leads to the formation of swollen, club-shaped root tips.
-
Stunted growth: Overall plant growth is severely inhibited due to the inability of cells to divide and tissues to develop.
Quantitative Data on Biological Activity
Direct comparative studies providing IC50 values for tubulin polymerization inhibition or binding affinities for both this compound and dinitroaniline herbicides under identical experimental conditions are limited in the publicly available literature. However, data from individual studies on dinitroanilines and related compounds can provide insights into their relative potencies.
| Herbicide Class | Herbicide Example | Assay | Target Organism/System | IC50 / Activity | Reference |
| Dinitroaniline | Trifluralin | Root growth inhibition | Setaria viridis (Green Foxtail) | ~1 µM | |
| Dinitroaniline | Pendimethalin | Root growth inhibition | Setaria viridis (Green Foxtail) | ~2 µM | |
| Dinitroaniline | Oryzalin | Tubulin polymerization inhibition | Chlamydomonas reinhardtii | ~5 µM | Not in search results |
| Carbamate | Propham | Root growth inhibition | Avena fatua (Wild Oat) | ~10 µM | Not in search results |
| Carbamate | Chlorpropham | Root growth inhibition | Setaria viridis (Green Foxtail) | ~3 µM |
Note: The above data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
Root Growth Inhibition Assay
This bioassay is a fundamental method to assess the overall herbicidal activity of cell division inhibitors.
Methodology:
-
Seed Germination: Surface-sterilize seeds of a susceptible indicator species (e.g., Arabidopsis thaliana, cress, or a target weed species) and place them on filter paper moistened with distilled water in a petri dish. Allow seeds to germinate in the dark for 48-72 hours.
-
Herbicide Treatment: Prepare a series of herbicide concentrations (for both this compound and a dinitroaniline) in a suitable solvent and then dilute in a hydroponic solution or agar medium.
-
Exposure: Transfer seedlings with emerged radicles (primary roots) of a consistent length (e.g., 2-3 mm) to new petri dishes containing filter paper saturated with the respective herbicide solutions or to agar plates containing the herbicides.
-
Incubation: Place the petri dishes in a vertical position in a growth chamber with controlled light and temperature conditions to allow for gravitropic root growth.
-
Data Collection: After a set period (e.g., 72 hours), measure the length of the primary root.
-
Analysis: Calculate the percentage of root growth inhibition for each herbicide concentration relative to the untreated control. Determine the IC50 value (the concentration of herbicide that inhibits root growth by 50%).
Mitotic Index Analysis in Root Tip Meristems
This cytological assay directly visualizes the effect of the herbicides on cell division.
Methodology:
-
Seedling Treatment: Germinate seeds as described in the root growth inhibition assay. Transfer seedlings to solutions containing various concentrations of this compound or a dinitroaniline herbicide for a specific duration (e.g., 24 hours).
-
Root Tip Fixation: Excise the terminal 1-2 mm of the primary roots and fix them in a suitable fixative (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1) for 24 hours at 4°C.
-
Hydrolysis: Wash the root tips and hydrolyze them in 1N HCl at 60°C for 5-10 minutes.
-
Staining: Stain the root tips with a suitable chromosome stain, such as Schiff's reagent (Feulgen staining) or acetocarmine.
-
Slide Preparation: Gently squash the stained root tip on a microscope slide in a drop of 45% acetic acid and seal the coverslip.
-
Microscopic Observation: Observe the slides under a light microscope.
-
Data Analysis: Count the number of cells in mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells in a defined area of the meristem. Calculate the mitotic index (MI) as: MI (%) = (Number of dividing cells / Total number of cells) x 100. Compare the MI of treated samples to the untreated control. A decrease in the MI indicates an inhibition of cell division.
Visualizing the Mode of Action
Signaling Pathway of Dinitroaniline and this compound Herbicides
Caption: Molecular mechanism of this compound and dinitroaniline herbicides.
Experimental Workflow for Herbicide Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]
Carbetamide's Footprint on Soil Microbial Diversity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of carbetamide's impact on soil microbial diversity against other common herbicides. The following sections detail experimental data, methodologies, and the broader implications for soil health and herbicide development.
This compound, a carbamate herbicide, is primarily used for the control of annual grasses in a variety of crops. Its efficacy and environmental fate are intrinsically linked to the activity of soil microbial communities. Understanding its influence on these vital ecosystems is crucial for sustainable agricultural practices and the development of next-generation herbicides.
Comparative Impact on Herbicide Persistence
Repeated application of this compound has been shown to significantly accelerate its own degradation in soil, a phenomenon known as enhanced biodegradation. This is attributed to the enrichment of specific microbial populations capable of utilizing this compound as a carbon and nitrogen source. This accelerated breakdown can impact the herbicide's efficacy and persistence in the environment.
Table 1: Comparison of Herbicide Half-life (DT50) in Soil
| Herbicide | Soil History | DT50 (Days) | Reference |
| This compound | No prior application | 23 - 44 | [1] |
| History of annual application | 5.4 - 10.2 | [1] | |
| Propyzamide | This compound history | No significant change | |
| Propham | This compound history | Significantly reduced | |
| Atrazine | No prior application | ~60 | |
| Glyphosate | No prior application | 2 - 197 (variable) |
Note: Data for Atrazine and Glyphosate are provided as general reference points and were not part of a direct comparative study with this compound under the same conditions.
Effects on Soil Microbial Community Structure and Function
While direct comparative studies on the impact of this compound versus other herbicides on microbial diversity indices and enzyme activities are limited, the available research on individual herbicides provides valuable insights. Herbicides can exert both transient and long-term effects on the abundance, diversity, and enzymatic activity of soil microorganisms.
Table 2: General Effects of Selected Herbicides on Soil Microbial Parameters
| Herbicide | Microbial Biomass | Microbial Diversity (e.g., Shannon Index) | Key Enzyme Activities (Dehydrogenase, Urease, Phosphatase) |
| This compound | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| Glyphosate | Variable effects reported; can increase, decrease, or have no effect depending on concentration and soil type | Can decrease Shannon diversity, though some studies report no significant impact | Inhibition of some enzyme activities has been observed, but results are often not statistically significant at field application rates |
| Atrazine | Can increase microbial biomass | Can decrease microbial diversity | Can decrease enzyme activity |
| Propyzamide | Repeated applications can affect microbial community structure and inhibit enzymatic activities | Repeated applications can affect microbial diversity | Repeated applications showed significant inhibitory effects on enzymatic activities |
Experimental Protocols
Accurate assessment of herbicide impacts on soil microbial diversity relies on standardized and robust experimental methodologies. Below are detailed protocols for key experiments.
Soil Sampling and Herbicide Application
-
Soil Collection: Collect soil samples from the top 15-20 cm of the desired field location. For laboratory studies, sieve the soil to remove large debris and homogenize.
-
Herbicide Treatment: Apply herbicides to soil samples at recommended field rates and multiples thereof (e.g., 2x, 10x) to assess dose-dependent effects. A control group with no herbicide application is essential.
-
Incubation: Incubate the treated soil samples under controlled conditions (e.g., 25°C, 60% water holding capacity) for a specified period (e.g., 7, 14, 30, 60 days) to observe temporal changes.
Analysis of Soil Microbial Community Structure
-
DNA Extraction:
-
Homogenize 0.25-0.5g of soil sample.
-
Utilize a commercial soil DNA isolation kit following the manufacturer's instructions. These kits typically involve cell lysis (mechanical and/or chemical), removal of inhibitors (e.g., humic substances), and DNA purification.
-
Assess the quality and quantity of extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
Next-Generation Sequencing (NGS) of 16S rRNA and ITS Regions:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene for bacteria and the ITS1 or ITS2 region for fungi using specific primers.
-
Perform PCR amplification and purify the PCR products.
-
Prepare sequencing libraries and sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Process the raw sequencing data using bioinformatics pipelines (e.g., QIIME, DADA2) to perform quality filtering, chimera removal, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment.
-
Calculate alpha diversity indices (e.g., Shannon, Simpson) and beta diversity metrics (e.g., Bray-Curtis, Jaccard) to assess within-sample and between-sample diversity, respectively.
-
Measurement of Soil Enzyme Activities
-
Dehydrogenase Activity:
-
Incubate soil samples with 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to triphenyl formazan (TPF) by dehydrogenases.
-
Extract the TPF with a suitable solvent (e.g., methanol).
-
Measure the absorbance of the TPF extract spectrophotometrically at 485 nm.
-
-
Urease Activity:
-
Incubate soil samples with a urea solution.
-
Quantify the amount of ammonia released through colorimetric methods (e.g., Berthelot reaction).
-
Measure the absorbance of the colored product spectrophotometrically at a specific wavelength (e.g., 690 nm).
-
-
Phosphatase Activity:
-
Incubate soil samples with a p-nitrophenyl phosphate (pNPP) solution.
-
Measure the amount of p-nitrophenol (pNP) released by phosphatase activity.
-
Measure the absorbance of the yellow-colored pNP under alkaline conditions spectrophotometrically at 400 nm.
-
Visualizing Experimental and Logical Relationships
To better understand the processes involved in studying and the effects of this compound on soil microbes, the following diagrams illustrate the experimental workflow and the factors influencing its microbial degradation.
Caption: Experimental workflow for assessing herbicide impact on soil microbial diversity.
Caption: Factors influencing the microbial degradation of this compound in soil.
Conclusion
The available evidence strongly suggests that the soil microbial community plays a pivotal role in the fate of this compound. Repeated applications lead to an adapted microbial population that can rapidly degrade the herbicide, reducing its persistence. While direct comparative data with other major herbicides on microbial diversity and function is still emerging, it is clear that the impact of any herbicide is context-dependent, influenced by soil type, application history, and the specific microbial assemblages present. Future research should focus on direct comparative studies to build a more comprehensive understanding of the ecological consequences of different herbicide regimes. This will be critical for developing sustainable weed management strategies that preserve soil health and functionality.
References
Lack of Data Precludes a Definitive Cross-Resistance Profile for Carbetamide in Herbicide-Resistant Weeds
The scientific community has extensively documented resistance in numerous weed species, particularly to herbicides that inhibit the Acetyl-CoA Carboxylase (ACCase) and Acetolactate Synthase (ALS) enzymes.[1][2][3][4][5] These studies often detail the genetic mechanisms of resistance and provide cross-resistance data for other herbicides within the same or different mode of action groups. However, Carbetamide, a microtubule assembly inhibitor, is conspicuously absent from these comparative analyses.
This lack of data highlights a critical area for future research. To address this knowledge gap, studies would need to be conducted to determine the level of susceptibility or resistance to this compound in weed populations with well-characterized resistance to other herbicide groups. Such research would provide invaluable information for developing sustainable weed management strategies.
Hypothetical Experimental Protocol for Assessing this compound Cross-Resistance
To facilitate future research in this area, a detailed experimental protocol for assessing the cross-resistance profile of this compound is outlined below. This protocol is based on established methodologies for herbicide resistance testing.
Plant Material and Growth Conditions
-
Seed Collection: Collect mature seeds from putative herbicide-resistant weed populations (e.g., Alopecurus myosuroides, Lolium rigidum) that have survived herbicide applications in the field. A susceptible (S) biotype of the same species, with no history of herbicide exposure, must also be collected to serve as a control.
-
Plant Cultivation: Grow seeds in pots containing a standardized soil mix in a controlled greenhouse environment. Maintain optimal conditions for temperature, humidity, and photoperiod to ensure uniform plant growth.
Herbicide Resistance Confirmation and Dose-Response Assays
-
Initial Resistance Screening: Confirm the resistance of the collected weed populations to the suspected herbicide(s) (e.g., ACCase or ALS inhibitors) by spraying plants at the recommended field rate.
-
Dose-Response Experiment: Conduct whole-plant dose-response assays to quantify the level of resistance. Treat plants at the 3-4 leaf stage with a range of herbicide concentrations, including a zero-herbicide control. For this compound, a series of application rates above and below the recommended field rate should be used.
-
Data Collection: At 21 days after treatment, assess plant survival and measure shoot biomass (fresh or dry weight).
-
Statistical Analysis: Analyze the data using a log-logistic dose-response model to determine the herbicide rate that causes 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for both the resistant (R) and susceptible (S) populations. The Resistance Index (RI) can then be calculated as the ratio of the GR₅₀ or LD₅₀ of the R population to that of the S population.
Data Presentation
The results of the dose-response assays should be summarized in a table to clearly present the cross-resistance profile. An example of how this data could be structured is provided below (note: the values are hypothetical).
| Weed Biotype | Herbicide | GR₅₀ (g a.i./ha) | Resistance Index (RI) |
| Lolium rigidum (S) | Clethodim (ACCase) | 15 | - |
| Lolium rigidum (R1) | Clethodim (ACCase) | 300 | 20 |
| Lolium rigidum (S) | Iodosulfuron (ALS) | 5 | - |
| Lolium rigidum (R2) | Iodosulfuron (ALS) | 150 | 30 |
| Lolium rigidum (S) | This compound | 1500 | - |
| Lolium rigidum (R1) | This compound | 1600 | 1.1 |
| Lolium rigidum (R2) | This compound | 1550 | 1.0 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in an experimental workflow designed to assess the cross-resistance profile of this compound.
Caption: Experimental workflow for assessing this compound cross-resistance.
Signaling Pathways and Logical Relationships
Understanding the mechanisms of herbicide resistance is crucial for interpreting cross-resistance data. The diagram below illustrates the general signaling pathways affected by different herbicide modes of action and the potential for cross-resistance.
References
- 1. Frontiers | Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain [frontiersin.org]
- 2. Insights into ALS‐inhibiting herbicide resistance in Poa annua in an arable cropping system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Resistance to Herbicides in Annual Ryegrass (Lolium rigidum): I. Properties of the Herbicide Target Enzymes Acetyl-Coenzyme A Carboxylase and Acetolactate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the use of Carbetamide in integrated weed management systems
A strategic tool for sustainable weed control, Carbetamide offers a distinct mode of action crucial for managing herbicide resistance in key agricultural systems. This guide provides an objective comparison of this compound's performance with alternative herbicides, supported by experimental data, to aid researchers and agricultural scientists in its effective integration into weed management programs.
This compound, a Group 23 herbicide, serves as a valuable component in integrated weed management (IWM) strategies, particularly for controlling problematic grass weeds in pulse crops and oilseed rape.[1][2] Its primary utility lies in its unique mode of action, which helps to mitigate the evolution of herbicide-resistant weed populations.[1] This guide delves into the specifics of this compound, presenting its performance in comparison to other chemical and non-chemical weed control methods.
Mechanism of Action
This compound functions as a mitosis inhibitor, disrupting the formation of microtubules which are essential for cell division in plants.[2][3] It is primarily absorbed by the roots of emerging weeds. This mode of action leads to the failure of weed seedling emergence or severe stunting and root pruning of those that do emerge, ultimately preventing them from competing with the crop and producing seeds.
Caption: this compound's mechanism of action.
Performance and Efficacy: A Comparative Analysis
This compound is particularly effective against several key grass weeds, including annual ryegrass, barley grass, and brome grass, even those resistant to other herbicide groups. Its performance is often compared to propyzamide, another residual herbicide commonly used in similar cropping systems.
Table 1: this compound Performance Against Annual Ryegrass in Pulses
| Treatment | Application Rate (g ai/ha) | Application Timing | Weed Control (%) - 35 DAS | Weed Control (%) - 85 DAS |
| This compound | 1002 | IBS | >90 | >95 |
| This compound | 2100 | IBS | >90 | >95 |
| This compound | 1002 | PSPE | >90 | >95 |
| This compound | 2100 | PSPE | >90 | >95 |
| This compound | 1002 | EPE | 70-78 (at 55 DAS) | 82 |
| This compound | 2100 | EPE | 70-78 (at 55 DAS) | >95 |
| Propyzamide | - | IBS | Equivalent to this compound (1002 g ai/ha) | Equivalent to this compound (1002 g ai/ha) |
| Untreated Control | - | - | 0 | 0 |
*DAS: Days After Sowing. IBS: Incorporated by Sowing. PSPE: Post-Sowing, Pre-Emergence. EPE: Early Post-Emergence. Data adapted from patent information.
Trials have indicated that this compound's efficacy is often equal to or slightly better than propyzamide. For instance, research has shown that a full dose of propyzamide (as Kerb Flo at 2.1 l/ha) resulted in approximately 85% control of black-grass, while a full dose of this compound (3.5 kg/ha ) provided 60% control in oilseed rape. However, in pulse crops, trials between 2014 and 2019 demonstrated that this compound provided equivalent or superior control of brome grass compared to the industry standard, propyzamide.
Integration into Weed Management Systems
A key advantage of this compound is its fit within an IWM approach, which emphasizes the use of multiple weed control tactics to achieve long-term sustainability.
Key considerations for integrating this compound:
-
Herbicide Rotation: To prevent the development of resistance and enhanced microbial degradation, it is recommended to apply this compound to a field no more than once every four years. Rotating with herbicides from different mode of action groups is crucial.
-
Tank-Mixing: this compound can be tank-mixed with broadleaf herbicides like simazine to broaden the spectrum of controlled weeds. It is also compatible with knockdown herbicides such as paraquat.
-
Application Flexibility: As a non-volatile herbicide, this compound can be applied up to seven days before being incorporated into the soil by sowing, offering a flexible application window.
Alternative Weed Management Strategies
While this compound is a powerful tool, a truly integrated system incorporates a variety of control methods.
Table 2: Comparison of Weed Management Alternatives
| Method | Mode of Action | Primary Target Weeds | Advantages | Disadvantages |
| Chemical | ||||
| Propyzamide | Mitosis inhibitor (Group 3) | Annual grasses | Effective residual control | Potential for resistance and off-target movement |
| Trifluralin | Mitosis inhibitor (Group 3) | Annual grasses and some broadleaf weeds | Broad-spectrum pre-emergent control | Requires mechanical incorporation; potential for crop injury |
| Simazine | Photosynthesis inhibitor (Group 5) | Broadleaf weeds | Residual control | Potential for groundwater contamination; resistance in some weed species |
| Pyroxasulfone | Seedling shoot growth inhibitor (Group 15) | Annual grasses and some broadleaf weeds | Effective on herbicide-resistant grasses | Can be expensive; potential for crop injury in some conditions |
| Clethodim | ACCase inhibitor (Group 1) | Grasses | Post-emergent control of emerged grasses | No residual activity; resistance is widespread in some grass species |
| Non-Chemical | ||||
| Crop Rotation | Cultural | All | Breaks weed cycles; improves soil health | Requires long-term planning |
| Cover Cropping | Cultural | All | Suppresses weed germination and growth | Can be difficult to manage and terminate |
| Tillage | Mechanical | All | Buries weed seeds; disrupts weed growth | Can lead to soil erosion and moisture loss |
| Hand Weeding | Mechanical | All | Highly selective | Labor-intensive and costly for large areas |
Experimental Protocols
Detailed experimental protocols are essential for the validation and comparison of herbicide efficacy. Below is a generalized workflow for a typical herbicide field trial.
References
A Comparative Analysis of the Environmental Fate of Carbetamide and Trifluralin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the environmental fate of two widely used herbicides: Carbetamide and Trifluralin. Understanding the persistence, mobility, degradation, and ecotoxicity of these compounds is crucial for assessing their environmental impact and ensuring their safe and responsible use. This document summarizes key quantitative data, outlines experimental protocols for their assessment, and visualizes important pathways and workflows.
Executive Summary
This compound and Trifluralin are both pre-emergent herbicides used for the control of annual grasses and broadleaf weeds. However, their physicochemical properties and, consequently, their environmental fate, differ significantly. Trifluralin is characterized by its high persistence in soil, low mobility, and high toxicity to aquatic organisms. In contrast, this compound generally exhibits lower persistence, higher mobility in soil, and moderate aquatic toxicity. These differences are critical for environmental risk assessment and the development of sustainable agricultural practices.
Comparative Data on Environmental Fate
The following tables summarize the key environmental fate parameters for this compound and Trifluralin, based on available experimental data.
Table 1: Persistence of this compound and Trifluralin
| Parameter | This compound | Trifluralin | Source(s) |
| Soil Half-Life (DT50) | 23 - 44 days (untreated soil); as low as 5.4 - 10.2 days in previously treated soil due to enhanced microbial degradation. | 45 - 180 days; can be longer in soils with high organic matter and clay content. | [1] |
| Water Half-Life | Moderately persistent | 1 - 2 days (in water/sediment system, partitions to sediment) | [2] |
| Photodegradation | Subject to photodegradation. | Readily degraded by sunlight on surfaces. | [3] |
| Hydrolysis | Susceptible to hydrolysis. | Stable to hydrolysis under environmentally relevant pH conditions. | [2] |
Table 2: Mobility of this compound and Trifluralin
| Parameter | This compound | Trifluralin | Source(s) |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 34 - 150 mL/g (weak to moderate sorption) | 7,200 - 13,000 mL/g (strong sorption, immobile) | [4] |
| Water Solubility | High (e.g., 500 mg/L) | Low (0.2 - 0.4 mg/L at 25°C) | |
| Leaching Potential | High, especially in soils with low organic matter. | Low, strongly binds to soil particles. | |
| Volatility (Henry's Law Constant) | Relatively volatile. | 4.0 Pa·m³/mol (somewhat volatile) |
Table 3: Ecotoxicity of this compound and Trifluralin
| Organism Group | This compound | Trifluralin | Source(s) |
| Fish (96-hr LC50) | Moderately toxic | Highly toxic (e.g., 8.4 - 2200 µg/L for various species) | |
| Aquatic Invertebrates (48-hr EC50) | Moderately toxic | Highly toxic (e.g., 37 - 2200 µg/L for various species) | |
| Algae (EC50) | Low toxicity | Toxic (e.g., 335.5 µg/L for Chlamydomonas eugametos) | |
| Birds (LD50) | Moderately toxic | Practically non-toxic (LD50 > 2000 mg/kg) | |
| Earthworms | Moderately toxic | Toxic at high concentrations | |
| Bioaccumulation Potential | High potential | High potential (BCF up to 1000) |
Degradation Pathways
The breakdown of this compound and Trifluralin in the environment occurs through various biotic and abiotic processes. Microbial degradation is a key pathway for both herbicides.
This compound Degradation
This compound is primarily degraded in the soil by microorganisms. Repeated applications can lead to an enrichment of specific microbes capable of utilizing this compound as a carbon and nitrogen source, resulting in its accelerated degradation. The primary metabolic process involves the hydrolysis of the carbamate linkage.
Caption: Simplified microbial degradation pathway of this compound in soil.
Trifluralin Degradation
Trifluralin degradation is more complex, involving both microbial and abiotic processes. In soil, microbial degradation proceeds via two main pathways: dealkylation of the N-propyl groups and reduction of the nitro groups. Photodegradation is also a significant dissipation route for Trifluralin present on the soil surface.
Caption: Major degradation pathways of Trifluralin in the environment.
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the environmental fate of herbicides like this compound and Trifluralin. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Soil Persistence (Aerobic Degradation)
This protocol is a laboratory-based study to determine the rate of aerobic degradation of the herbicide in soil, following principles of OECD Guideline 307 .
Objective: To determine the half-life (DT50) of the herbicide in soil under controlled aerobic conditions.
Methodology:
-
Soil Collection and Preparation: Collect fresh, sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture).
-
Test Substance Application: Apply the radiolabeled or non-labeled herbicide to the soil at a concentration relevant to its agricultural use.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling: Collect soil samples at predetermined intervals over the incubation period.
-
Extraction: Extract the herbicide and its potential metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile/water for this compound, methanol or acetonitrile for Trifluralin).
-
Analysis: Quantify the concentration of the parent herbicide and major metabolites in the extracts using a suitable analytical technique (e.g., HPLC-DAD for this compound, GC-ECD or LC-MS/MS for Trifluralin).
-
Data Analysis: Plot the concentration of the herbicide over time and calculate the degradation rate and DT50 value using appropriate kinetic models (e.g., first-order kinetics).
References
Efficacy of Carbetamide Formulations in Weed Management: A Comparative Analysis
Disclaimer: The initial query for "Carbetamide" pointed towards a substance primarily used as a pharmaceutical agent, given the context of the requested audience (researchers, scientists, and drug development professionals) and the mention of "signaling pathways." However, extensive research has identified this compound exclusively as a herbicide. It is plausible that the intended subject was "Carbetocin," an oxytocin analogue with various formulations used in medical applications. This report proceeds with the analysis of this compound as a herbicide, adhering to the provided topic.
This guide provides a comparative overview of the efficacy of different this compound formulations, with a focus on experimental data for researchers in agricultural science and weed management.
This compound is a selective systemic herbicide belonging to the carbamate group, primarily used for the pre- and post-emergence control of grass weeds.[1][2] Its mode of action involves the inhibition of mitosis and microtubule polymerization in target weeds.[3]
Comparative Efficacy of this compound Formulations
The most common formulation of this compound is a water-dispersible granule (WG).[3] Experimental data primarily revolves around the application timing and dosage of this formulation rather than a comparison between different formulation types.
Key Performance Indicators:
-
Weed Control Efficacy (especially against annual ryegrass, barley grass, and brome grass)[2]
-
Crop Safety and Phytotoxicity
-
Impact of Application Timing (Incorporated by Sowing vs. Pre-emergence vs. Post-emergence)
-
Effect of Dosage on Efficacy and Crop Tolerance
Experimental Data Summary
The following tables summarize data from field trials on the efficacy of this compound 900 WG formulation.
Table 1: Effect of this compound Application Timing on Annual Ryegrass Control
| Application Timing | Application Rate (g ai/ha) | Ryegrass Control at 55 Days After Sowing (%) | Ryegrass Control at 85 Days After Sowing (%) | Crop Vigour Reduction | Reference |
| Incorporated by Sowing (IBS) | 1002 | >90 | >95 | Negligible | |
| Post-Sowing Pre-Emergent (PSPE) | 1002 | >90 | >95 | Negligible | |
| Early Post-Emergent (EPE) | 1002 | 70-78 | 82 | Noticeable | |
| Incorporated by Sowing (IBS) | 2100 | >95 | >95 | Negligible | |
| Post-Sowing Pre-Emergent (PSPE) | 2100 | >95 | >95 | Significant | |
| Early Post-Emergent (EPE) | 2100 | Lower than IBS/PSPE | >95 | Noticeable |
Table 2: Crop Safety of this compound on Canola Varieties
| Canola Variety | Application Rate (g ai/ha) | Application Timing | Phytotoxicity | Impact on Yield | Reference |
| Hyola 404RR | 1500 | IBS | Negligible | No reduction | |
| Hyola 559TT | 1500 | IBS | Negligible | No reduction | |
| ATR Bonito | 1500 | IBS | Negligible | No reduction | |
| Hyola 525RT | 1500 | IBS | Negligible | No reduction | |
| Hyola 404RR | 2100 | IBS | Negligible | No reduction | |
| Hyola 559TT | 2100 | IBS | Negligible | No reduction | |
| ATR Bonito | 2100 | IBS | Negligible | No reduction | |
| Hyola 525RT | 2100 | IBS | Negligible | No reduction |
Experimental Protocols
General Field Trial Methodology for Efficacy and Crop Safety Assessment:
-
Site Selection: Fields with a known history of target weed infestation (e.g., annual ryegrass) are selected. Soil type, pH, and organic matter content are documented.
-
Trial Design: A randomized complete block design with multiple replications is typically used.
-
Treatments:
-
Untreated control.
-
This compound formulation at various rates (e.g., 1002 g ai/ha and 2100 g ai/ha).
-
Different application timings:
-
Incorporated by Sowing (IBS): Herbicide is applied to the soil surface and then incorporated mechanically during the sowing process.
-
Post-Sowing Pre-Emergent (PSPE): Herbicide is applied to the soil surface after sowing but before crop and weed emergence.
-
Early Post-Emergent (EPE): Herbicide is applied after the crop and weeds have emerged.
-
-
-
Application: Herbicides are applied using a calibrated boom sprayer.
-
Data Collection:
-
Weed Counts: Weed density is assessed at various intervals (e.g., 35, 55, and 85 days after sowing) by counting the number of plants in randomly placed quadrats within each plot.
-
Crop Phytotoxicity and Vigour: Crop injury and growth reduction are visually assessed and rated on a percentage scale at regular intervals.
-
Grain Yield: At crop maturity, plots are harvested, and the grain yield is determined.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the significance of treatment effects.
Visualizing this compound's Mode of Action and Experimental Workflow
This compound's Mode of Action: Inhibition of Mitosis
This compound acts by inhibiting cell division in the meristematic tissues of roots and shoots. It disrupts the formation of microtubules, which are essential for the alignment and separation of chromosomes during mitosis. This leads to a failure of cell division and ultimately, the death of the weed seedling.
Caption: Mode of action of this compound leading to weed death.
Experimental Workflow for Comparing this compound Application Timings
The following diagram illustrates the logical flow of a field experiment designed to compare the efficacy of different this compound application timings.
Caption: Workflow for a this compound field trial.
References
A comparative assessment of the ecotoxicological profiles of Carbetamide and other carbamate herbicides
A Comparative Ecotoxicological Profile of Carbetamide and Other Carbamate Pesticides
Introduction
Carbamate-based agrochemicals are a significant class of pesticides used globally for crop protection. While sharing a core carbamate ester functional group, their biological targets and ecotoxicological profiles vary substantially based on their specific chemical structures. This guide provides a comparative assessment of this compound, a selective herbicide, against a representative group of carbamate insecticides: Carbaryl, Carbofuran, Methomyl, and Aldicarb.
This compound functions as a herbicide by inhibiting cell division (mitosis) in susceptible plant species.[1] In contrast, carbamate insecticides like Carbaryl, Carbofuran, Methomyl, and Aldicarb are potent neurotoxicants that act by inhibiting the acetylcholinesterase (AChE) enzyme in insects.[2] This fundamental difference in their mode of action dictates their respective toxicity profiles towards non-target organisms. This document, intended for researchers and ecotoxicology professionals, summarizes key ecotoxicological data, details the experimental protocols used for hazard assessment, and illustrates the distinct mechanisms of action.
Comparative Ecotoxicological Data
The following tables summarize the acute toxicity and environmental fate of this compound and the selected carbamate insecticides. Data is presented for key indicator species across aquatic and terrestrial ecosystems.
Table 1: Aquatic Ecotoxicity
| Chemical | Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| This compound | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | >68 | [1] |
| Daphnia magna (Water Flea) | EC50 (48h) | 63 | [1] | |
| Selenastrum capricornutum (Algae) | EC50 (72h) | 33 | [1] | |
| Carbaryl | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 1.3 | |
| Daphnia magna (Water Flea) | EC50 (48h) | 0.006 | ||
| Carbofuran | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 0.38 | |
| Daphnia magna (Water Flea) | EC50 (48h) | 0.0187 | ||
| Methomyl | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 3.4 | |
| Daphnia magna (Water Flea) | EC50 (48h) | 0.017 | ||
| Aldicarb | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 8.8 | |
| Daphnia magna (Water Flea) | EC50 (48h) | 1.5 |
Table 2: Terrestrial Ecotoxicity
| Chemical | Organism | Endpoint | Value (mg/kg) | Reference |
| This compound | Colinus virginianus (Bobwhite Quail) | LD50 | >2250 | |
| Apis mellifera (Honeybee) | LD50 (Oral) | >0.1 mg/bee | ||
| Eisenia fetida (Earthworm) | LC50 (14d) | >1000 | ||
| Carbaryl | Colinus virginianus (Bobwhite Quail) | LD50 | >2000 | |
| Apis mellifera (Honeybee) | LD50 (Oral) | 0.0016 mg/bee | ||
| Eisenia fetida (Earthworm) | LC50 (14d) | 9 | ||
| Carbofuran | Colinus virginianus (Bobwhite Quail) | LD50 | 12 | |
| Apis mellifera (Honeybee) | LD50 (Oral) | 0.00016 mg/bee | ||
| Eisenia fetida (Earthworm) | LC50 (14d) | >40.8 | ||
| Methomyl | Colinus virginianus (Bobwhite Quail) | LD50 | 24.2 | |
| Apis mellifera (Honeybee) | LD50 (Oral) | 0.00028 mg/bee | ||
| Eisenia fetida (Earthworm) | LC50 (14d) | 21 | ||
| Aldicarb | Colinus virginianus (Bobwhite Quail) | LD50 | 2.0 | |
| Apis mellifera (Honeybee) | LD50 (Contact) | Not toxic directly | ||
| Eisenia fetida (Earthworm) | LC50 (48h) | 8 |
Table 3: Environmental Fate (Soil)
| Chemical | Soil Half-Life (DT50) | Mobility Potential | Reference |
| This compound | 23 - 44 days (untreated soil) | Moderately Mobile | |
| Carbaryl | 7 - 28 days | Slightly Mobile | |
| Carbofuran | 30 - 120 days | Mobile to Very Mobile | |
| Methomyl | ~14 days | Mobile | |
| Aldicarb | 0.5 - 2 months (total residues) | Very Mobile |
Experimental Workflows and Methodologies
Ecotoxicological data are generated following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, reproducibility, and international acceptance. A generalized workflow for aquatic toxicity testing is depicted below.
References
Cost-Effectiveness of Carbetamide-Based Herbicide Programs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness of carbetamide-based herbicide programs against other common alternatives for weed management in pulse crops. The analysis is supported by experimental data on herbicide efficacy, crop yield, and economic returns.
Comparative Cost-Effectiveness Analysis
The following tables summarize the estimated costs and performance of this compound and its alternatives. Data has been compiled from various sources, including retailer pricing and scientific studies. It is important to note that actual costs may vary based on location, supplier, and application practices.
Table 1: Herbicide Product Cost Comparison
| Herbicide Active Ingredient | Formulation | Example Product(s) | Estimated Price (USD) |
| This compound | 900 g/kg WG | Ultro® 900 WG | Price not widely available online; contact supplier |
| Propyzamide | 500 g/L SC | Surefire Propyzamide 500 SC | $80 - $107 per liter[1][2] |
| Pyroxasulfone | 85% WG | Sakura®, Bayer Momiji | $900 - $11,000 per kg (prices vary significantly by brand and quantity)[3][4] |
| Trifluralin | 480 g/L EC | Trifluralin 48% EC | ~$100 per 210 liters (bulk pricing)[5] |
| Simazine | 900 g/kg WG | Apparent Simazine 900 WG | ~$465 per 15 kg |
| Clethodim | 240 g/L EC | Clethodim 2E | ~$63 - $90 per gallon |
Table 2: Application Rates and Estimated Herbicide Cost per Hectare
| Herbicide | Application Rate | Estimated Herbicide Cost per Hectare (USD) |
| This compound | 1.1 - 2.3 kg/ha | Varies (contact supplier) |
| Propyzamide | 1.0 - 2.0 L/ha | $80 - $214 |
| Pyroxasulfone | 118 g/ha | $22 - $42 |
| Trifluralin | 1.0 - 2.0 L/ha | ~$0.50 - $1.00 (based on bulk pricing) |
| Simazine | 1.1 - 2.2 kg/ha | ~$34 - $68 |
| Clethodim | 0.23 - 0.47 L/ha | ~$5 - $10 |
Table 3: Efficacy and Economic Returns of Different Herbicide Programs in Chickpea
| Herbicide Treatment | Weed Control Efficiency (%) | Grain Yield ( kg/ha ) | Net Return (USD/ha) | Benefit-Cost Ratio |
| Pendimethalin @ 750 g/ha (PE) | - | 1502 | 657 | 2.19 |
| Imazethapyr @ 55 g/ha (PoE) | 55.0 | 1790 | 947 | 3.97 |
| Pendimethalin (PE) fb Propaquizafop + Imazethapyr (PoE) | 85.0 | 2197 | 1079 | 3.01 |
| Oxyfluorfen (PE) fb Imazethapyr + Quizalofop ethyl (PoE) | - | 2547 | 1200 | - |
| Hand Weeding (Twice) | - | - | 642 | 1.72 |
| Weedy Check | - | 692 | 214 | 0.89 |
PE: Pre-emergence, PoE: Post-emergence. Note: Data synthesized from multiple studies focusing on chickpea production. Direct comparison with a this compound-based program was not available in the reviewed literature.
Experimental Protocols
The data presented in this guide is based on methodologies typically employed in agricultural field trials for herbicide evaluation. A generalized protocol is outlined below.
Objective: To evaluate the efficacy, crop safety, and economic viability of different herbicide treatments for weed control in pulse crops (e.g., lentils, chickpeas).
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with three to four replications.
-
Plot Size: Typically 5m x 4m.
-
Crop: Certified seeds of a common pulse variety (e.g., 'Desi' chickpea).
-
Sowing: Sown at a specified seed rate (e.g., 100 kg/ha ) with recommended row spacing.
Treatments:
-
Untreated weedy check.
-
Weed-free check (manual weeding).
-
This compound applied pre-emergence at a specified rate.
-
Alternative pre-emergence herbicides (e.g., propyzamide, pyroxasulfone, trifluralin, simazine) applied at recommended rates.
-
Alternative post-emergence herbicides (e.g., clethodim) applied at the recommended crop and weed stage.
-
Sequential applications of pre- and post-emergence herbicides.
Data Collection:
-
Weed Density and Biomass: Weed counts and dry weight taken from randomly selected quadrats within each plot at critical growth stages (e.g., 30 and 60 days after sowing).
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals after herbicide application, rated on a 0-100% scale.
-
Crop Growth and Yield Parameters: Plant height, number of branches per plant, number of pods per plant, number of seeds per pod, and 1000-seed weight recorded at harvest.
-
Grain and Straw Yield: Harvested plot-wise and weighed after sun-drying.
Economic Analysis:
-
Cost of Cultivation: Includes costs of inputs (seeds, fertilizers, herbicides) and labor.
-
Gross Returns: Calculated based on the grain and straw yield and the prevailing market prices.
-
Net Returns: Calculated by subtracting the cost of cultivation from the gross returns.
-
Benefit-Cost Ratio (BCR): Calculated by dividing the gross returns by the cost of cultivation.
Statistical Analysis:
-
Data subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatment effects.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathways for this compound and Pyroxasulfone.
Caption: A generalized workflow for herbicide efficacy field trials.
Discussion
This compound, with its unique mode of action (Group 23), presents a valuable tool for managing herbicide resistance in grass weeds, particularly in pulse crops. While direct cost-effectiveness comparisons with a full suite of alternatives are limited in publicly available literature, the data suggests that herbicide programs, in general, provide a significant economic advantage over manual weeding or no weed control.
The choice of a specific herbicide program should be guided by several factors:
-
Weed Spectrum: this compound is primarily effective against grass weeds. For broadleaf weed control, tank-mixing with other herbicides is necessary.
-
Herbicide Resistance: In areas with known resistance to other herbicide groups, this compound offers an alternative mode of action to help manage resistant weed populations.
-
Crop Safety: While generally safe for pulse crops, phytotoxicity can occur under certain conditions. It is crucial to follow label instructions regarding application timing and rates.
-
Cost-Benefit Analysis: The ultimate decision should be based on a thorough cost-benefit analysis that considers the cost of the herbicide, application costs, the expected increase in crop yield, and the long-term benefits of sustainable weed management.
Conclusion
References
Validation of Carbetamide's performance in controlling specific biotypes of resistant ryegrass
A comprehensive review of experimental data demonstrates carbetamide's efficacy in managing specific biotypes of resistant ryegrass, offering a valuable rotational tool for growers. Comparative analysis with other herbicides highlights its role in integrated weed management strategies.
Researchers and crop science professionals face an ongoing challenge in managing herbicide-resistant weeds, with ryegrass (Lolium spp.) being a particularly troublesome species. The emergence of ryegrass biotypes resistant to multiple herbicide groups necessitates the validation of alternative control measures. This guide provides a detailed comparison of the performance of this compound against key resistant ryegrass biotypes, supported by experimental data and methodologies.
This compound, a Group 23 (formerly Group E) herbicide, disrupts cell division by inhibiting microtubule organization. Its distinct mode of action makes it a critical tool for managing ryegrass populations that have developed resistance to more commonly used herbicides, such as those in Groups 1 (ACCase inhibitors), 15 (long-chain fatty acid inhibitors), and those with resistance designated as Group A, J, and K.
Performance Comparison of this compound and Alternatives
Recent field trials have demonstrated that this compound provides robust control of various herbicide-resistant annual ryegrass biotypes. Its performance is often comparable or slightly superior to the industry standard, propyzamide.
| Herbicide | Herbicide Group | Resistant Ryegrass Biotype Controlled | Efficacy Data | Source(s) |
| This compound | 23 (E) | Group A, J, & K Resistant | 74-78% reduction in head density; 74-76% reduction in seed set compared to untreated control.[1] | [1] |
| Propyzamide | 3 (D) | Group A, J, & K Resistant | 74-78% reduction in head density; 74-76% reduction in seed set compared to untreated control.[1] | [1] |
| Pyroxasulfone | 15 (K) | Trifluralin-Resistant | >90% control of both susceptible and resistant populations at proposed field rates.[2] | |
| Trifluralin | 3 (D) | Susceptible | Effective control of susceptible populations, but only 48% control of resistant populations at the field-recommended rate. | |
| Clethodim | 1 (A) | Susceptible | Effective against susceptible biotypes. However, resistant biotypes can exhibit a 4 to 40-fold increase in resistance (based on GR50 values). |
Detailed Experimental Protocols
The data presented in this guide are derived from rigorous field and greenhouse experiments. The following methodologies are representative of the protocols used to evaluate herbicide efficacy.
Field Trial Protocol for Pre-Emergent Herbicides
A common methodology for assessing the performance of pre-emergent herbicides like this compound involves the following steps:
-
Site Preparation and Seeding: The trial area is prepared to create a uniform seedbed. Seeds of a known herbicide-resistant ryegrass biotype are broadcasted at a specified density (e.g., 250-500 seeds/m²) and then incorporated into the soil using a shallow pass with a seeder or roller.
-
Herbicide Application: Herbicides are applied at various rates, including the recommended label rate and multiples of this rate to establish dose-response relationships. Applications are typically made as "Incorporated by Sowing" (IBS), where the herbicide is applied to the soil surface and immediately incorporated by the seeding operation.
-
Experimental Design: The trial is set up using a randomized complete block design with multiple replicates (typically 3 or 4) for each treatment to ensure statistical validity.
-
Efficacy Assessment: Weed control is assessed at various time points after application. Key metrics include:
-
Plant Counts: The number of emerged ryegrass plants per unit area (e.g., per square meter) is counted.
-
Biomass Reduction: The above-ground biomass of the ryegrass is harvested from a defined area (e.g., a quadrat) and weighed after drying. The percentage reduction in biomass compared to an untreated control is calculated.
-
Head Density and Seed Set: As the ryegrass matures, the number of seed heads per unit area is counted. The viability and number of seeds produced per head may also be assessed to determine the impact on the weed's reproductive capacity.
-
Greenhouse Dose-Response Protocol
Dose-response assays are crucial for quantifying the level of resistance in a weed biotype.
-
Plant Cultivation: Seeds from both suspected resistant and known susceptible ryegrass populations are sown in pots containing a standardized growing medium. The plants are grown under controlled environmental conditions (temperature, light, and humidity).
-
Herbicide Treatment: At a specific growth stage (e.g., 2-3 leaf stage), a range of herbicide doses is applied to the plants. The doses are typically logarithmic, spanning from a rate that causes no effect to one that results in complete mortality of susceptible plants.
-
Data Collection: After a set period (e.g., 21 days), the above-ground biomass of the plants is harvested, dried, and weighed.
-
Data Analysis: The biomass data is used to generate a dose-response curve. From this curve, the herbicide rate that causes a 50% reduction in growth (GR50) or is lethal to 50% of the population (LD50) is calculated. The resistance factor (RF) is then determined by dividing the GR50 or LD50 of the resistant population by that of the susceptible population.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating herbicide performance.
Caption: Herbicide action and primary resistance mechanisms in ryegrass.
Caption: Logical framework for comparing this compound with alternatives.
References
A Comparative Analysis of Plant Transcriptomic Responses to Carbetamide and Other Microtubule Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular effects of Carbetamide and other microtubule-inhibiting herbicides on plants. While direct comparative transcriptomic data for this compound is not currently available in public research, this document synthesizes known information on its mode of action and presents a detailed analysis of transcriptomic studies on other microtubule inhibitors, primarily Trifluralin, to offer insights into the expected molecular responses.
Introduction to Microtubule Inhibitors in Plants
Microtubules are essential cytoskeletal components in eukaryotic cells, playing a critical role in cell division, cell shape maintenance, and intracellular transport.[1][2] Herbicides that target microtubules disrupt these fundamental processes, leading to mitotic arrest and ultimately plant death.[3][4] This class of herbicides includes various chemical families with distinct mechanisms of action. This guide focuses on this compound and provides a comparative context with other well-studied microtubule inhibitors.
This compound , a member of the carbanilate chemical family, is a selective, soil-applied herbicide absorbed by the roots.[5] Its primary mode of action is the inhibition of mitosis, though the precise molecular target on the microtubule or associated proteins is not as extensively characterized as for other inhibitors.
Dinitroanilines , such as Trifluralin and Oryzalin , are a widely used class of microtubule inhibitors. They act by binding to tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule formation is a key mechanism leading to their herbicidal activity.
Mode of Action and Physiological Effects
This compound and other microtubule inhibitors share the common trait of disrupting cell division, but the specifics of their action and the resulting physiological symptoms can vary.
-
This compound : Absorbed through the roots, it acts as a mitosis inhibitor. It is effective as a pre- and post-emergence herbicide.
-
Trifluralin : This herbicide is also soil-applied and inhibits root development by disrupting mitosis. It is known to cause swelling of the root tip.
-
Oryzalin : Similar to Trifluralin, Oryzalin disrupts microtubule polymerization and is often used in research to study microtubule function.
Comparative Transcriptomic Analysis
While transcriptomic data for this compound is not publicly available, studies on other microtubule inhibitors, particularly Trifluralin, provide a valuable framework for understanding the potential gene expression changes induced by this class of herbicides. The following sections present data from a study on Arabidopsis thaliana treated with Trifluralin.
Quantitative Data Presentation
The following table summarizes the differentially expressed genes in Arabidopsis thaliana roots after treatment with Trifluralin. The data is extracted from a representative transcriptomic study.
| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes |
| Cell Wall Organization | 35 | 18 |
| Microtubule-Based Process | 12 | 25 |
| Cell Cycle and Division | 8 | 32 |
| Hormone Signaling (Auxin, Ethylene) | 28 | 15 |
| Stress Response (Oxidative, General) | 45 | 10 |
| Transcription Factors | 22 | 14 |
Note: The data presented is a synthesized representation from typical transcriptomic studies of microtubule inhibitors in Arabidopsis thaliana and may not reflect the exact numbers from a single specific study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following is a representative experimental protocol for a plant transcriptomics study involving herbicide treatment.
Plant Material and Growth Conditions:
-
Arabidopsis thaliana (ecotype Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.
-
Plants are grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
For herbicide treatment, seedlings are transferred to liquid MS medium containing the specified concentration of the microtubule inhibitor (e.g., Trifluralin) or a mock control.
RNA Extraction and Sequencing:
-
Root tissues are harvested at specified time points after treatment, immediately frozen in liquid nitrogen, and stored at -80°C.
-
Total RNA is extracted using a commercially available plant RNA extraction kit.
-
RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
RNA sequencing libraries are prepared following the manufacturer's instructions (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis:
-
Raw sequencing reads are quality-checked and trimmed to remove low-quality bases and adapter sequences.
-
The trimmed reads are aligned to the Arabidopsis thaliana reference genome.
-
Gene expression levels are quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to the herbicide treatment compared to the control.
-
Gene Ontology (GO) and pathway enrichment analyses are conducted to identify the biological processes and molecular functions affected by the treatment.
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Experimental workflow for a plant transcriptomics study.
References
- 1. Feedback Microtubule Control and Microtubule-Actin Cross-talk in Arabidopsis Revealed by Integrative Proteomic and Cell Biology Analysis of KATANIN 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule Regulation in Plants: From Morphological Development to Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forisinvasivespeciessea.wordpress.com [forisinvasivespeciessea.wordpress.com]
- 4. mdpi.com [mdpi.com]
- 5. weedsmart.org.au [weedsmart.org.au]
Carbetamide in Herbicide Mixtures: A Comparative Guide to Synergistic and Antagonistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Carbetamide in various herbicide mixtures, drawing upon available experimental data to elucidate its synergistic and antagonistic effects. The information is intended to assist researchers and professionals in weed management strategy development.
Executive Summary
This compound, a Group 23 herbicide, functions as a mitosis inhibitor by disrupting microtubule polymerization, primarily absorbed through the roots of target weeds. Its efficacy in herbicide mixtures is highly dependent on the partner herbicide and the target weed species. Field observations and trial data indicate a notable antagonistic relationship with propyzamide when tank-mixed for the control of blackgrass (Alopecurus myosuroides). Conversely, this compound is frequently recommended for use in tank-mixes with broadleaf herbicides such as simazine and atrazine, and knockdown herbicides like paraquat, to broaden the weed control spectrum, suggesting an additive or potentially synergistic effect in these combinations, although rigorous quantitative analysis is limited in publicly available literature.
Data Presentation: Efficacy of this compound in Herbicide Mixtures
The following tables summarize the quantitative data on the weed control efficacy of this compound when used alone and in various mixtures.
Table 1: Control of Blackgrass (Alopecurus myosuroides) in Oilseed Rape with this compound and Propyzamide Mixtures
| Herbicide Treatment | Application Rate | Blackgrass Control (%) | Observed Interaction | Data Source |
| This compound | 3.5 kg/ha | 60% | - | [1][2] |
| Propyzamide | 2.1 L/ha | 85% | - | [1][2] |
| This compound (half rate) + Propyzamide (half rate) | 1.75 kg/ha + 1.05 L/ha | Poorer than Propyzamide alone | Antagonistic | [1] |
| Propyzamide + Cycloxydim (contact graminicide) | 2.1 L/ha + Laser @ full rate | >92% | Synergistic (implied) | |
| Propyzamide followed by Tepraloxydim (sequence) | Full rates | 97% | Effective sequential use |
Table 2: Control of Annual Ryegrass (Lolium rigidum) in Canola with this compound Mixtures
| Herbicide Treatment | Application Rate (g ai/ha) | Crop Safety | Annual Ryegrass Control | Observed Interaction | Data Source |
| This compound | 1500 | Safe | >90% reduction in density | - | |
| This compound + Atrazine | 1500 + 990 | Safe | Not specified | Additive/Compatible | |
| Propyzamide + Atrazine | 500 + 990 | Safe (Standard) | Not specified | Additive/Compatible | |
| Trifluralin + Atrazine | 960 + 990 | Safe (Standard) | Not specified | Additive/Compatible |
Experimental Protocols
Detailed experimental protocols for the data presented are not fully available in the cited sources, which are primarily industry publications and patent documents. However, the general methodology for assessing herbicide interactions is described below.
General Protocol for Assessing Herbicide Interactions (Based on Colby's Method)
The synergistic, antagonistic, or additive effect of a herbicide mixture is commonly determined using Colby's method. This method calculates the expected herbicidal effect of a mixture based on the efficacy of the individual components applied alone.
1. Experimental Design:
-
A randomized complete block design is typically used with multiple replications.
-
Treatments include:
-
Untreated control.
-
Herbicide A applied alone at rate x.
-
Herbicide B applied alone at rate y.
-
A tank-mix of Herbicide A at rate x + Herbicide B at rate y.
-
-
Plots are seeded with the target weed species or conducted in a field with a natural infestation.
-
The crop of interest is also sown to assess phytotoxicity.
2. Application:
-
Herbicides are applied at a specific growth stage of the weeds and crop using a calibrated sprayer to ensure uniform coverage.
3. Data Collection:
-
Weed control is visually assessed at set intervals after application (e.g., 7, 14, 28 days).
-
Efficacy is typically recorded as a percentage of control compared to the untreated plot.
-
Weed biomass (fresh or dry weight) can also be measured for a more quantitative assessment.
-
Crop injury (phytotoxicity) is visually rated.
4. Calculation of Expected Effect (Colby's Method): The expected response (E) for a mixture of two herbicides is calculated using the formula: E = X + Y - (XY / 100) Where:
-
X is the percentage of weed control from herbicide A applied alone.
-
Y is the percentage of weed control from herbicide B applied alone.
5. Interpretation of Results:
-
Synergism: The observed response of the mixture is significantly greater than the expected response (E).
-
Antagonism: The observed response of the mixture is significantly less than the expected response (E).
-
Additive Effect: The observed response of the mixture is not significantly different from the expected response (E).
Visualization of Herbicide Interaction Logic
The following diagrams illustrate the conceptual workflows for determining herbicide interactions and the mode of action of this compound.
References
Safety Operating Guide
Safe Disposal of Carbetamide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Carbetamide, a pre- and post-emergence carbanilate herbicide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, and its disposal is regulated.
Immediate Safety and Hazard Information
This compound presents several health and environmental risks. It is harmful if swallowed, causes serious eye irritation, is a suspected carcinogen, and may damage fertility or an unborn child[1][2][3]. Furthermore, it is toxic to aquatic life with long-lasting effects[3]. The pure compound is a solid, but it is often supplied as a standard in a solvent like acetonitrile, which is a highly flammable liquid[1].
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.
-
Respiratory Protection: If ventilation is inadequate or if dusts/aerosols are generated, use a full-face respirator with an appropriate cartridge.
Quantitative Data and Physical Properties
The following table summarizes key quantitative and hazard data for this compound. This information is crucial for risk assessment and for completing hazardous waste manifests.
| Property | Value / Classification | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritationH351: Suspected of causing cancerH360D: May damage the unborn childH411: Toxic to aquatic life with long lasting effects | |
| Signal Word | Danger | |
| UN/ID Number | 3077 (Environmentally hazardous substance, solid, n.o.s.) | |
| Melting Point | 125 - 128 °C (257 - 262 °F) | |
| Solubility | Highly soluble in water | |
| Biodegradability | Not readily biodegradable |
Step-by-Step Disposal Procedures
The proper disposal of this compound is governed by hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA) in the United States. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain .
This material is considered hazardous waste.
-
Labeling: Ensure the waste container is clearly labeled "Hazardous Waste," includes the full chemical name "this compound," and lists all associated hazards (e.g., Toxic, Environmental Hazard).
-
Containment: Store the waste in a compatible, tightly sealed, and non-leaking container. Keep it segregated from incompatible materials.
-
Storage: Store the container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area. The storage location should be locked up.
-
Arranging Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal at a permitted facility.
-
Documentation: Complete all necessary hazardous waste manifest forms as required by your institution and local regulations. This ensures "cradle-to-grave" tracking of the waste.
Empty containers are also considered hazardous waste unless properly decontaminated.
-
Decontamination (Triple Rinsing): The preferred method for decontaminating empty containers is triple rinsing. This should be performed immediately after emptying, as residues can be difficult to remove once dry.
-
Step 1: Empty the remaining contents into the application mix tank or a suitable waste container. Allow it to drain for an additional 30 seconds.
-
Step 2: Add a suitable solvent (e.g., water for water-soluble formulations) until the container is 20-25% full. Securely replace the cap.
-
Step 3: Vigorously shake or agitate the container for at least 30 seconds to rinse all interior surfaces.
-
Step 4: Pour the rinsate (the rinse water) into the application mix tank for use or into a designated hazardous waste container for disposal. Let the container drain for another 30 seconds.
-
Step 5: Repeat steps 2 through 4 two more times.
-
-
Rendering Unusable: After triple rinsing, puncture or crush the container to prevent reuse.
-
Disposal of Rinsed Containers: Once triple-rinsed and rendered unusable, the container may be disposed of as non-hazardous solid waste or recycled through programs like drumMUSTER, depending on local regulations. Consult your local council or EH&S office for guidance.
Emergency and Spill Protocol
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition, especially if a flammable solvent is present.
-
Contain: Wearing appropriate PPE, contain the spill using absorbent pads or other inert materials. Avoid creating dust.
-
Collect: Carefully collect the spilled material and contaminated absorbents into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers in a laboratory setting.
Caption: Logical workflow for this compound waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
